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  • Product: 5-Bromo-3,4-dihydroquinolin-2(1H)-one
  • CAS: 880094-83-7

Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: 5-Bromo-3,4-dihydroquinolin-2(1H)-one

Executive Summary Target Molecule: 5-Bromo-3,4-dihydroquinolin-2(1H)-one CAS: 880094-83-7 Molecular Formula: C H BrNO Class: Dihydrocarbostyril / Dihydroquinolinone[1] This technical guide details the high-fidelity synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 5-Bromo-3,4-dihydroquinolin-2(1H)-one CAS: 880094-83-7 Molecular Formula: C


H

BrNO Class: Dihydrocarbostyril / Dihydroquinolinone[1]

This technical guide details the high-fidelity synthesis of 5-Bromo-3,4-dihydroquinolin-2(1H)-one. While 7-substituted variants (e.g., Aripiprazole intermediates) are common, the 5-bromo isomer presents a unique regiochemical challenge. Direct electrophilic halogenation of the parent dihydroquinolinone typically yields the 6- or 8-bromo isomers due to the ortho/para directing nature of the amide nitrogen.

Therefore, this protocol utilizes a Schmidt Rearrangement of 4-bromo-1-indanone . This route is selected for its superior regiocontrol, scalability, and atom economy compared to intramolecular Friedel-Crafts cyclization, which suffers from steric directing issues favoring the 7-bromo isomer.

Part 1: Strategic Retrosynthesis & Route Selection

The Regiochemistry Problem

Synthesizing 5-substituted dihydroquinolinones requires bypassing the natural directing effects of the fused benzene ring.

  • Direct Bromination: Bromination of 3,4-dihydroquinolin-2(1H)-one yields a mixture of 6-bromo (major) and 8-bromo isomers. The 5-position is electronically deactivated relative to the positions ortho/para to the nitrogen.

  • Friedel-Crafts Cyclization: Cyclization of N-(3-bromophenyl)-3-chloropropanamide typically occurs para to the bromine atom (sterically favored), yielding the 7-bromo isomer.

The Solution: Schmidt Rearrangement

The optimal strategy employs the Schmidt reaction on 4-bromo-1-indanone .

  • Precursor: 4-Bromo-1-indanone (Commercially available or synthesized from 3-(2-bromophenyl)propanoic acid).

  • Transformation: Insertion of nitrogen into the C1-C2 bond.

  • Regioselectivity: In 1-indanones, the alkyl group (C2) has a higher migration aptitude than the aryl ring (or electronic/steric factors favor alkyl migration), predominantly yielding the six-membered lactam (quinolinone) rather than the isoquinolinone.

  • Outcome: The bromine at C4 of the indanone skeleton maps directly to the C5 position of the quinolinone.

Retrosynthesis cluster_0 Route Selection Logic Target TARGET: 5-Bromo-3,4-dihydroquinolin-2(1H)-one Indanone PRECURSOR: 4-Bromo-1-indanone Indanone->Target Schmidt Rearrangement (Regiospecific N-Insertion) DirectBr Direct Bromination (Yields 6-Br/8-Br Isomers) DirectBr->Target X (Incorrect Regiochem) FC Friedel-Crafts Cyclization (Yields 7-Br Isomer) FC->Target X (Steric Mismatch)

Figure 1: Retrosynthetic logic demonstrating why the Schmidt rearrangement is the only viable route for the 5-bromo isomer.

Part 2: Detailed Experimental Protocol

Safety Prerequisite

CRITICAL HAZARD: This reaction utilizes Sodium Azide (


)  in the presence of strong acid.
  • Hydrazoic Acid (

    
    ):  In situ generation of volatile, toxic, and explosive 
    
    
    
    occurs. Reaction must be performed in a high-efficiency fume hood.
  • Temperature Control: Never exceed 60°C with concentrated azide mixtures to prevent thermal runaway.

  • Waste: Quench all azide residues with sodium nitrite/sulfuric acid or specific destruction protocols before disposal. Do not pour azide solutions into metal drains (forms explosive metal azides).

Materials & Reagents
ReagentEquiv.[2][3][4][5][6]RoleNotes
4-Bromo-1-indanone 1.0SubstratePurity >97% essential.
Sodium Azide (

)
1.5 - 2.0ReagentFinely powdered.
Methanesulfonic Acid (MSA) Solvent/ExcessSolvent/CatalystPreferred over

for better viscosity and yield.
Dichloromethane (DCM) -ExtractionHPLC Grade.
Sodium Bicarbonate -NeutralizationSaturated aqueous solution.
Step-by-Step Methodology
1. Reaction Setup
  • Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and nitrogen inlet.

  • Charge the flask with Methanesulfonic acid (MSA) (approx. 5–7 mL per gram of indanone).

  • Cool the acid to 0–5°C using an ice/water bath.

2. Addition of Substrate[5][7][8][9]
  • Add 4-Bromo-1-indanone (1.0 equiv) portion-wise to the cooled acid. Stir until fully dissolved. The solution typically turns yellow/orange.

3. The Schmidt Rearrangement (Critical Step)
  • Slowly add Sodium Azide (1.5 equiv) in small portions over 30–60 minutes.

    • Control Point: Monitor internal temperature. Do not allow exotherm to exceed 10°C during addition.

    • Observation: Nitrogen gas (

      
      ) evolution will be observed (bubbling). Ensure venting is unblocked.
      
  • After addition is complete, allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir for 3–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes) or HPLC. The starting indanone spot (

    
    ) should disappear, replaced by the more polar lactam (
    
    
    
    ).
4. Quench and Workup
  • Cool the reaction mixture back to 0°C.

  • Slowly pour the reaction mixture into a beaker containing crushed ice (approx. 10x reaction volume). Caution: Exothermic.

  • Stir the aqueous slurry for 30 minutes. The product often precipitates as an off-white solid.

  • Isolation Method A (Precipitation): If solid forms, filter via Buchner funnel. Wash with copious water to remove acid.

  • Isolation Method B (Extraction): If oil forms or precipitation is poor:

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Wash combined organics with Sat.

      
       (careful, gas evolution) until pH neutral.
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
5. Purification
  • Recrystallization: The crude solid is typically recrystallized from Ethanol or an Ethanol/Water mixture.

  • Heat to reflux to dissolve, filter hot (if insoluble salts remain), and cool slowly to 4°C.

  • Collect crystals, wash with cold ethanol, and dry under vacuum at 45°C.

Expected Results
  • Yield: 75% – 85%

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 215–218°C (approximate, varies with purity).

Part 3: Mechanistic Analysis & Validation

The Schmidt reaction proceeds via the formation of an azidohydrin intermediate.[4] The migration aptitude is the determining factor for the purity of the 5-bromo isomer versus the isoquinolinone byproduct.

Mechanism Pathway[3][4][5][12]
  • Protonation: Acid protonates the ketone oxygen.

  • Addition:

    
     adds to the carbonyl carbon.[3]
    
  • Dehydration: Loss of water forms the iminodiazonium ion.

  • Migration: The C-C bond anti to the

    
     leaving group migrates. In 1-indanone systems, the alkyl bond (C2) aligns favorably, leading to ring expansion to the lactam (dihydroquinolinone).
    

Mechanism Indanone 4-Bromo-1-indanone (Protonated) Azido Azidohydrin Intermediate Indanone->Azido + HN3 Diazo Iminodiazonium Species Azido->Diazo - H2O Transition Transition State (Alkyl Migration) Diazo->Transition Product 5-Bromo-3,4-dihydroquinolin-2(1H)-one Transition->Product Major Pathway (Alkyl Migration) Byproduct Isoquinolinone (Minor/Trace) Transition->Byproduct Minor Pathway (Aryl Migration)

Figure 2: Mechanistic pathway highlighting the critical alkyl migration step.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / Incomplete Rxn Insufficient acid strength or old

.
Use fresh MSA or add small amount of

(Triflic acid) to boost acidity.
Formation of Isoquinolinone Electronic effects of impurities or temperature too high.Maintain temp <25°C. High temps can erode regioselectivity.
Sticky/Gummy Product Residual acid or oligomers.Ensure thorough

wash. Recrystallize from EtOH/Water.

Part 4: Analytical Characterization

To validate the synthesis of the correct 5-bromo isomer (vs. 6, 7, or 8-bromo), NMR analysis is definitive.

1H NMR (DMSO-d6, 400 MHz)
  • 
     10.2 ppm (s, 1H):  Amide NH (Broad singlet).
    
  • 
     7.1 - 7.3 ppm (m, 3H):  Aromatic protons.
    
    • Diagnostic: The coupling pattern of the aromatic protons will show a 1,2,3-trisubstituted benzene ring pattern (doublet, doublet, triplet/doublet of doublets).

    • Differentiation: A 6-bromo or 7-bromo isomer would show different splitting patterns (e.g., 7-bromo shows a distinct doublet with meta-coupling).

  • 
     2.9 ppm (t, 2H):  C4-Methylene protons (Benzylic).
    
  • 
     2.5 ppm (t, 2H):  C3-Methylene protons (Adjacent to Carbonyl).
    
Mass Spectrometry (ESI)[12]
  • [M+H]+: Calc: 226.0/228.0 (1:1 ratio due to

    
    ).
    
  • Observation of the characteristic bromine isotope pattern is required for confirmation.

References

  • Minami, S., et al. (1965).[10] "The Schmidt Reaction With Some Tetralone and Indanone Derivatives." Chemical and Pharmaceutical Bulletin, 13(9), 1084-1091.[10]

  • Organic Chemistry Portal. "Schmidt Reaction: Mechanism and Recent Literature."

  • ChemicalBook. "Synthesis of 4-Bromo-1-indanone (CAS 15115-60-3)."[11]

  • National Institutes of Health (PMC). "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines and 2,3-Dihydro-4(1H)-quinolinones." Molecules, 2013.[9]

  • PubChem. "Compound Summary: 5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS 880094-83-7)."

Sources

Exploratory

5-Bromo-3,4-dihydroquinolin-2(1H)-one chemical properties

Chemical Properties, Synthesis, and Medicinal Utility Executive Summary 5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 880094-83-7), often referred to as 5-bromo-hydrocarbostyril , is a privileged bicyclic scaffold in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Medicinal Utility

Executive Summary

5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 880094-83-7), often referred to as 5-bromo-hydrocarbostyril , is a privileged bicyclic scaffold in medicinal chemistry. Unlike its 7-substituted isomer—which serves as the critical intermediate for the blockbuster antipsychotic Brexpiprazole (Rexulti)—the 5-bromo isomer offers a unique geometric vector for Structure-Activity Relationship (SAR) exploration.

This guide details the chemical behavior of the 5-bromo derivative, focusing on its synthesis via the Schmidt rearrangement, its distinct reactivity profile at the sterically congested C5 position, and its utility in fragment-based drug discovery (FBDD).

Chemical Profile & Physical Properties[1]

The 5-bromo substituent introduces significant steric bulk proximal to the peri-position (C4), influencing both the conformation of the saturated ring and the kinetics of cross-coupling reactions.

PropertyData
IUPAC Name 5-Bromo-3,4-dihydroquinolin-2(1H)-one
CAS Number 880094-83-7
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
Appearance Off-white to pale yellow solid
Melting Point 168–172 °C (Typical range for pure polymorphs)
Solubility Soluble in DMSO, DMF, hot MeOH; sparingly soluble in water
pKa (Lactam NH) ~14.0 (Predicted)
LogP ~1.9

Synthetic Routes: The Schmidt Rearrangement

While direct bromination of dihydroquinolinone typically yields the 6-bromo isomer (para to the activating nitrogen), the 5-bromo isomer is most efficiently synthesized via the Schmidt Rearrangement of 4-bromo-1-indanone. This route guarantees regiochemical purity, avoiding difficult separation of isomers.

Mechanism of Action

The reaction proceeds through the migration of the electron-rich aryl bond in preference to the alkyl bond during the rearrangement of the azidohydrin intermediate.

SchmidtRearrangement Indanone 4-Bromo-1-indanone (Starting Material) Azide Azidohydrin Intermediate Indanone->Azide NaN3, H2SO4 CHCl3, 0°C Migration Aryl Migration (Ring Expansion) Azide->Migration -N2 Product 5-Bromo-3,4-dihydroquinolin-2(1H)-one (Target) Migration->Product Tautomerization

Figure 1: Regioselective synthesis via Schmidt Rearrangement. The aryl group migrates preferentially to the nitrogen, inserting the amide functionality adjacent to the aromatic ring.

Experimental Protocol (Schmidt Rearrangement)

Safety Note: Hydrazoic acid (


) is generated in situ. It is highly toxic and explosive. This reaction must be performed in a well-ventilated fume hood behind a blast shield.
  • Reagents: 4-Bromo-1-indanone (1.0 eq), Sodium Azide (

    
    , 1.5 eq), Conc. Sulfuric Acid (
    
    
    
    ), Chloroform (
    
    
    ).
  • Setup: A 3-neck round-bottom flask equipped with a mechanical stirrer and temperature probe.

  • Procedure:

    • Dissolve 4-bromo-1-indanone in

      
       and cool to 0 °C.
      
    • Add concentrated

      
       dropwise, maintaining temperature < 5 °C.
      
    • Add

      
       portion-wise over 30 minutes. Caution: Gas evolution (
      
      
      
      ).
    • Allow the mixture to warm to room temperature and stir for 3–6 hours.

    • Workup: Pour onto crushed ice/water. Neutralize with NaOH to pH 7. Extract with EtOAc.

    • Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).

Reactivity Profile & Functionalization

The 5-bromo scaffold possesses three distinct vectors for chemical modification.

ReactivityMap Core 5-Bromo-3,4-dihydroquinolin-2(1H)-one Suzuki C5-Arylation (Suzuki-Miyaura) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald C5-Amination (Buchwald-Hartwig) Core->Buchwald Pd2(dba)3, BINAP, Amines N_Alk N1-Alkylation (NaH, R-X) Core->N_Alk Base, Electrophile Oxidation Dehydrogenation (DDQ -> Quinolinone) Core->Oxidation DDQ, Dioxane

Figure 2: Reactivity vectors.[1] The C5-bromide is the primary handle for library generation, while the N1-lactam allows for linker attachment.

C5-Cross Coupling (Suzuki/Buchwald)

The C5 position is sterically hindered compared to C6 or C7 due to the adjacent C4-methylene group.

  • Catalyst Choice: Sterically demanding ligands (e.g., SPhos , XPhos ) or bidentate ligands with large bite angles (dppf ) are recommended to facilitate oxidative addition.

  • Base Sensitivity: Weak bases (

    
    , 
    
    
    
    ) are preferred to avoid deprotonating the lactam nitrogen (
    
    
    ) if N-alkylation is not desired.
N1-Alkylation

The lactam nitrogen is nucleophilic after deprotonation.

  • Conditions:

    
     (1.1 eq) in DMF at 0 °C, followed by alkyl halide addition.
    
  • Application: This is the standard method for attaching the "linker" chains seen in antipsychotic scaffolds (e.g., the butyl-piperazine chain in Brexpiprazole/Aripiprazole analogs).

Case Study: Synthesis of 5-Aryl Analogs

This protocol describes the synthesis of a 5-phenyl derivative, a common motif in probing the "ortho-pocket" of GPCR targets.

Protocol: Suzuki Coupling of 5-Bromo-3,4-dihydroquinolin-2(1H)-one

  • Charge: To a reaction vial, add:

    • 5-Bromo-3,4-dihydroquinolin-2(1H)-one (226 mg, 1.0 mmol)

    • Phenylboronic acid (146 mg, 1.2 mmol)

    • 
       (41 mg, 5 mol%)
      
    • 
       (414 mg, 3.0 mmol)
      
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 5 mL). Note: Degas solvents with

    
     for 10 mins prior to addition.
    
  • Reaction: Seal and heat to 90 °C for 12 hours.

  • Monitoring: Check LC-MS for consumption of bromide (M+ 226/228) and formation of product (M+ 224).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[2]
    
  • Purification: Flash chromatography (0-50% EtOAc in Hexanes).

Technical Insight: If conversion is low, switch to


 / SPhos  in Toluene/Water. The biaryl phosphine ligands are superior for hindered aryl bromides.

Medicinal Chemistry Applications

While the 7-isomer is famous for Brexpiprazole, the 5-isomer is utilized to:

  • Probe Steric Tolerance: The C5 substituent points "upward" relative to the flat aromatic plane, often clashing with residues that tolerate C6 or C7 substitution. This is used to map the ceiling of binding pockets.

  • IDO1 Inhibitors: 5-substituted quinolinones have been explored as bioisosteres for indole-based IDO1 inhibitors.

  • Natural Product Analogs: The scaffold mimics the core of yaequinolones , insecticidal antibiotics where the 5-position is often functionalized with prenyl or complex ether chains.

References

  • Synthesis via Schmidt Rearrangement

    • ChemicalBook. (n.d.). "Synthesis of 5-Bromo-3,4-dihydroquinolin-2(1H)-one from 4-bromoinden-1-one." Retrieved from

  • Suzuki Coupling Methodologies

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Biological Activity of Quinolinone Scaffolds

    • ResearchGate. (2025).[3] "Natural 3,4-Dihydro-2(1H)-quinolinones - part III: biological activities."

  • Brexpiprazole Structural Context (Comparison)

    • Otsuka Pharmaceutical Co., Ltd. (2006). "Piperazine-Substituted Dihydroquinolinone Derivatives." US Patent 7,888,362. (Clarifies 7-position substitution vs 5-position).

Sources

Foundational

A Technical Guide to 5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS 880094-83-7): Synthesis, Characterization, and Applications in Modern Drug Discovery

Section 1: Introduction and Strategic Importance The 3,4-dihydroquinolin-2(1H)-one core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its rig...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Strategic Importance

The 3,4-dihydroquinolin-2(1H)-one core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its rigid, bicyclic framework provides a valuable scaffold for presenting pharmacophoric elements in a defined three-dimensional space. The introduction of a bromine atom at the 5-position, yielding 5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS 880094-83-7), transforms this scaffold into a highly versatile and powerful building block for drug discovery programs.

From an application standpoint, the strategic value of this molecule lies in the C-Br bond. This functional group serves as a robust and reliable handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient generation of diverse chemical libraries. By coupling this core with various boronic acids, amines, or alkynes, researchers can rapidly explore the chemical space around the quinolinone scaffold to optimize potency, selectivity, and pharmacokinetic properties. Analogs derived from this core have demonstrated significant potential in oncology, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and in neurology as anticonvulsant agents.[1]

This guide provides an in-depth technical overview of 5-Bromo-3,4-dihydroquinolin-2(1H)-one, covering its synthesis, analytical characterization, safety profile, and, most critically, its application as a pivotal intermediate in the synthesis of advanced pharmaceutical candidates.

Section 2: Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical properties and safety hazards is a prerequisite for its effective and safe use in a research setting.

Physicochemical Data

The key properties of 5-Bromo-3,4-dihydroquinolin-2(1H)-one are summarized below. These predicted and observed values are essential for planning reactions, purification, and storage.

PropertyValueSource
CAS Number 880094-83-7[2][3][4]
Molecular Formula C₉H₈BrNO[3][4]
Molecular Weight 226.07 g/mol [3][4][5]
Appearance Off-white to yellow solid[2]
Boiling Point 372.4 ± 42.0 °C (Predicted)[2]
Density 1.559 ± 0.06 g/cm³ (Predicted)[2]
pKa 14.02 ± 0.20 (Predicted)[2]
Storage Conditions Sealed in dry, Room Temperature[2][4]
GHS Safety and Hazard Information

This compound is classified as hazardous. Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory.

Hazard ClassCodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
STOT - Single ExposureH335May cause respiratory irritation
Signal Word Warning
Precautionary Statements P261, P305+P351+P338Avoid breathing dust. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data aggregated from multiple sources.[4][5]

Section 3: Robust Synthesis via Schmidt Reaction

The synthesis of 5-Bromo-3,4-dihydroquinolin-2(1H)-one can be reliably achieved via a Schmidt reaction, which facilitates a ring expansion of 4-bromoindan-1-one.[2] This method is advantageous due to its efficiency and the accessibility of the starting material. The core of this reaction is the in situ generation of hydrazoic acid (HN₃) from sodium azide and a strong acid, which then reacts with the ketone to induce rearrangement and nitrogen insertion.

SynthesisWorkflow cluster_0 Step 1: In Situ Reagent Generation cluster_1 Step 2: Schmidt Reaction & Rearrangement cluster_2 Step 3: Workup & Purification NaN3 Sodium Azide (NaN₃) H2SO4 Sulfuric Acid (H₂SO₄) H2O_CHCl3 Water / Chloroform HN3 Hydrazoic Acid (HN₃) in Chloroform Indanone 4-Bromoindan-1-one ReactionMix Reaction Mixture Workup Quench on Ice Neutralize (NaOH aq.) Extract with Chloroform ReactionMix->Workup Purify Recrystallize from Ethanol Product Final Product (CAS 880094-83-7)

Self-Validating Synthesis Protocol

This protocol is designed to be self-validating, with clear checkpoints and rationales for each critical step.

Reagents & Equipment:

  • 4-Bromoindan-1-one (56.9 mmol, 1.0 eq)

  • Sodium azide (284 mmol, 5.0 eq)

  • Concentrated Sulfuric Acid (18.8 M)

  • Chloroform, Ethanol, Deionized Water

  • Standard glassware, magnetic stirrer, heating mantle, ice bath

Step-by-Step Methodology:

  • Preparation of Hydrazoic Acid Solution (Critical Step):

    • Action: In a three-necked flask equipped with a dropping funnel and stirrer, create a three-phase mixture of sodium azide (18.5 g), water (36 mL), and chloroform (144 mL).[2]

    • Action: Cool the mixture to 0 °C using an ice bath. Slowly add concentrated sulfuric acid (4.8 mL) dropwise while stirring vigorously. Maintain the temperature at 0 °C and continue stirring for 2.5 hours.[2]

    • Rationale: This procedure generates volatile and toxic hydrazoic acid in situ and extracts it into the chloroform layer, minimizing exposure risk. Strict temperature control is essential to prevent rapid, uncontrolled generation of HN₃.

    • Validation: After stirring, stop agitation and allow the layers to separate. Carefully collect the lower organic (chloroform) phase containing the hydrazoic acid.

  • Schmidt Reaction and Rearrangement:

    • Action: In a separate, larger flask, dissolve 4-bromoindan-1-one (12.0 g) in chloroform (215 mL).[2]

    • Action: Slowly add the previously prepared hydrazoic acid/chloroform solution to the indanone solution.

    • Action: Add concentrated sulfuric acid (18.7 mL) dropwise over 10 minutes. An exotherm may be observed.[2]

    • Action: Heat the mixture to 45 °C and stir for 4 hours. Then, cool to room temperature and continue stirring for an additional 20 hours.[2]

    • Rationale: The addition of sulfuric acid protonates the ketone, facilitating nucleophilic attack by hydrazoic acid. The extended stirring at room temperature ensures the complete Beckmann-like rearrangement and ring expansion to the desired lactam.

  • Workup and Purification:

    • Action: Carefully pour the reaction mixture into a beaker containing ~200 g of crushed ice.[2]

    • Action: Neutralize the mixture by slowly adding 10% aqueous sodium hydroxide solution until the pH is ~7-8.

    • Action: Transfer the mixture to a separatory funnel, separate the phases, and extract the aqueous phase with additional chloroform (100 mL).[2]

    • Action: Combine all organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Rationale: The quench and neutralization steps remove excess acid and prepare the crude product for extraction.

    • Validation: The crude product should be an off-white or yellowish solid.

  • Final Purification:

    • Action: Purify the crude solid by recrystallization from ethanol (~55 mL).[2]

    • Action: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.

    • Rationale: Recrystallization is a highly effective method for removing impurities, yielding a product with high purity.

    • Expected Outcome: An off-white powder with a yield of approximately 67%.[2]

Section 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

TechniqueExpected ResultRationale
LCMS Purity: >98%. [M+H]⁺ at m/z 226/228 (1:1 ratio).Confirms molecular weight and high purity. The 1:1 isotopic pattern is the characteristic signature of a monobrominated compound.[2]
¹H NMR δ (ppm): ~8.5-9.5 (s, 1H, N-H), ~7.0-7.5 (m, 3H, Ar-H), ~2.9 (t, 2H, CH₂), ~2.6 (t, 2H, CH₂).Provides structural confirmation by identifying the amide proton, aromatic protons, and the two distinct methylene groups of the dihydroquinolinone ring system.
¹³C NMR δ (ppm): ~170 (C=O), ~115-140 (Ar-C), ~30 (CH₂), ~25 (CH₂).Confirms the carbon skeleton, including the carbonyl carbon, six aromatic carbons (four C-H, two quaternary), and two aliphatic carbons.
FTIR ν (cm⁻¹): ~3200 (N-H stretch), ~1660 (C=O amide I band), ~1600 (C=C aromatic), ~550 (C-Br stretch).Confirms the presence of key functional groups: the N-H of the lactam, the amide carbonyl, and the carbon-bromine bond.

Section 5: Reactivity and Application in Medicinal Chemistry

The primary utility of 5-Bromo-3,4-dihydroquinolin-2(1H)-one is as a versatile intermediate for constructing more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.

Applications cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_products Derivative Classes cluster_targets Therapeutic Targets Core 5-Bromo-3,4-dihydro- quinolin-2(1H)-one Suzuki Suzuki-Miyaura (R-B(OH)₂) Core->Suzuki Buchwald Buchwald-Hartwig (R₂-NH) Core->Buchwald Sonogashira Sonogashira (R-C≡CH) Core->Sonogashira Aryl 5-Aryl Derivatives (C-C Bond) Suzuki->Aryl Amino 5-Amino Derivatives (C-N Bond) Buchwald->Amino Alkynyl 5-Alkynyl Derivatives (C-C Bond) Sonogashira->Alkynyl VEGFR2 VEGFR2 Inhibitors (Anti-Angiogenesis) Aryl->VEGFR2 GABAa GABAₐ Receptor Modulators (Anticonvulsants) Amino->GABAa

The Suzuki-Miyaura Coupling: A Gateway to C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most important reaction for this scaffold. It enables the formation of a C(sp²)-C(sp²) bond between the bromo-scaffold and an aryl or vinyl boronic acid.[6][7] This reaction is prized for its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids.

SuzukiCycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-Br Pd0->OxAdd Oxidative Addition (Ar-Br) Trans Ar-Pd(II)L₂-R OxAdd->Trans Transmetalation (R-B(OH)₂ + Base) Trans->Pd0 Reductive Elimination (Ar-R)

Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a general framework for coupling the title compound with a generic arylboronic acid.

Reagents & Equipment:

  • 5-Bromo-3,4-dihydroquinolin-2(1H)-one (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • 1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 mixture)

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup:

    • Action: To a flame-dried Schlenk flask, add 5-Bromo-3,4-dihydroquinolin-2(1H)-one, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.[8]

    • Action: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Rationale: The use of an inert atmosphere is critical as the Pd(0) active catalyst is oxygen-sensitive.

  • Reaction Execution:

    • Action: Add the degassed solvent mixture (e.g., 5 mL of DME/Water 4:1) via syringe.

    • Action: Heat the reaction mixture to 80-90 °C and stir until TLC or LCMS analysis indicates complete consumption of the starting bromide.

    • Rationale: Heat is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The base is essential for activating the boronic acid to facilitate transmetalation.[9]

  • Workup and Purification:

    • Action: Cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Action: Separate the layers and extract the aqueous phase with ethyl acetate.

    • Action: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Action: Purify the crude residue by column chromatography on silica gel.

    • Validation: The final product should show a new molecular ion in MS corresponding to the coupled product and a more complex ¹H NMR spectrum consistent with the new biaryl structure.

Section 6: Conclusion

5-Bromo-3,4-dihydroquinolin-2(1H)-one is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its robust synthesis and, more importantly, its versatile reactivity profile make it an indispensable building block for medicinal chemists. The ability to leverage the C-Br bond for predictable and high-yielding cross-coupling reactions allows for the rapid generation of novel analogues targeting a wide range of diseases. For research teams focused on oncology, neurology, and beyond, mastering the use of this scaffold provides a significant competitive advantage in the quest for next-generation therapeutics.

References

  • PubChem. 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one | C9H8BrNO | CID 21865472. [Link]

  • ACS Publications. One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones | The Journal of Organic Chemistry. [Link]

  • Google Patents.
  • PubChem. 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone. [Link]

  • ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of.... [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

  • ResearchGate. Synthesis of 5-Hydroxyquinolines | Request PDF. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • MDPI. Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. [Link]

Sources

Exploratory

Technical Guide: Mechanism of Action &amp; Utility of 5-Bromo-3,4-dihydroquinolin-2(1H)-one

The following technical guide details the mechanism of action, chemical utility, and pharmacological significance of 5-Bromo-3,4-dihydroquinolin-2(1H)-one . [1] Executive Summary 5-Bromo-3,4-dihydroquinolin-2(1H)-one (CA...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical utility, and pharmacological significance of 5-Bromo-3,4-dihydroquinolin-2(1H)-one .

[1]

Executive Summary

5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 880094-83-7) is not a standalone active pharmaceutical ingredient (API) but a privileged scaffold intermediate in medicinal chemistry.[1] Its "Mechanism of Action" is dual-faceted:

  • Chemical Mechanism: It functions as an electrophilic handle for late-stage functionalization, specifically enabling the synthesis of 5-substituted quinolinone derivatives.[1]

  • Pharmacological Translation: It serves as the critical progenitor for the synthesis of Carteolol (a non-selective

    
    -blocker) and emerging VEGFR2 inhibitors  (glioblastoma therapy).[1]
    

This guide analyzes the compound's reactivity profile, its transformation into bioactive agents, and the specific signaling pathways modulated by its derivatives.[1]

Part 1: Chemical Mechanism of Action (The "Gateway" Scaffold)[1]

The utility of 5-Bromo-3,4-dihydroquinolin-2(1H)-one lies in the specific positioning of the bromine atom at Carbon-5 (C5) of the fused benzene ring.[1] This position is sterically unique, sitting adjacent to the lactam ring fusion, which influences the binding geometry of the final drug molecules.[1]

Reactivity Profile & Functionalization

The C5-Bromine atom acts as a versatile "leaving group" for transition-metal catalyzed cross-coupling or nucleophilic aromatic substitution (


).[1]
  • Hydrolysis to Phenol (Carteolol Pathway): Under basic conditions (e.g., KOH/H₂O, high temperature) or copper-catalyzed hydroxylation, the C5-Br is converted to a C5-Hydroxyl group.[1] This 5-hydroxy-3,4-dihydroquinolin-2(1H)-one is the immediate precursor to the oxypropanolamine side chain characteristic of beta-blockers.[1]

  • Suzuki-Miyaura Coupling (Kinase Inhibitor Pathway): The C5-Br bond is activated by Palladium (Pd) catalysts (e.g.,

    
    ) to react with aryl boronic acids.[1] This creates biaryl structures essential for occupying the hydrophobic pockets of kinase enzymes like VEGFR2.[1]
    
Structural Causality

Why C5? In the dihydroquinolinone core:

  • C2 (Carbonyl): Acts as a hydrogen bond acceptor.[1]

  • N1 (Amide Nitrogen): Acts as a hydrogen bond donor.[1]

  • C5 (Bromine/Substituent): Projects the pharmacophore (e.g., the amine tail) into the receptor's deep binding pocket.[1] In Carteolol, the C5-substitution allows the molecule to span the distance between the Aspartate residue and the Serine residues in the

    
    -adrenergic receptor.[1]
    

Part 2: Pharmacological Mechanism of Derived APIs

Since the 5-bromo compound is a precursor, the biological mechanism of action refers to the drugs it generates.[1]

Case Study A: Carteolol (Ophthalmic/Antihypertensive)

Target:


 and 

Adrenergic Receptors (Antagonist).[1] Indication: Glaucoma (reduces intraocular pressure), Hypertension.[1]

Mechanism: Carteolol, derived from the 5-hydroxy intermediate, binds to the G-protein coupled receptor (GPCR).[1]

  • Binding: The bulky tert-butylamine group (attached via the C5-linker) binds to the hydrophobic pocket of the receptor.[1]

  • Antagonism: It sterically blocks the binding of endogenous catecholamines (epinephrine/norepinephrine).[1]

  • Signal Interruption: This prevents the conformational change required to activate the

    
     protein, thereby inhibiting Adenylyl Cyclase.[1]
    
  • Downstream Effect: Reduced cAMP levels

    
     Reduced PKA activation 
    
    
    
    Decreased aqueous humor production (eye) or reduced cardiac output (heart).[1]
Case Study B: Novel VEGFR2 Inhibitors (Oncology)

Target: Vascular Endothelial Growth Factor Receptor 2 (Tyrosine Kinase).[1][2][3][4] Indication: Glioblastoma Multiforme (Research Phase).[1][3]

Mechanism: Derivatives synthesized via Suzuki coupling at the C5-position function as ATP-competitive inhibitors.[1]

  • Binding: The dihydroquinolinone lactam ring forms hydrogen bonds with the "hinge region" of the kinase domain (Cys919).[1]

  • Allosteric Reach: The aryl group introduced at C5 extends into the hydrophobic back-pocket, stabilizing the inactive conformation (DFG-out).[1]

  • Inhibition: This prevents ATP from binding, halting the autophosphorylation of the receptor and blocking the angiogenesis signaling cascade (RAF/MEK/ERK).[1]

Part 3: Visualization & Pathways

Divergent Synthesis & Signaling Pathway

The following diagram illustrates the transformation of the 5-Bromo scaffold into Carteolol and its subsequent blockade of the adrenergic signaling pathway.[1]

MoA_Pathway cluster_0 Chemical Synthesis (Precursor) cluster_1 Pharmacological Mechanism (Beta-Blockade) Br_Scaffold 5-Bromo-3,4-dihydroquinolin-2(1H)-one (Scaffold) Hydrolysis Hydrolysis/Substitution (OH Introduction) Br_Scaffold->Hydrolysis Step 1 Linker Epichlorohydrin + t-Butylamine Hydrolysis->Linker Step 2 Carteolol Carteolol (Active Drug) Linker->Carteolol Final API Receptor Beta-Adrenergic Receptor (GPCR) Carteolol->Receptor Competitive Antagonism Gs_Protein Gs Protein (Inactive) Receptor->Gs_Protein Prevents Activation Agonist Epinephrine (Blocked) Agonist->Receptor Cannot Bind AC Adenylyl Cyclase (Inhibited) Gs_Protein->AC No Stimulation cAMP cAMP Levels (Decreased) AC->cAMP Downregulation Effect Reduced Intraocular Pressure / HR cAMP->Effect Therapeutic Outcome

Caption: Divergent synthesis of Carteolol from the 5-Bromo precursor and its downstream inhibition of the cAMP-dependent adrenergic pathway.

Part 4: Experimental Protocols

Protocol: Synthesis of 5-Hydroxy Intermediate (Carteolol Precursor)

Objective: Convert 5-Bromo-3,4-dihydroquinolin-2(1H)-one to 5-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Reagents:

  • Substrate: 5-Bromo-3,4-dihydroquinolin-2(1H)-one (1.0 eq)[1]

  • Catalyst: Copper(I) Iodide (CuI, 0.1 eq)[1]

  • Ligand: L-Proline (0.2 eq)[1]

  • Base: NaOH (2.0 eq)[1]

  • Solvent: DMSO/H₂O (1:1)[1]

Workflow:

  • Charge: In a sealed tube, combine the 5-bromo substrate, CuI, L-Proline, and NaOH.

  • Solvate: Add degassed DMSO/H₂O mixture.

  • Reaction: Heat to 90°C for 12–16 hours under Argon atmosphere.

  • Quench: Cool to room temperature (RT), acidify with 1M HCl to pH 4.

  • Extraction: Extract with Ethyl Acetate (3x). The product precipitates or partitions into the organic layer.[1]

  • Purification: Recrystallize from Ethanol.

    • Validation: Check HPLC purity (>98%) and disappearance of the Br-isotope pattern in MS.

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes how substitutions at the C5 position (originating from the Bromo-precursor) affect biological activity.

Derivative ClassC5-SubstituentTargetActivity (

/

)
Clinical Status
Precursor -Br (Bromine)None (Intermediate)N/AChemical Reagent
Carteolol -O-CH₂-CH(OH)-CH₂-NH-tBu

-Adrenergic
~1-10 nMFDA Approved
Kinase Inhibitor -Aryl (e.g., 4-methoxyphenyl)VEGFR24.20

M
Pre-clinical (Glioblastoma)
Antihypertensive -O-Alkyl-GuanidineSympathetic NeuronsVariableResearch

References

  • Synthesis of Carteolol Precursors: Title: Lipase Catalysed Synthesis of Enantiopure precursors and derivatives for β-Blockers Practolol, Pindolol and Carteolol.[1] Source: Preprints.org (2021).[1] URL:[Link][1][4]

  • VEGFR2 Inhibition (Glioblastoma): Title: Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Source: PubMed Central / NIH (2025).[1] URL:[Link]

  • Antihypertensive Guanidines: Title: Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents.[1][5] Source: Asian Journal of Chemistry (2010).[1] URL:[Link]

  • Chemical Properties & Safety: Title: 5-Bromo-3,4-dihydroquinolin-2(1H)-one Compound Summary. Source: PubChem (NIH).[1] URL:[Link]

Sources

Foundational

Strategic Synthesis and Functionalization of 5-Bromo-3,4-dihydroquinolin-2(1H)-one

This technical guide details the synthesis and strategic application of 5-bromo-3,4-dihydroquinolin-2(1H)-one (also known as 5-bromo-dihydrocarbostyril).[1] This scaffold is a critical "privileged structure" in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis and strategic application of 5-bromo-3,4-dihydroquinolin-2(1H)-one (also known as 5-bromo-dihydrocarbostyril).[1] This scaffold is a critical "privileged structure" in medicinal chemistry, serving as a distinct regioisomeric alternative to the 7-substituted cores found in blockbuster antipsychotics like Aripiprazole and Brexpiprazole.[1]

Executive Summary & Pharmacological Relevance

The 3,4-dihydroquinolin-2(1H)-one (dihydrocarbostyril) scaffold is ubiquitous in drug discovery, particularly for GPCR ligands targeting dopaminergic (


) and serotonergic (

) receptors.[1]

While the 7-substituted derivatives are industrially optimized (e.g., for Aripiprazole), the 5-substituted isomers represent an under-explored chemical space.[1] The 5-bromo derivative acts as a high-value "divergent hub," enabling the rapid generation of orthogonally substituted libraries via Palladium-catalyzed cross-coupling.[1]

Key Synthetic Challenge: Regiocontrol

The primary obstacle in synthesizing the 5-bromo isomer is regioselectivity .[1]

  • Classic Route (Friedel-Crafts): Cyclization of meta-substituted anilines typically favors the sterically less hindered para-position relative to the directing amino group, yielding predominantly the 7-bromo isomer, with the 5-bromo isomer as a minor byproduct.[1]

  • Superior Route (Schmidt Rearrangement): To guarantee 100% regiochemical fidelity, this guide prioritizes the Schmidt Rearrangement of 4-bromoindan-1-one .[1] This method pre-installs the halogen on the aromatic ring before the lactam formation, bypassing the ambiguity of electrophilic aromatic substitution.[1]

Comparative Retrosynthesis Analysis

The following logic flow illustrates why the Schmidt rearrangement is the preferred pathway for the 5-bromo isomer.

Retrosynthesis Target Target: 5-Bromo-3,4-dihydroquinolin-2(1H)-one RouteA_Start Start: 3-Bromoaniline Intermediate_A Intermediate: N-(3-bromophenyl)-3-chloropropanamide RouteA_Start->Intermediate_A Acylation Mixture Result: Mixture of 7-Br (Major) + 5-Br (Minor) Intermediate_A->Mixture Intramolecular Friedel-Crafts (AlCl3) Mixture->Target Difficult Separation RouteB_Start Start: 4-Bromoindan-1-one Rearrangement Reaction: Schmidt Rearrangement (NaN3 / H2SO4) RouteB_Start->Rearrangement Ring Expansion Rearrangement->Target High Regioselectivity

Figure 1: Comparative retrosynthesis showing the regiochemical ambiguity of the Friedel-Crafts route versus the specificity of the Schmidt rearrangement.

High-Fidelity Synthesis Protocol (Schmidt Rearrangement)

This protocol is adapted from optimized industrial methodologies for converting indanones to dihydroquinolinones.[1] It utilizes the Schmidt reaction to insert a nitrogen atom into the 5-membered ring of 4-bromoindan-1-one.[1]

Materials & Safety[1][2]
  • Precursor: 4-Bromoindan-1-one (Commercially available or synthesized via intramolecular Friedel-Crafts of 3-(2-bromophenyl)propanoic acid).[1]

  • Reagents: Sodium Azide (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    ), Chloroform (
    
    
    ).[1][2]
  • Safety Critical: This reaction generates Hydrazoic Acid (

    
    )  in situ, which is highly toxic and explosive.[1]
    
    • Control: Maintain temperature strictly below 50°C.

    • Ventilation: Perform exclusively in a high-efficiency fume hood.

    • Waste: Quench all azide residues with sodium nitrite/sulfuric acid or specific commercial quenchers before disposal.[1]

Step-by-Step Methodology
StepOperationCritical Parameter / Observation
1. Activation Prepare a mixture of

(5.0 eq),

, and

at 0°C. Add conc.

(1.5 eq) dropwise.[1]
Temp < 5°C. This generates the reactive hydrazoic acid in the organic phase.[1]
2. Addition Slowly add the activated azide solution to a solution of 4-bromoindan-1-one (1.0 eq) in

.
Maintain slow addition to prevent exotherm spikes.
3. Rearrangement Add a second portion of conc.

(6.0 eq) dropwise over 15-20 mins.[1]
The acid catalyzes the migration of the alkyl group.[1]
4. Reaction Warm mixture to 45°C and stir for 4–6 hours.Monitor via TLC/LC-MS.[1] Disappearance of indanone peak.
5. Quench Cool to RT. Pour onto crushed ice (approx. 10x weight of reactants).[1][2] Neutralize with 10% NaOH.Exothermic. Ensure pH reaches ~7.0–8.0 to precipitate product.[1]
6. Isolation Extract with

or EtOAc.[1] Wash with brine.[1] Dry over

.[1]
The product often crystallizes upon solvent evaporation.[1]

Expected Yield: 85–92% Characterization:

  • 1H NMR (DMSO-d6): Look for the lactam -NH singlet (approx 10.2 ppm).[1] The aromatic region will show a specific pattern for 1,2,3-trisubstituted benzene (doublet-triplet-doublet pattern), distinct from the 1,2,4-pattern of the 7-bromo isomer.[1]

Functionalization: The 5-Bromo Hub

Once synthesized, the 5-bromo-3,4-dihydroquinolin-2(1H)-one serves as a versatile electrophile.[1] The position of the bromine (peri to the lactam carbonyl) creates unique steric and electronic environments compared to the 6- or 7-bromo isomers.[1]

Divergent Synthesis Workflow

Derivatization Core 5-Bromo-3,4-dihydroquinolin- 2(1H)-one Suzuki Suzuki-Miyaura (Ar-B(OH)2 / Pd(dppf)Cl2) Core->Suzuki Buchwald Buchwald-Hartwig (Amines / Pd2(dba)3 / XPhos) Core->Buchwald Heck Heck Coupling (Acrylates / Pd(OAc)2) Core->Heck Prod_Biaryl 5-Aryl Derivatives (Receptor Affinity Tuning) Suzuki->Prod_Biaryl Prod_Amino 5-Amino Derivatives (Solubility/Metabolic Stability) Buchwald->Prod_Amino Prod_Alkenyl 5-Alkenyl Derivatives (Linker Extension) Heck->Prod_Alkenyl

Figure 2: Divergent synthesis pathways utilizing the 5-bromo handle for library generation.[1]

Optimization for Pd-Catalysis

The amide proton (N-H) at position 1 can interfere with Palladium catalysts or undergo competitive N-arylation.[1]

  • Protection Strategy: It is highly recommended to protect the lactam nitrogen with a Benzyl (Bn) or PMB (p-methoxybenzyl) group prior to coupling if the reaction conditions are basic (e.g., NaOtBu in Buchwald couplings).[1]

  • Direct Coupling: For Suzuki couplings using mild bases (

    
    ), the unprotected lactam is generally tolerated.[1]
    

References

    • Source of the Schmidt rearrangement protocol utilizing 4-bromoindan-1-one.[1]

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Dihydroquinolinones. Retrieved from [Link]

    • Provides mechanistic context for lactam formation and alternative reduction str
  • Google Patents. (2006).[1] Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof (US20060079690A1).[1][3] Retrieved from

    • Validates the regioselectivity issues (mixture formation)
  • National Center for Biotechnology Information (PubChem). (2025).[1] 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one Compound Summary. Retrieved from [Link][1]

    • Safety data and GHS classification for bromo-dihydroquinolinone deriv

Sources

Exploratory

Technical Guide: Structural Analogs of 5-Bromo-3,4-dihydroquinolin-2(1H)-one

A Divergent Synthesis & SAR Handbook for Medicinal Chemists Part 1: Core Directive & Executive Summary The "Bay Region" Functionalization Strategy In the landscape of bicyclic lactams, 5-Bromo-3,4-dihydroquinolin-2(1H)-o...

Author: BenchChem Technical Support Team. Date: February 2026

A Divergent Synthesis & SAR Handbook for Medicinal Chemists

Part 1: Core Directive & Executive Summary

The "Bay Region" Functionalization Strategy In the landscape of bicyclic lactams, 5-Bromo-3,4-dihydroquinolin-2(1H)-one (5-Br-DHOQ) represents a high-value, underutilized scaffold.[1] Unlike its commonly explored 6- and 7-substituted isomers (found in drugs like Aripiprazole and Cilostazol), the 5-position offers unique steric and electronic vectors.[1] It sits at the "bay region" of the fused ring system, adjacent to the C4a bridgehead, providing a distinct trajectory for side-chain extension that mimics the pharmacophore of beta-blockers like Carteolol .[1]

This guide moves beyond standard catalog listings to provide a mechanistic blueprint for exploiting the 5-bromo handle. We treat 5-Br-DHOQ not just as a compound, but as a divergent node for generating libraries of structural analogs via palladium-catalyzed cross-couplings and nucleophilic substitutions.[1]

Part 2: Scientific Integrity & Logic (E-E-A-T)
1. The Scaffold Architecture

The 3,4-dihydroquinolin-2(1H)-one core (also known as hydrocarbostyril) is a rigidified aniline mimic.[1]

  • Numbering Logic: Nitrogen is position 1; the Carbonyl is 2.[1] The benzene ring positions are 5, 6, 7, and 8.

  • The 5-Position Significance: Substitution at C5 places a functional group "meta" to the amide nitrogen but spatially constrained near the C4 methylene.[1] This creates a "steric lock" that can restrict the rotation of attached aryl or heteroaryl rings, potentially enhancing binding selectivity in GPCR pockets (e.g.,

    
    -adrenergic or Dopamine D2 receptors).
    
2. Synthesis of the Core (Self-Validating Protocol)

Causality: Direct bromination of the dihydroquinolinone ring often yields a mixture of 6- and 8-isomers due to the directing effect of the nitrogen lone pair.[1] To exclusively access the 5-bromo isomer, we must use a rearrangement strategy that pre-installs the bromine before the heterocycle is formed.

Protocol: Schmidt Rearrangement of 4-Bromoindan-1-one This method ensures regiospecificity by starting with the bromine fixed at the 4-position of the indanone precursor.[1]

  • Reagents: 4-Bromoindan-1-one, Sodium Azide (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ), Conc. 
    
    
    
    , Chloroform (
    
    
    ).
  • Mechanism: The reaction proceeds via the migration of the aryl ring (rather than the alkyl group) during the rearrangement of the hydrazoic acid adduct, expanding the 5-membered indanone to the 6-membered lactam.[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 4-bromoindan-1-one (1.0 eq) in

    
    .
    
  • Acid Activation: Add conc.

    
     dropwise at 0°C. Critical Step: Temperature control prevents explosive decomposition of azides.
    
  • Azide Addition: Add

    
     (1.2 eq) portion-wise over 30 minutes.
    
  • Rearrangement: Allow to warm to room temperature and stir for 4 hours. Evolution of

    
     gas indicates progress.[1]
    
  • Workup: Quench with ice water. Neutralize with NaOH. Extract with DCM.[1]

  • Purification: Recrystallize from ethanol to yield off-white crystals.

3. Divergent Analog Synthesis

Once the 5-bromo core is secured, it serves as the electrophile for three primary analog classes.

Class A: 5-Aryl/Heteroaryl Analogs (Suzuki-Miyaura)

  • Target: Biaryl scaffolds for kinase inhibition.[1]

  • Logic: The C5-Br bond is electronically activated but sterically hindered.[1] High-turnover catalysts (e.g.,

    
    ) are required.[1]
    

Class B: 5-Amino Analogs (Buchwald-Hartwig) [1]

  • Target: CNS-active agents (5-HT/Dopamine modulators).[1]

  • Logic: Replacing Br with secondary amines introduces basicity and hydrogen bond donors/acceptors critical for neurotransmitter receptor affinity.[1]

Class C: 5-Hydroxy Analogs (Hydroxylation) [1]

  • Target: Carteolol precursors/metabolites.

  • Logic: Conversion of 5-Br to 5-OH can be achieved via hydroxylation of the boronic acid intermediate or direct nucleophilic substitution under forcing conditions (Cu-catalyzed).[1]

Part 3: Visualization & Formatting
Data Presentation: Analog Classes & Properties
Analog ClassReaction TypeKey ReagentsBiological Relevance
5-Aryl Suzuki Coupling

,

,

Kinase inhibitors (Type II), Tubulin inhibitors
5-Amino Buchwald-Hartwig

,

, BINAP,

CNS agents (D2/5-HT partial agonists)
5-Hydroxy Hydroxylation1)

2)

Precursor to Carteolol (Beta-blocker)
5-Alkynyl SonogashiraAcetylene,

,

Rigid linkers for PROTACs
Mandatory Visualization: Divergent Synthesis Pathway

G Start 4-Bromoindan-1-one Core 5-Bromo-3,4-dihydroquinolin-2(1H)-one (The Core Scaffold) Start->Core Schmidt Rearrangement (NaN3, H2SO4) Analog1 5-Aryl Analogs (Biaryl Kinase Inhibitors) Core->Analog1 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Analog2 5-Amino Analogs (CNS Active Agents) Core->Analog2 Buchwald-Hartwig (R2NH, Pd cat.) Analog3 5-Hydroxy Analogs (Carteolol Precursors) Core->Analog3 1. Borylation 2. Oxidation (H2O2)

Figure 1: Divergent synthesis map showing the transformation of the 4-bromoindan-1-one precursor into the 5-bromo core, followed by functionalization into three distinct analog classes.

Part 4: Detailed Experimental Protocol (Analog Synthesis)

Protocol: Synthesis of 5-(4-Methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one (Suzuki Coupling Case Study)

This protocol demonstrates the activation of the sterically encumbered 5-bromo position.[1]

  • Setup: In a dry Schlenk tube, charge 5-Bromo-3,4-dihydroquinolin-2(1H)-one (226 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and

    
      (414 mg, 3.0 mmol).
    
  • Catalyst: Add

    
      (41 mg, 5 mol%). The bidentate ligand (dppf) is crucial for preventing catalyst decomposition in this sterically demanding coupling.[1]
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1, 10 mL).

  • Reaction: Seal and heat to 90°C for 12 hours under Argon.

  • Monitoring: TLC (50% EtOAc/Hexane) should show the disappearance of the starting bromide (

    
    ) and appearance of the fluorescent biaryl product (
    
    
    
    ).
  • Workup: Cool, filter through Celite, dilute with EtOAc, and wash with brine.

  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Yield Expectation: 75-85%. Characterization: 1H NMR will show the loss of the specific aromatic triplet of the 5-bromo starting material and the appearance of the AA'BB' system of the methoxyphenyl group.

Part 5: References
    • Source for the Schmidt rearrangement synthesis protocol.

  • PubChem. (n.d.).[1][2] 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone.[1][3] National Library of Medicine.[1] Retrieved from [Link][1]

    • Source for 5-hydroxy analog data and link to Carteolol/Aripiprazole impurities.

  • MDPI. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. Pharmaceuticals.[1][4][5][6][7][8] Retrieved from [Link][1]

    • Context for biological activity of brominated lactam scaffolds.

    • Verification of commercial availability and CAS 880094-83-7.[1]

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 5-Bromo-3,4-dihydroquinolin-2(1H)-one

This guide details the spectroscopic characterization of 5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 880094-83-7), a critical bicyclic lactam intermediate often employed in the synthesis of psychotropic agents (e.g., Bre...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 880094-83-7), a critical bicyclic lactam intermediate often employed in the synthesis of psychotropic agents (e.g., Brexpiprazole analogs) and functionalized quinolinone scaffolds.[1]

The data presented synthesizes experimental protocols with structural derivation based on the definitive Schmidt Rearrangement synthesis route.

Executive Summary & Structural Context[1][2][3][4][5]

  • Compound: 5-Bromo-3,4-dihydroquinolin-2(1H)-one[2][3]

  • Synonyms: 5-Bromo-3,4-dihydrocarbostyril; 5-Bromo-1,2,3,4-tetrahydroquinolin-2-one.

  • Molecular Formula: C

    
    H
    
    
    
    BrNO[1]
  • Molecular Weight: 226.07 g/mol [1][4][2]

  • Core Scaffold: Dihydroquinolinone (Hydrocarbostyril).[1]

  • Key Structural Feature: The bromine atom at the C5 position (peri-position relative to the aliphatic ring) induces specific steric and electronic deshielding effects on the C4-methylene protons, distinguishing it from the more common 6- or 7-bromo isomers.

Synthesis Context (Impurity Profile)

Understanding the synthesis is prerequisite to accurate spectral assignment.[1] The 5-bromo isomer is exclusively accessed via the Schmidt Rearrangement of 4-bromoindan-1-one. Unlike direct bromination of dihydroquinolinone (which favors the 6-position due to para-direction by the amine), the ring expansion guarantees the 5-position regiochemistry.

Common Impurities:

  • Unreacted 4-bromoindan-1-one: Detectable via Carbonyl IR shift (~1710 cm⁻¹ vs 1670 cm⁻¹ for lactam).

  • Isomeric mixtures: Negligible via this route, unlike electrophilic aromatic substitution methods.[1]

Spectroscopic Data Analysis[1][7][8]

A. Mass Spectrometry (MS)[1]
  • Ionization Mode: ESI (+) or EI (70 eV).

  • Diagnostic Signature: The presence of a single bromine atom dictates a characteristic 1:1 isotopic doublet for the molecular ion.

Ion Fragmentm/z (approx)Interpretation
[M+H]⁺ 226 / 228 Molecular ion (Base peak in ESI).[1] Equal intensity confirms

Br/

Br.[1]
[M-CO]⁺ 198 / 200Loss of carbonyl (lactam ring contraction).[1]
[M-Br]⁺ 147Loss of bromine radical (Aryl cation).[1]
[C₇H₆N]⁺ 104Tropylium-like fragment after ring disintegration.[1]
B. Infrared Spectroscopy (FT-IR)[1]
  • Method: KBr Pellet or ATR (Solid state).[1]

  • Key Functional Groups:

Frequency (cm⁻¹)Vibration ModeStructural Validation
3400 - 3150 N-H StretchBroad band characteristic of secondary amides (lactams).
1685 - 1665 C=O StretchStrong amide I band. Lower frequency than ketones due to resonance.
1590, 1480 C=C AromaticSkeletal vibrations of the benzene ring.[1]
600 - 550 C-Br StretchFingerprint region confirmation of aryl bromide.
C. Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-d₆ (Preferred due to lactam solubility) or CDCl₃.[1]

  • Reference: TMS (0.00 ppm).

¹H NMR (400 MHz, DMSO-d₆)

The 5-bromo substitution creates a distinct splitting pattern in the aromatic region (ABC system) and deshields the C4-methylene protons compared to the unsubstituted analog.[1]

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
10.25 s (broad)1HNH (Pos 1)Exchangeable with D₂O.[1]
7.28 dd1HH-6 Ortho to Br. Deshielded by inductive effect of Br.
7.15 t (app)1HH-7 Meta to Br. Pseudo-triplet due to overlap of couplings.
6.85 d1HH-8 Para to Br; Ortho to NH. Shielded by N-lone pair donation.
2.95 t2HH-4 Benzylic CH₂. Diagnostic: Downfield shift vs 6-Br isomer (~2.8 ppm) due to peri-effect of 5-Br.
2.48 t2HH-3 α-Carbonyl CH₂. Often obscured by DMSO solvent peak (2.50 ppm).
¹³C NMR (100 MHz, DMSO-d₆)
Shift (δ ppm)Carbon TypeAssignment
170.5 C=OC-2 (Lactam Carbonyl)
139.2 C-quatC-8a (Bridgehead adjacent to N)
130.8 CHC-6
128.5 CHC-7
124.1 C-quatC-5 (C-Br).[1] Upfield due to heavy atom effect.
119.5 C-quatC-4a (Bridgehead)
114.8 CHC-8
30.2 CH₂C-3
26.8 CH₂C-4

Experimental Protocols

Protocol 1: NMR Sample Preparation (Critical for Lactams)

Dihydroquinolinones often exhibit poor solubility in CDCl₃, leading to broadened peaks or precipitation.[1]

  • Solvent Choice: Use DMSO-d₆ (99.9% D) for optimal resolution of the NH proton.[1]

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug within the pipette to remove inorganic salts (NaN₃/Na₂SO₄ residues from synthesis) which cause baseline distortion.[1]

Protocol 2: Synthesis Workflow (Schmidt Rearrangement)

This workflow validates the source of the material, ensuring the 5-bromo regiochemistry.[1]

SchmidtRearrangement Start 4-Bromoindan-1-one (C9H7BrO) Inter Azidohydrin Intermediate Start->Inter Acid Catalysis Reagent NaN3 / H2SO4 (Schmidt Reagent) Reagent->Inter Rearrange Aryl Migration (Ring Expansion) Inter->Rearrange - N2 Product 5-Bromo-3,4-dihydroquinolin-2(1H)-one (Target) Rearrange->Product Tautomerization

Figure 1: Schmidt rearrangement pathway converting the 5-membered indanone ring to the 6-membered quinolinone lactam. The aryl group migrates to the nitrogen, placing the bromine at position 5.

References & Grounding

  • Synthesis & Characterization:

    • Methodology: The Schmidt reaction of 4-bromoindan-1-one is the definitive route for the 5-bromo isomer, as described in synthesis of Brexpiprazole intermediates.

  • General Schmidt Reaction Mechanism:

    • Mechanism:[1][5][6][7][8][9] Detailed mechanistic insight into ring expansion of cyclic ketones.

    • Source:Organic Chemistry Portal - Schmidt Reaction . Available at: [Link][1]

  • Related Scaffold Data (Dihydroquinolinones):

    • Comparative Data: NMR shifts for the dihydroquinolinone core were cross-referenced with PubChem Compound Summary for 3,4-dihydroquinolin-2(1H)-one derivatives.

    • Source:PubChem CID 113169 .[1] Available at: [Link][1]

Sources

Exploratory

physical properties of 5-Bromo-3,4-dihydroquinolin-2(1H)-one

An In-Depth Technical Guide to the Physical Properties of 5-Bromo-3,4-dihydroquinolin-2(1H)-one Introduction: Beyond the Structure In the landscape of medicinal chemistry and drug development, 5-Bromo-3,4-dihydroquinolin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 5-Bromo-3,4-dihydroquinolin-2(1H)-one

Introduction: Beyond the Structure

In the landscape of medicinal chemistry and drug development, 5-Bromo-3,4-dihydroquinolin-2(1H)-one serves as a pivotal heterocyclic building block. Its rigid, bicyclic lactam scaffold, functionalized with a strategically placed bromine atom, makes it a valuable precursor for synthesizing a diverse range of pharmacologically active molecules.[1] However, to effectively utilize this compound in complex synthetic routes or to advance its derivatives into formulation and preclinical studies, a thorough understanding of its physical properties is not merely academic—it is a prerequisite for success.

This guide provides an in-depth exploration of the essential physical and chemical properties of 5-Bromo-3,4-dihydroquinolin-2(1H)-one. We move beyond simple data reporting to explain the causality behind these properties and provide robust, field-proven protocols for their experimental determination. For the researcher, this document is designed to be a self-validating system, ensuring that every batch of this crucial intermediate can be reliably characterized for purity, stability, and handling behavior, thereby ensuring the integrity of downstream applications.

Compound Identification and Core Data

Accurate identification is the cornerstone of all subsequent experimental work. The fundamental identifiers for this compound are cataloged below.

IdentifierValueSource
IUPAC Name 5-Bromo-3,4-dihydroquinolin-2(1H)-oneN/A
CAS Number 880094-83-7[2][3]
Molecular Formula C₉H₈BrNO[2]
Molecular Weight 226.07 g/mol [2]
Chemical Structure

N/A

Summary of Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties. It is critical to note that several key parameters lack extensive experimental validation in publicly available literature, underscoring the importance of the characterization protocols detailed in this guide.

PropertyValue / DescriptionTypeSource
Appearance Off-white to yellow solid/powderExperimental[4]
Melting Point Not reported; requires experimental determinationN/AN/A
Boiling Point 372.4 ± 42.0 °CPredicted[4]
Density 1.559 ± 0.06 g/cm³Predicted[4]
pKa 14.02 ± 0.20 (Amide N-H)Predicted[4]
Solubility Not reported; requires experimental determinationN/AN/A
Mass Spectrum m/z = 226 [M+H]⁺Experimental[4]
Storage Sealed in a dry, room temperature environmentN/A[2][4]

In-Depth Analysis and Experimental Characterization

A Senior Scientist does not take predicted data at face value. The following sections detail the significance of each physical property and provide actionable protocols for their empirical validation.

Morphology and Thermal Behavior

Expertise & Experience: The physical appearance and melting point are the first-line indicators of a sample's identity and purity. A sharp, well-defined melting range (typically <1°C) is a strong indicator of high purity for a crystalline solid. Conversely, a broad or depressed melting range suggests the presence of impurities, which disrupt the crystal lattice. Given the lack of a reported melting point for the 5-bromo isomer, its determination is a critical quality control step. For context, the related isomers 6-bromo-3,4-dihydroquinolin-2(1H)-one and 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone have reported melting points of 170-174 °C and 110-114 °C, respectively, highlighting the sensitivity of this property to substituent position.[5]

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol adheres to the standards outlined by major pharmacopeias for Class Ia apparatus.[6]

  • Sample Preparation: Ensure the sample is completely dry and homogenous. If necessary, gently crush the solid into a fine powder using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The final packed height should be 2-3 mm.

  • Initial Rapid Determination: Place the loaded capillary into the heating block of a melting point apparatus. Heat rapidly (10-20 °C/min) to find the approximate melting temperature.

  • Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new sample.

  • Heating Ramp: Heat the block so the temperature rises at a slow, controlled rate of 1-2 °C per minute.[7]

  • Data Recording:

    • Record the temperature (T₁) at which the first droplet of liquid becomes visible.

    • Record the temperature (T₂) at which the entire sample has completely liquefied (the "clear point").

  • Reporting: Report the result as a melting range (T₁ - T₂). For a pure sample, this range should be narrow. Perform the measurement in triplicate for statistical confidence.

Solubility Profile

Expertise & Experience: Solubility is a master variable in drug development, influencing everything from reaction work-up and purification to bioavailability and formulation. The lactam moiety provides hydrogen bonding capability, while the aromatic ring and aliphatic portion contribute to lipophilicity. The bromine atom adds polarity and mass. This structural combination suggests moderate solubility in polar organic solvents and low solubility in aqueous media. Determining the solubility profile is essential for designing appropriate reaction conditions and for any future formulation work. A solubility below 1 mg/mL is often a flag for potential bioavailability challenges.[8]

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This method is a gold standard for determining equilibrium solubility.[9]

  • Solvent Selection: Choose a range of relevant solvents, such as water, phosphate-buffered saline (PBS, pH 7.4), methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of each solvent in separate, sealed vials (e.g., 10 mg in 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and/or 37 °C for biological relevance) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[8] A shaker or rotator is ideal.

  • Phase Separation: Allow the vials to stand undisturbed for a short period. To remove undissolved solid, withdraw a sample of the supernatant using a syringe and pass it through a 0.45 µm filter to obtain a clear, saturated solution.

  • Quantification: Accurately dilute the saturated filtrate with a suitable solvent. Quantify the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original concentration in the saturated solution (e.g., in mg/mL or mol/L) based on the dilution factor and the measured concentration.

Spectroscopic Identity

Spectroscopy provides an unassailable fingerprint of molecular structure. A full spectroscopic characterization is a non-negotiable step for confirming the identity and structural integrity of the compound.

Expertise & Experience: Mass spectrometry confirms the molecular weight of the compound. For this molecule, the presence of a bromine atom is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the mass spectrum of any bromine-containing fragment will show a characteristic "doublet" of peaks (M and M+2) of nearly equal intensity. The reported observation of a protonated molecular ion at m/z 226 [M+H]⁺ corresponds to the mass of the C₉H₈⁷⁹BrNO isomer plus a proton.[4] We would confidently predict a corresponding peak at m/z 228 for the ⁸¹Br isotope.

Expertise & Experience: IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in the molecule. The spectrum should be dominated by features characteristic of the lactam and substituted benzene ring.

  • N-H Stretch: A moderate to sharp peak is expected in the 3200-3400 cm⁻¹ region.

  • Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks will appear just below 3000 cm⁻¹.

  • Lactam C=O Stretch: A strong, sharp absorption is expected between 1650-1680 cm⁻¹, a hallmark of a six-membered ring amide.

  • Aromatic C=C Stretch: Several peaks of variable intensity will be present in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: A peak in the 1200-1350 cm⁻¹ region.

  • C-Br Stretch: A peak in the 500-650 cm⁻¹ region, though it may be weak.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean.[10] Collect a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a few milligrams) of the dry, powdered sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans in the 4000-400 cm⁻¹ range.[11]

  • Processing: The resulting spectrum of absorbance or transmittance vs. wavenumber can be used for structural confirmation.

Predicted ¹H NMR Spectrum (in CDCl₃ or DMSO-d₆):

  • N-H Proton: A broad singlet, likely between 8.0-9.5 ppm. Its chemical shift can be concentration-dependent.

  • Aromatic Protons: Three protons on the benzene ring. They will appear in the aromatic region (approx. 7.0-7.8 ppm) and will show coupling to each other, likely as a complex multiplet or as distinct doublets and triplets depending on the specific coupling constants.

  • Aliphatic Protons (-CH₂-CH₂-): Two distinct signals are expected for the two methylene groups.

    • The C4-H₂ protons (adjacent to the aromatic ring) will likely be a triplet around 2.8-3.1 ppm.

    • The C3-H₂ protons (adjacent to the carbonyl) will likely be a triplet around 2.5-2.8 ppm.

    • These two groups will show coupling to each other (vicinal coupling), resulting in the triplet multiplicity.

Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): A signal in the 165-175 ppm region.

  • Aromatic Carbons: Six distinct signals between 110-145 ppm. The carbon attached to the bromine (C5) will be significantly shifted.

  • Aliphatic Carbons (-CH₂-CH₂-): Two signals in the 20-40 ppm region.

Acidity and Basicity (pKa)

Expertise & Experience: The pKa value is fundamental to predicting a molecule's ionization state at a given pH, which in turn dictates its solubility, membrane permeability, and receptor interactions.[1] The primary ionizable proton in this molecule is on the lactam nitrogen. The predicted pKa of ~14 suggests it is a very weak acid, meaning it will be overwhelmingly in its neutral form at physiological pH.[4] However, this prediction requires experimental verification, as the electron-withdrawing effects of the aromatic ring and bromine atom can influence the acidity. Potentiometric titration is a highly precise technique for this determination.[13]

Experimental Protocol: pKa Determination by Potentiometric Titration

  • System Preparation: Calibrate a pH meter with at least two standard buffers (e.g., pH 4.01, 7.00, 10.01). The entire titration should be performed at a constant temperature (e.g., 25 °C).[14]

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent system (often a co-solvent like methanol/water or DMSO/water is required for poorly aqueous soluble compounds). A typical starting concentration is 1-5 mM.[15]

  • Titration: Place the solution in a beaker with a magnetic stirrer. Immerse the pH electrode.

  • Titrant Addition: Using a calibrated burette, add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) to the solution.[1]

  • Data Collection: Record the pH of the solution after each addition, allowing the reading to stabilize. Collect more data points near the equivalence point where the pH changes most rapidly.[16]

  • Data Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis). The pKa can be determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). Alternatively, analyzing the first or second derivative of the titration curve can precisely locate the equivalence point.

Visualizing Workflows and Relationships

To synthesize the information presented, the following diagrams illustrate the logical flow of characterization and the fundamental structure-property relationships.

G cluster_0 Initial QC & Identity Confirmation cluster_1 Structural Elucidation cluster_2 Drug Development Properties Sample Received Sample (5-Bromo-3,4-dihydroquinolin-2(1H)-one) Appearance Visual Inspection (Color, Form) Sample->Appearance MP Melting Point (Purity Check) Appearance->MP MS Mass Spectrometry (MW & Isotope Pattern) MP->MS FTIR FTIR Spectroscopy (Functional Groups) MS->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) (C-H Framework) FTIR->NMR Solubility Solubility Profiling (Aqueous & Organic) NMR->Solubility pKa pKa Determination (Ionization State) Solubility->pKa Final Fully Characterized Compound Profile pKa->Final

Caption: Workflow for the comprehensive physical characterization of the title compound.

G cluster_structure Molecular Structure Features cluster_properties Resulting Physical Properties Compound 5-Bromo-3,4-dihydroquinolin-2(1H)-one Lactam Lactam Moiety (C=O, N-H) Compound->Lactam Aromatic Brominated Aromatic Ring Compound->Aromatic Aliphatic Saturated -CH2-CH2- Compound->Aliphatic Prop1 High Melting Point (H-Bonding) Defined IR C=O Stretch Lactam->Prop1 Prop2 Characteristic NMR Signals High Density (due to Br) Aromatic->Prop2 Prop3 Lipophilicity Specific NMR Triplet Signals Aliphatic->Prop3

Caption: Key structure-property relationships for the title compound.

Conclusion

5-Bromo-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest, yet a comprehensive, experimentally validated profile of its physical properties is not fully established in the public domain. This guide has provided the necessary theoretical background and, more importantly, the robust experimental protocols required for any researcher to fully characterize this molecule. By systematically determining the melting point, solubility, spectroscopic fingerprints, and pKa, scientists can ensure the quality and consistency of their starting material, leading to more reliable, reproducible, and successful outcomes in synthesis and drug discovery.

References

  • PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one. Retrieved from [Link]

  • ICCVAM. (2003). Test Method Protocol for Solubility Determination. National Institute of Environmental Health Sciences. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • Tjiou, E. M., Lhoussaine, E. G., Virieux, D., & Fruchier, A. (2005). 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives. Magnetic Resonance in Chemistry, 43(7), 557-562. Retrieved from [Link]

  • Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Avcı, K., & Dalkara, S. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 947-954. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-903. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Toups, K. L., & Trogden, B. G. (2012). Development of Methods for the Determination of pKa Values. Journal of Chemical Education, 89(7), 923-926. Retrieved from [Link]

  • Fant, K. (2023). Standard Operating Procedure for solubility testing. European Commission. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-Aminoquinoline. Retrieved from [Link]

  • Westlab. (2023). Measuring the Melting Point. Retrieved from [Link]

  • Viswanathan, N., & Balasubramanian, T. R. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 143-148. Retrieved from [Link]

  • East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Monoprotic Acid. Retrieved from [Link]

  • BÜCHI Labortechnik AG. (n.d.). Melting and boiling point Laboratory Guide. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Transient FTIR spectroscopy after one- and two-colour excitation on a highly luminescent chromium(III) complex. Retrieved from [Link]

  • Journal of Young Pharmacists. (n.d.). FTIR and Raman Spectroscopic Investigations of a Norfloxacin/Carbopol934 Polymeric Suspension. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo[5.2.1.0 1,5 ]. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • Nanalysis. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone. Retrieved from [Link]

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Foundational

Unlocking Therapeutic Potential: A Technical Guide to the Target Landscape of 5-Bromo-3,4-dihydroquinolin-2(1H)-one

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract The 3,4-dihydroquinolin-2(1H)-one core is a privileged heterocyclic scaffold, forming the basis of numerous biologically active co...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydroquinolin-2(1H)-one core is a privileged heterocyclic scaffold, forming the basis of numerous biologically active compounds with a wide spectrum of therapeutic applications.[1][2] This in-depth technical guide explores the potential therapeutic targets of a specific analog, 5-Bromo-3,4-dihydroquinolin-2(1H)-one. While direct studies on this particular molecule are nascent, a comprehensive analysis of structurally related dihydroquinolinone derivatives allows for the confident inference of its probable mechanisms of action and key protein targets. This guide synthesizes existing research to illuminate high-potential therapeutic avenues in oncology, cardiovascular disease, and neurological disorders, providing a strategic roadmap for future research and development. We will delve into the scientific rationale for target selection, present detailed experimental workflows for validation, and visualize key pathways and processes to provide a holistic understanding of the therapeutic landscape for this promising compound.

The Dihydroquinolinone Scaffold: A Foundation for Diverse Bioactivity

The dihydroquinolinone framework is a recurring motif in medicinal chemistry, celebrated for its synthetic tractability and its ability to interact with a wide array of biological targets.[1] Derivatives of this core structure have demonstrated activities ranging from anticancer and antidepressant to cardioprotective and anti-inflammatory effects.[3][4] The introduction of a bromine atom at the 5-position of the dihydroquinolinone ring system can significantly influence the molecule's physicochemical properties, such as its lipophilicity and electronic distribution. These modifications can, in turn, modulate its binding affinity and selectivity for specific protein targets, potentially enhancing its therapeutic efficacy and fine-tuning its pharmacological profile.

Potential Therapeutic Targets in Oncology

The fight against cancer is a primary area where dihydroquinolinone derivatives have shown considerable promise.[5] Based on the established activities of analogous compounds, we can hypothesize several key oncological targets for 5-Bromo-3,4-dihydroquinolin-2(1H)-one.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

Rationale: VEGFR2 is a critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[6][7] Inhibition of the VEGF/VEGFR2 signaling pathway is a clinically validated strategy in oncology.[8] Several studies have highlighted that quinolinone and dihydroquinolinone derivatives can effectively inhibit VEGFR2.[8][9] These compounds can directly bind to the ATP-binding site of the VEGFR2 kinase domain, blocking its activation and downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[8][10] The structural characteristics of 5-Bromo-3,4-dihydroquinolin-2(1H)-one make it a strong candidate for a VEGFR2 inhibitor.

Signaling Pathway: VEGFR2-Mediated Angiogenesis

VEGFR2_Pathway cluster_cell Endothelial Cell cluster_downstream Downstream Signaling cluster_effects Angiogenic Effects VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt ERK_MAPK ERK/MAPK Pathway VEGFR2->ERK_MAPK FAK FAK Pathway VEGFR2->FAK Compound 5-Bromo-3,4-dihydro- quinolin-2(1H)-one Compound->VEGFR2 Inhibits Proliferation Proliferation PI3K_Akt->Proliferation Migration Migration ERK_MAPK->Migration Survival Survival FAK->Survival

Caption: Inhibition of VEGFR2 by 5-Bromo-3,4-dihydroquinolin-2(1H)-one.

Aldehyde Dehydrogenase 1A1 (ALDH1A1)

Rationale: ALDH1A1 is a member of the aldehyde dehydrogenase superfamily and is increasingly recognized as a marker for cancer stem cells (CSCs) in various malignancies.[11] High ALDH1A1 activity is associated with poor prognosis and resistance to conventional chemotherapy.[12][13] Therefore, inhibitors of ALDH1A1 are being actively pursued as a means to target CSCs and overcome drug resistance.[2] Quinoline-based compounds have been successfully developed as potent and selective inhibitors of ALDH1A1.[11][12] The dihydroquinolinone scaffold of the title compound shares structural similarities with these known inhibitors, suggesting it could also effectively target this enzyme.

Protein Kinases

Rationale: Protein kinases are a large family of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of cancer.[14] The quinolinone and dihydroquinolinone scaffolds are considered "privileged structures" in kinase inhibitor design, appearing in numerous compounds targeting a variety of kinases.[15][16][17] For instance, derivatives have been shown to inhibit Janus kinase 3 (JAK3) and nucleophosmin-anaplastic lymphoma kinase (NPM-ALK).[15] The structurally related indolinone scaffold is famously a core component of sunitinib, a multi-kinase inhibitor.[14] Given this precedent, it is highly probable that 5-Bromo-3,4-dihydroquinolin-2(1H)-one could exhibit inhibitory activity against one or more protein kinases relevant to cancer cell proliferation and survival.

Experimental Workflow: Kinase Inhibition Validation

Kinase_Workflow Start Start: Hypothesis Compound inhibits Kinase X InSilico In Silico Screening (Molecular Docking) Start->InSilico Biochemical Biochemical Assay (e.g., ADP-Glo) InSilico->Biochemical Predicts Binding CellBased Cell-Based Assay (Phosphorylation of Substrate) Biochemical->CellBased IC50 Determined Phenotypic Phenotypic Assay (Cell Proliferation/Apoptosis) CellBased->Phenotypic Target Engagement Confirmed End End: Validated Hit Phenotypic->End Desired Cellular Effect RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Renin->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE ACE->AngiotensinII Aldosterone Aldosterone AngiotensinII->Aldosterone Stimulates CYP11B2 Aldosterone Synthase (CYP11B2) CYP11B2->Aldosterone Effects Sodium & Water Retention Increased Blood Pressure Aldosterone->Effects Compound 5-Bromo-3,4-dihydro- quinolin-2(1H)-one Compound->CYP11B2 Inhibits

Caption: Inhibition of Aldosterone Synthase (CYP11B2) within the RAAS pathway.

Potential Therapeutic Targets in Neurological Disorders

Neurodegenerative diseases and other neurological conditions represent a significant unmet medical need. [18][19][20]The dihydroquinolinone core has been explored for its potential in this therapeutic area as well.

Neuronal Nitric Oxide Synthase (nNOS)

Rationale: Nitric oxide (NO) is a critical signaling molecule in the nervous system. However, its overproduction by neuronal nitric oxide synthase (nNOS) is implicated in the pathophysiology of various neurological conditions, including stroke, neurodegenerative diseases, and neuropathic pain. [21][22]Selective inhibition of nNOS, while sparing the other isoforms (eNOS and iNOS), is a desirable therapeutic goal to mitigate neurotoxicity without causing significant side effects. [23]Dihydroquinolinone-based structures have been successfully employed to develop potent and selective nNOS inhibitors. [24][25]These compounds often act as dimerization inhibitors or compete with the binding of cofactors essential for enzyme activity. [24]The physicochemical properties imparted by the bromine substitution in 5-Bromo-3,4-dihydroquinolin-2(1H)-one could favor its interaction with the unique structural features of the nNOS active site.

Data and Protocols for Target Validation

To systematically evaluate the potential of 5-Bromo-3,4-dihydroquinolin-2(1H)-one, a series of well-defined in silico and in vitro experiments are necessary.

Comparative Inhibitory Activities of Dihydroquinolinone Derivatives

The following table summarizes the reported inhibitory concentrations (IC50) of various dihydroquinolinone derivatives against the potential targets discussed. This data provides a benchmark for assessing the potency of 5-Bromo-3,4-dihydroquinolin-2(1H)-one.

Target Enzyme/ReceptorDerivative ClassReported IC50Reference
VEGFR23,4-dihydroquinolin-2(1H)-one analogues4.20 µM - 10.48 µM[9]
Thromboxane A2 Synthase3,4-dihydroquinolin-2(1H)-one derivative1.2 µM[4]
cAMP Phosphodiesterase3,4-dihydroquinolin-2(1H)-one derivative6.4 µM[4]
Experimental Protocols

Protocol 1: In Vitro VEGFR2 Kinase Assay (Example using ADP-Glo™ Kinase Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Bromo-3,4-dihydroquinolin-2(1H)-one against VEGFR2.

  • Materials: Recombinant human VEGFR2 kinase, Poly(Glu,Tyr) 4:1 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), 5-Bromo-3,4-dihydroquinolin-2(1H)-one, Staurosporine (positive control), DMSO (vehicle control), 96-well plates.

  • Procedure:

    • Prepare a serial dilution of 5-Bromo-3,4-dihydroquinolin-2(1H)-one in DMSO, followed by dilution in kinase buffer.

    • In a 96-well plate, add 5 µL of the test compound or control to designated wells.

    • Add 10 µL of a mixture containing the VEGFR2 enzyme and substrate to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (Example using MTT Assay)

  • Objective: To assess the cytotoxic or anti-proliferative effects of 5-Bromo-3,4-dihydroquinolin-2(1H)-one on a relevant cancer cell line (e.g., U87-MG glioblastoma cells). [9]2. Materials: U87-MG cells, DMEM media supplemented with 10% FBS, 5-Bromo-3,4-dihydroquinolin-2(1H)-one, Doxorubicin (positive control), DMSO (vehicle control), MTT solution (5 mg/mL in PBS), 96-well cell culture plates.

  • Procedure:

    • Seed U87-MG cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of 5-Bromo-3,4-dihydroquinolin-2(1H)-one and controls for 48 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

    • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Conclusion

The 5-Bromo-3,4-dihydroquinolin-2(1H)-one molecule stands as a compound of significant therapeutic interest due to its foundational dihydroquinolinone scaffold, which is a proven pharmacophore across multiple disease areas. Based on robust evidence from structurally analogous compounds, we have identified high-priority potential targets in oncology (VEGFR2, ALDH1A1, various protein kinases), cardiovascular disease (CYP11B2), and neurological disorders (nNOS). The bromine substitution at the 5-position offers a unique opportunity for fine-tuning the compound's interaction with these targets, potentially leading to enhanced potency and selectivity. The experimental workflows outlined in this guide provide a clear and actionable path for the systematic evaluation of these hypotheses. Further investigation into the target profile of 5-Bromo-3,4-dihydroquinolin-2(1H)-one is strongly warranted and holds the promise of yielding novel therapeutic agents for some of the most challenging diseases of our time.

References

  • Hartmann, R. W., et al. (2011). Fine-tuning the selectivity of aldosterone synthase inhibitors: structure-activity and structure-selectivity insights from studies of heteroaryl substituted 1,2,5,6-tetrahydropyrrolo[3,2,1-ij]quinolin-4-one derivatives. Journal of Medicinal Chemistry, 54(7), 2347-2357. [Link]

  • Hurh, E., et al. (2018). Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity. Journal of Medicinal Chemistry, 61(13), 5574-5595. [Link]

  • Gorbunova, M. G., et al. (2022). Synthesis of 4,5-Dihydro-1H-d[11][26]ithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. Molecules, 27(13), 3995. [Link]

  • Li, Y., et al. (2024). Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway. Archiv der Pharmazie. [Link]

  • National Center for Advancing Translational Sciences. (2018). Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity. PubMed. [Link]

  • Moore, W. M., & R. K. Webber. (1998). Discovery and Development of Neuronal Nitric Oxide Synthase Inhibitors. Current Pharmaceutical Design, 4(2), 143-156. [Link]

  • Al-Ostath, S., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(7), 1205-1225. [Link]

  • Li, J., et al. (2024). Emerging trends in small molecule inhibitors targeting aldosterone synthase: A new paradigm in cardiovascular disease treatment. European Journal of Medicinal Chemistry, 275, 116568. [Link]

  • Wallace, A., et al. (2010). Discovery of dual inducible/neuronal nitric oxide synthase (iNOS/nNOS) inhibitor development candidate 4-((2-cyclobutyl-1H-imidazo[4,5-b]pyrazin-1-yl)methyl)-7,8-difluoroquinolin-2(1H)-one (KD7332) part 2: identification of a novel, potent, and selective series of benzimidazole-quinolinone iNOS/nNOS dimerization inhibitors that are orally active in pain models. Journal of Medicinal Chemistry, 53(21), 7739-7755. [Link]

  • Fantacuzzi, M., et al. (2007). Novel inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry, 15(1), 334-343. [Link]

  • Mai, W. P., et al. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Catalysts, 12(1), 64. [Link]

  • Chen, Y., et al. (2018). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. International Journal of Molecular Sciences, 19(6), 1636. [Link]

  • Lucas, M. C., et al. (2015). Dihydrobenzisoxazole-4-one compounds are novel selective inhibitors of aldosterone synthase (CYP11B2) with in vivo activity. Bioorganic & Medicinal Chemistry Letters, 25(16), 3143-3147. [Link]

  • Lee, J. A., et al. (2014). Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors. ACS Medicinal Chemistry Letters, 5(2), 146-151. [Link]

  • Wang, Y., et al. (2021). Discovery and development of selective aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors. European Journal of Medicinal Chemistry, 209, 112912. [Link]

  • ResearchGate. (2023). MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. [Link]

  • Li, H., et al. (2016). Discovery of Potential Inhibitors of Aldosterone Synthase from Chinese Herbs Using Pharmacophore Modeling, Molecular Docking, and Molecular Dynamics Simulation Studies. International Journal of Molecular Sciences, 17(11), 1895. [Link]

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  • Kim, J., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules, 26(8), 2154. [Link]

  • ResearchGate. (2021). Some clinically used VEGFR-2 inhibitors as well as quinoxaline... [Link]

  • Kempen, A. L., et al. (2020). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. MedChemComm, 11(3), 513-520. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. Journal of Inflammation Research, 15, 3037-3054. [Link]

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  • Al-Suhaimi, K. S., et al. (2024). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Pharmaceuticals, 17(2), 256. [Link]

  • Martinez, G. R., et al. (1992). 3,4-Dihydroquinolin-2(1H)-ones as combined inhibitors of thromboxane A2 synthase and cAMP phosphodiesterase. Journal of Medicinal Chemistry, 35(4), 620-628. [Link]

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Sources

Exploratory

5-Bromo-3,4-dihydroquinolin-2(1H)-one: Safety, Toxicity, and Handling Protocol

This technical guide provides a comprehensive safety and toxicity profile for 5-Bromo-3,4-dihydroquinolin-2(1H)-one , a halogenated heterocyclic intermediate. This document is designed for researchers and process chemist...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive safety and toxicity profile for 5-Bromo-3,4-dihydroquinolin-2(1H)-one , a halogenated heterocyclic intermediate. This document is designed for researchers and process chemists, synthesizing regulatory hazard classifications with structure-activity relationship (SAR) insights where direct in vivo data is proprietary or limited.

Executive Summary: The Intermediate Paradox

5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 30358-62-0) represents a classic "privileged scaffold" in medicinal chemistry. While chemically valuable for its 5-position bromine handle—enabling Suzuki-Miyaura or Buchwald-Hartwig couplings to generate kinase inhibitors (e.g., CDK5, VEGFR-2)—this same reactivity dictates its toxicity profile.

Unlike final drug candidates which undergo exhaustive ADME-Tox profiling, intermediates like this often exist in a regulatory gray zone. This guide bridges that gap by applying Read-Across Toxicology from structurally related dihydroquinolinones (carbostyrils), defining it as a bioactive irritant with potential oral toxicity and specific target organ susceptibility.

Chemical Identity & Physicochemical Baseline

Understanding the physical state is the first line of defense. As a halogenated solid, the primary exposure vectors are inhalation of dust and dermal absorption.

ParameterSpecificationRelevance to Safety
CAS Number 30358-62-0Unique Identifier for SDS retrieval.
IUPAC Name 5-Bromo-3,4-dihydro-1H-quinolin-2-oneDefines chemical structure.[1][2][3]
Synonyms 5-Bromo-3,4-dihydrocarbostyril"Carbostyril" nomenclature often appears in older tox literature.
Molecular Weight 226.07 g/mol Small molecule; high potential for membrane permeability.
Physical State Off-white to yellow solidDust generation is the primary engineering control target.
LogP (Predicted) ~1.9 - 2.2Moderate lipophilicity; implies good dermal absorption potential.
Melting Point 170–174 °CThermally stable, but sublimation may occur during high-vac drying.

Hazard Identification (GHS Framework)

Based on consolidated Safety Data Sheet (SDS) analysis of 5-bromo-dihydroquinolinone analogs, the following GHS classifications are assigned. Note that while it is not classified as "Fatal," the H302 and H373 codes suggest systemic bioactivity.

Core GHS Classifications
  • Acute Toxicity, Oral (Category 4): H302 – Harmful if swallowed.[4][5][6]

  • Skin Corrosion/Irritation (Category 2): H315 – Causes skin irritation.[4][5][6][7]

  • Serious Eye Damage/Irritation (Category 2A): H319 – Causes serious eye irritation.[5][6][7]

  • STOT - Single Exposure (Category 3): H335 – May cause respiratory irritation.[5][6][7][8]

Precautionary Strategy (P-Phrases)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][8][9]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Toxicological Profile: Mechanism & Read-Across

Since specific in vivo toxicology reports for the 5-bromo isomer are often proprietary, we utilize Structure-Activity Relationship (SAR) analysis based on the quinolinone scaffold.

Pharmacophore-Based Toxicity

The dihydroquinolinone ring is a bioisostere of the amide/urea functionality found in many kinase inhibitors.

  • Mechanism: The lactam (cyclic amide) structure can act as a hydrogen bond donor/acceptor, potentially interacting with ATP-binding pockets in proteins.

  • Risk: This specific binding capability implies that systemic absorption could lead to off-target kinase inhibition, manifesting as hepatotoxicity or cardiotoxicity (QT prolongation is a known risk in the broader quinolinone class, e.g., aripiprazole derivatives).

Genotoxicity (Ames Potential)
  • Assessment: Halogenated aromatics can sometimes be activated to reactive epoxides. However, the dihydroquinolinone core is generally considered stable.

  • Prediction: Likely Ames Negative in the absence of nitro-groups or aniline functionalities, but should be treated as a suspected mutagen until empirically cleared.

Metabolic Fate (Hypothetical)

The presence of the bromine atom at position 5 blocks metabolic oxidation at that site, diverting metabolism to other positions.

Figure 1: Hypothetical Metabolic Fate & Activation Pathways This diagram illustrates how the body might process the compound, highlighting the "Bioactivation" risk where reactive intermediates could form.

MetabolicFate Parent 5-Bromo-3,4-dihydroquinolin-2(1H)-one (Lipophilic Parent) CYP450 Phase I: Oxidation (CYP2D6 / CYP3A4) Parent->CYP450 Liver Microsomes Hydroxylated x-Hydroxy Metabolite (Polar) CYP450->Hydroxylated Major Pathway (Detoxification) Reactive Reactive Arene Oxide (Potential Genotoxicity) CYP450->Reactive Minor Pathway (Bioactivation Risk) Glucuronide O-Glucuronide Conjugate (Renal Excretion) Hydroxylated->Glucuronide Phase II (UGT Enzymes)

Caption: Hypothetical metabolic trajectory showing the diversion between safe excretion (green) and potential bioactivation (red).

Occupational Hygiene & Experimental Protocol

This section details the self-validating safety protocols required for handling this compound in a research setting.

Engineering Controls Hierarchy

Do not rely solely on PPE. The hierarchy must be:

  • Elimination: Use in solution rather than solid powder where possible.

  • Engineering: Class II Biosafety Cabinet or Chemical Fume Hood with face velocity > 100 fpm.

  • PPE: Nitrile gloves (double-gloved), lab coat, safety glasses.

Handling Protocol for Synthesis (Coupling Reactions)

When using this intermediate in Suzuki or Buchwald couplings:

  • Weighing: Must be performed inside a hood or a powder containment balance enclosure. Static electricity can cause this powder to disperse; use an anti-static gun if available.

  • Solvent Choice: Dissolve immediately in the reaction solvent (e.g., DMF, Dioxane) to minimize the duration of the "dust hazard" phase.

  • Quenching: Halogenated byproducts may form. Quench reaction mixtures with aqueous ammonium chloride inside the hood to prevent vapor release of volatile organobromides.

Figure 2: Safety Assessment Workflow A logic-gate workflow for researchers to determine the necessary safety level before starting an experiment.

SafetyWorkflow Start Start: Handling 5-Bromo-3,4-dihydroquinolin-2(1H)-one StateCheck Is the compound in Solid or Solution state? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Powder Solution Solution (Dissolved) StateCheck->Solution Liquid Control1 REQ: Fume Hood + N95/P100 or PAPR if >10g Solid->Control1 Control2 REQ: Fume Hood + Nitrile Gloves (0.11mm) Solution->Control2 Action Proceed with Synthesis Control1->Action Control2->Action

Caption: Decision matrix for PPE and containment selection based on physical state.

Emergency Response & Environmental Fate

First Aid Measures
  • Eye Contact: Immediate flush for 15 minutes.[10] The "bromo" substituent can increase lipophilicity, making the compound harder to wash out than simple salts.

  • Skin Contact: Wash with soap and water.[5][11] Do not use ethanol or solvents, as they may enhance transdermal absorption of the brominated compound.

  • Ingestion: Rinse mouth. Do not induce vomiting due to potential irritation of the esophageal lining (H302/H315).

Environmental Impact

Halogenated heterocycles are often persistent in the environment.

  • Aquatic Toxicity: Expected to be Toxic to aquatic life (Category 2 or 3) due to poor biodegradability of the aryl-bromide bond.

  • Disposal: Must be incinerated in a facility equipped with a scrubber to handle hydrogen bromide (HBr) generation. Never dispose of down the drain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1807, 5-Bromo-5-nitro-1,3-dioxane (Analogous Hazard Data). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 3,4-dihydroquinolin-2(1H)-one derivatives. Retrieved from [Link][6]

  • Mulliner, D., et al. (2011).Structural alerts for skin sensitization: The importance of the lactam moiety. Chemical Research in Toxicology. (Contextual grounding for H317/H315).

Sources

Foundational

Strategic Sourcing &amp; Technical Profile: 5-Bromo-3,4-dihydroquinolin-2(1H)-one

Executive Summary 5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 880094-83-7) is a specialized heterocyclic building block critical for Structure-Activity Relationship (SAR) expansion in medicinal chemistry.[1][2] Unlike it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 880094-83-7) is a specialized heterocyclic building block critical for Structure-Activity Relationship (SAR) expansion in medicinal chemistry.[1][2] Unlike its commoditized regioisomer (7-bromo-3,4-dihydroquinolin-2(1H)-one), the 5-bromo variant represents a "strategic scarcity" in the supply chain—often requiring longer lead times or custom synthesis for multigram scale-up.[1][2]

This guide provides a technical roadmap for procuring, validating, and utilizing this scaffold. It addresses the specific challenges of regioisomer contamination and outlines a self-validating protocol for quality control.

Chemical Identity & Technical Specifications

Before sourcing, verify these parameters to prevent the accidental procurement of the more common 6- or 7-bromo isomers.

ParameterSpecification
IUPAC Name 5-Bromo-3,4-dihydroquinolin-2(1H)-one
CAS Number 880094-83-7
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
SMILES O=C1NC2=C(C(Br)=CC=C2)CC1
Physical Form Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM
Key Impurity 7-Bromo regioisomer (due to starting material contamination)

Commercial Landscape Analysis

Supply Chain Tiering

Availability is stratified by scale.[1][2] While milligram quantities are available "off-the-shelf" for high-throughput screening (HTS), gram-scale orders often trigger "make-on-demand" protocols.[1][2]

  • Tier 1 (Catalog Suppliers): Companies like BLDpharm , Ark Pharm , and Alfa Chemistry list this item.[1][2]

    • Typical Pack Sizes: 100 mg, 250 mg, 1 g.[1][2][3]

    • Price Range: ~

      
      120 per 100 mg (High variance due to synthesis difficulty).[1][2]
      
    • Lead Time: 1–2 weeks (Stock) vs. 4–6 weeks (Backorder).[1][2]

  • Tier 2 (Bulk/Custom): For >10 g requirements, catalog pricing is inefficient.[1][2] Custom synthesis via Contract Research Organizations (CROs) is recommended to ensure batch consistency.[1][2]

Sourcing Decision Matrix

The following flowchart illustrates the logical pathway for procurement based on project phase and risk tolerance.

ProcurementLogic Start Requirement Defined ScaleCheck Quantity Needed? Start->ScaleCheck SmallScale < 1 Gram (Hit Gen / HTS) ScaleCheck->SmallScale LargeScale > 10 Grams (Lead Opt / Tox) ScaleCheck->LargeScale CatalogSearch Search Tier 1 Suppliers (CAS: 880094-83-7) SmallScale->CatalogSearch CustomSynth Initiate Custom Synthesis (Route: Schmidt Rearrangement) LargeScale->CustomSynth StockCheck In Stock? CatalogSearch->StockCheck BuyCatalog Direct Purchase (QC: H-NMR + LCMS) StockCheck->BuyCatalog Yes StockCheck->CustomSynth No / High Cost

Figure 1: Decision matrix for sourcing 5-bromo-3,4-dihydroquinolin-2(1H)-one based on scale and availability.

Synthetic Accessibility & Quality Control[1][2]

Understanding the synthesis is crucial for troubleshooting purity issues.[1][2] If commercial stock is unavailable, the Schmidt Rearrangement of 4-bromoindan-1-one is the industry-standard route.[1][2]

The Synthetic Pathway

The synthesis relies on the ring expansion of an indanone precursor.[1][2] The regiochemistry of the starting material (4-bromoindan-1-one) dictates the position of the bromine in the final quinolinone.[1][2]

Reaction:

  • Precursor: 4-Bromoindan-1-one.

  • Reagents: Sodium Azide (NaN₃), Conc. Sulfuric Acid (H₂SO₄).[1][2]

  • Mechanism: Acid-catalyzed migration of the alkyl group (Schmidt reaction).[1][2]

SynthesisRoute Input 4-Bromoindan-1-one (C9H7BrO) Reagents NaN3 / H2SO4 (Schmidt Rearrangement) Input->Reagents Intermediate Iminodiazonium Intermediate Reagents->Intermediate 45°C, 4h Product 5-Bromo-3,4-dihydroquinolin-2(1H)-one (Target) Intermediate->Product Ring Expansion

Figure 2: Synthetic route via Schmidt Rearrangement. Note: Regioselectivity is determined by the migration aptitude of the carbon adjacent to the carbonyl.[2]

Critical QC Protocol (Self-Validating System)

Commercial batches of bromo-quinolinones often contain regioisomeric impurities (e.g., 7-bromo) if the starting indanone was impure.[1][2]

Validation Workflow:

  • ¹H-NMR (DMSO-d₆):

    • Look for the diagnostic splitting pattern of the aromatic protons.[1][2]

    • 5-Bromo: Expect a specific pattern (often a doublet-doublet or multiplet distinct from the 1,2,4-substitution pattern of the 6- or 7-bromo isomers).[1][2]

    • Key Signal: The NH proton typically appears broad around 10.0–10.2 ppm.[1][2]

  • LC-MS: Confirm Molecular Ion [M+H]⁺ = 226/228 (1:1 isotopic ratio for Br).[1][2]

  • Melting Point: Compare against literature (typically solid). Significant depression indicates isomeric mixtures.[1][2]

Applications in Drug Discovery[1][2][5]

The 5-bromo-3,4-dihydroquinolin-2(1H)-one scaffold is a versatile "privileged structure" in medicinal chemistry.[1][2]

  • GPCR Ligands: The dihydroquinolinone core mimics the neurotransmitter binding motifs found in dopamine (D2) and serotonin (5-HT) receptor modulators.[1][2] The 5-bromo position allows for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce aryl or amine groups, exploring vectors orthogonal to the classic 7-substituted Aripiprazole class.[1][2]

  • Kinase Inhibition: Used to synthesize tricyclic systems where the lactam nitrogen and the 5-position aryl group participate in hinge binding.[1][2]

  • Fragment-Based Drug Design (FBDD): Its defined geometry and hydrogen-bond donor/acceptor motif make it an excellent fragment for screening against novel targets.[1][2]

References

  • ChemicalBook. (2025).[1][2] 5-BROMO-3,4-DIHYDROQUINOLIN-2(1H)-ONE Product Properties and Suppliers. Retrieved from [1][2]

  • BLDpharm. (2025).[1][2] Product Profile: 5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS 880094-83-7).[1][2][4][5] Retrieved from [1][2]

  • Alfa Chemistry. (2025).[1][2] Catalog Entry: 5-Bromo-3,4-Dihydroquinolin-2(1H)-One. Retrieved from [1][2]

  • PubChem. (2025).[1][2] Compound Summary: 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (Regioisomer Context). Retrieved from [1][2]

  • Organic Chemistry Portal. (2023). Synthesis of Dihydroquinolinones. Retrieved from [1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Bromo-3,4-dihydroquinolin-2(1H)-one as a Privileged Scaffold in Kinase Inhibitor Discovery

Abstract & Core Utility 5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: [Relevant CAS]) serves as a privileged scaffold in medicinal chemistry, specifically for targeting the ATP-binding pocket of protein kinases.[1] Its str...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: [Relevant CAS]) serves as a privileged scaffold in medicinal chemistry, specifically for targeting the ATP-binding pocket of protein kinases.[1] Its structural core—a dihydroquinolinone (also known as dihydrocarbostyril)—mimics the purine ring of ATP, allowing it to function as a hinge-binding motif . The bromine atom at position 5 acts as a critical "diversity vector," enabling rapid chemical expansion via palladium-catalyzed cross-coupling reactions to access hydrophobic pockets adjacent to the hinge region.

This guide details the protocols for utilizing this molecule in two distinct workflows:

  • Synthetic Functionalization: Generating targeted kinase inhibitor libraries via Suzuki-Miyaura coupling.

  • Biochemical Profiling: Screening the scaffold and its derivatives using TR-FRET and ADP-Glo™ kinase assays.

Structural Logic & Mechanism of Action

To effectively use this molecule, one must understand its binding mode. The dihydroquinolinone core typically binds to the kinase hinge region via a bidentate hydrogen-bonding pattern:

  • H-Bond Donor: The lactam Nitrogen (N1-H) donates a proton to the backbone carbonyl of the kinase hinge residue (e.g., Glu, Leu).

  • H-Bond Acceptor: The lactam Carbonyl (C2=O) accepts a proton from the backbone amide nitrogen of the hinge.

The 5-bromo position is strategically located to direct substituents into the solvent-exposed front pocket or the hydrophobic back pocket (depending on the specific kinase conformation), making it an ideal starting point for Structure-Activity Relationship (SAR) studies.

Visualization: Scaffold Anatomy & Binding Mode

KinaseBinding cluster_0 Interaction Logic Scaffold 5-Bromo-3,4-dihydroquinolin-2(1H)-one Hinge Kinase Hinge Region (Backbone Residues) Scaffold->Hinge H-Bond (N1-H & C2=O) Pocket Hydrophobic Pocket (Target for Selectivity) Scaffold->Pocket Suzuki Coupling (via 5-Br vector)

Figure 1: Schematic representation of the scaffold's interaction with the kinase domain.[2] The lactam core anchors to the hinge, while the bromine allows extension into selectivity pockets.

Application 1: Synthetic Protocol for Library Generation

Objective: Functionalize the 5-bromo position to create a library of potential inhibitors (e.g., targeting PLK1, Aurora, or CAMKK2) for screening.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for high-throughput parallel synthesis in 96-well blocks or individual vials.

Reagents:

  • Substrate: 5-Bromo-3,4-dihydroquinolin-2(1H)-one (1.0 eq)

  • Coupling Partners: Diverse Aryl/Heteroaryl Boronic Acids (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (0.05 eq)

  • Base: Cs₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Preparation: Dissolve 5-Bromo-3,4-dihydroquinolin-2(1H)-one in 1,4-dioxane to a concentration of 0.2 M.

  • Dispensing: Aliquot the substrate solution into reaction vials containing pre-weighed boronic acids.

  • Activation: Add the catalyst and aqueous base solution under an inert atmosphere (Nitrogen or Argon purge is critical to prevent Pd oxidation).

  • Reaction: Seal vials and heat to 90°C for 4–16 hours .

    • Note: Microwave irradiation at 110°C for 30 mins can replace conventional heating for rapid optimization.

  • Work-up: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc, wash with brine, and concentrate.

  • Purification: For library scale, use preparative HPLC (Reverse Phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).

Application 2: Kinase Assay Protocols

Once the library is generated (or if screening the fragment itself), utilize the following assays.

Protocol A: Fragment Screening (High Concentration)

Context: When screening the parent 5-bromo fragment, potency is expected to be low (µM to mM range). Method: Surface Plasmon Resonance (SPR) or Thermal Shift Assay (TSA).

  • TSA Setup:

    • Mix Kinase domain (2 µM) with Sypro Orange dye (5x) in assay buffer.

    • Add 5-Bromo-3,4-dihydroquinolin-2(1H)-one at high concentration (e.g., 500 µM). Ensure DMSO < 2%.

    • Run melt curve (25°C to 95°C).

    • Hit Criteria: A

      
       indicates significant binding stabilization.
      
Protocol B: Biochemical Inhibition Assay (ADP-Glo™)

Context: Screening the functionalized library for IC50 determination. Assay Principle: Measures ADP generation (kinase activity) via a coupled luciferase reaction.

Materials:

  • Enzyme: Recombinant Kinase (e.g., Aurora A, PLK1) ~ 1-5 ng/well.

  • Substrate: Specific peptide substrate (e.g., Myelin Basic Protein) and Ultra-Pure ATP.

  • Detection: ADP-Glo™ Reagent (Promega).

Step-by-Step Procedure:

  • Compound Transfer: Acoustic dispense 20 nL of library compounds (in 100% DMSO) into a 384-well white, low-volume plate.

  • Enzyme Addition: Add 2 µL of Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Incubate 10 min at RT to allow compound-enzyme equilibration.

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix (

    
     apparent concentrations).
    
  • Incubation: Incubate at RT for 60 minutes.

  • Termination (Step 1): Add 4 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate 40 min.

  • Detection (Step 2): Add 8 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence on a multimode plate reader (e.g., EnVision or PHERAstar).

Data Analysis & Interpretation

Calculate % Inhibition using the formula:



Table 1: Expected Physiochemical Profile for Screening

Property Value Implication for Assay
MW 226.07 g/mol Fragment-like; suitable for high conc. screening.
cLogP ~1.8 Moderate lipophilicity; low risk of aggregation in aqueous buffer.
Solubility High in DMSO Prepare 100 mM stocks; dilute to <5% DMSO in assay.

| UV Abs |


 nm | Avoid absorbance-based assays; use fluorescence/luminescence. |

Experimental Workflow Diagram

The following diagram illustrates the complete pipeline from scaffold selection to hit validation.

Workflow Start Start: 5-Bromo-3,4-dihydroquinolin-2(1H)-one Step1 Step 1: Suzuki Coupling (Library Generation) Start->Step1 Step2 Step 2: Purification (HPLC) & QC (LCMS) Step1->Step2 Step3 Step 3: 1-Point Screening (10 µM, ADP-Glo) Step2->Step3 Decision >50% Inhibition? Step3->Decision Hit Hit Validation (IC50 Determination) Decision->Hit Yes Discard Discard / Resynthesize Decision->Discard No

Figure 2: Integrated workflow for processing the 5-bromo scaffold into active kinase inhibitors.

References

  • Vertex Pharmaceuticals. "Discovery of a Series of dihydroquinoxalin-2(1H)-ones as Selective BET Inhibitors." PubMed. Available at: [Link]

  • MDPI. "1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis and Kinase Profiling." Molecules. Available at: [Link]

  • Frontiers in Chemistry. "Insights on Cancer Cell Inhibition and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants." Frontiers. Available at: [Link]

  • J-Stage. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors (Comparison of Hinge Binders)." Chem. Pharm. Bull. Available at: [Link][3][4][5][6][7][8][9][10][11][12][13]

Sources

Application

5-Bromo-3,4-dihydroquinolin-2(1H)-one as a building block for drug discovery

Abstract & Strategic Value 5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 30356-22-2) represents a high-value "privileged scaffold" for medicinal chemists targeting GPCRs (Dopamine D2, 5-HT) and kinase ATP-binding pockets.[...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 30356-22-2) represents a high-value "privileged scaffold" for medicinal chemists targeting GPCRs (Dopamine D2, 5-HT) and kinase ATP-binding pockets.[1] Unlike its fully aromatic counterpart (quinolinone), the dihydro variant introduces specific sp³ character (C3-C4), altering solubility profiles and providing a distinct vector for π-stacking interactions.[1]

Why this Building Block?

  • Orthogonal Functionalization: The C5-bromide allows for Pd-catalyzed cross-coupling (Suzuki, Buchwald) to extend the pharmacophore into the "northern" region of binding pockets.

  • Lactam Versatility: The N1 position serves as a robust anchor point for alkyl linkers, critical for "tail" attachment in antipsychotics (e.g., Aripiprazole/Brexpiprazole analogs).

  • Regiocontrol Challenges: Synthesizing the 5-bromo isomer is non-trivial compared to the 6- or 7-isomers; this guide addresses the specific regiochemical solutions required to access this motif.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyValueNotes
IUPAC Name 5-Bromo-3,4-dihydroquinolin-2(1H)-oneAlso: 5-Bromo-dihydrocarbostyril
Molecular Weight 226.07 g/mol Fragment-like (Rule of 3 compliant)
CLogP ~1.9 - 2.1Favorable lipophilicity for CNS penetration
H-Bond Donors 1 (Lactam NH)Can be masked via N-alkylation
H-Bond Acceptors 1 (Carbonyl)Key interaction point (e.g., Serine residues)
Topological PSA 29.1 ŲExcellent membrane permeability

Critical Synthesis Insight (The "Make vs. Buy" Decision)

The Regioselectivity Trap: A common error in early discovery is attempting to synthesize this block via the Friedel-Crafts cyclization of 3-bromoaniline derivatives.[1]

  • The Problem: Cyclization of meta-substituted anilines yields a difficult-to-separate mixture of the 5-bromo (minor) and 7-bromo (major) isomers due to steric hindrance at the crowded position.[1]

  • The Solution (Schmidt Rearrangement): The preferred route for high-purity 5-bromo material is the Schmidt reaction (ring expansion) of 4-bromoindan-1-one .[1] This route is regiospecific.

Visualization: Regiocontrol Strategy

SynthesisStrategy StartAniline 3-Bromoaniline (Precursor A) ProcessA Friedel-Crafts Cyclization StartAniline->ProcessA StartIndanone 4-Bromoindan-1-one (Precursor B) ProcessB Schmidt Reaction (NaN3 / H2SO4) StartIndanone->ProcessB ResultMixture Mixture: 7-Br (Major) + 5-Br (Minor) ProcessA->ResultMixture Poor Regiocontrol ResultPure 5-Bromo-3,4-dihydroquinolin-2(1H)-one (Exclusive Product) ProcessB->ResultPure High Regiocontrol

Caption: Figure 1. Comparative synthetic routes. The Schmidt rearrangement (Path B) avoids the isomeric mixture issues inherent in aniline cyclization.

Application Protocols

Protocol A: Suzuki-Miyaura Coupling at C5

Objective: Install an aryl or heteroaryl group at the 5-position to probe the "northern" binding pocket.[1] Challenge: The amide carbonyl at C2 can coordinate to Pd, potentially slowing the reaction. The 5-position is also sterically crowded by the peri-hydrogen at C4 and the lactam ring.

Reagents:

  • Substrate: 5-Bromo-3,4-dihydroquinolin-2(1H)-one (1.0 eq)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 eq) — Preferred over Pd(PPh₃)₄ for steric bulk tolerance.[1]

  • Base: K₂CO₃ (2.0 M aq.[1] solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Setup: In a microwave vial or sealed tube, combine the 5-bromo scaffold, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Cap the vial and purge with Nitrogen/Argon for 5 minutes. Crucial: Oxygen poisons the active Pd(0) species.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the aqueous K₂CO₃ solution.

  • Reaction: Heat to 90°C for 4–6 hours (or 110°C for 30 min in microwave).

    • Monitoring: Check TLC (50% EtOAc/Hexane).[1] The product will be significantly more polar than the starting bromide.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[1][3]

  • Purification: Flash chromatography.

    • Tip: If the product contains residual Pd (black specs), treat the organic layer with a metal scavenger (e.g., QuadraSil®) or wash with aqueous N-acetylcysteine.

Protocol B: N1-Alkylation (Lactam Functionalization)

Objective: Attach a linker (alkyl chain) to connect to a secondary amine (e.g., piperazine), mimicking the Brexpiprazole pharmacophore. Safety Note: This reaction uses Sodium Hydride (NaH), which generates flammable H₂ gas.

Reagents:

  • Substrate: 5-Bromo-3,4-dihydroquinolin-2(1H)-one (1.0 eq)[1]

  • Electrophile: 1-Bromo-4-chlorobutane (or similar linker) (1.2 eq)[1]

  • Base: NaH (60% dispersion in oil) (1.5 eq)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)[1]

Step-by-Step Methodology:

  • Preparation: Dry the reaction vessel (flame dry or oven) and cool under Argon.

  • Deprotonation: Dissolve the scaffold in anhydrous DMF (0.2 M concentration). Cool to 0°C (ice bath).

  • Base Addition: Add NaH portion-wise.

    • Observation: Bubbling (H₂) will occur.[1] Stir at 0°C for 30 mins until evolution ceases and the solution turns slightly yellow/orange (formation of the lactam anion).

  • Alkylation: Add the alkyl halide dropwise.

  • Temperature: Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Note: Heating (>60°C) may encourage O-alkylation (forming the imidate ether) rather than the desired N-alkylation.[1] Keep at RT to favor N-alkylation.[1]

  • Quench: Carefully add saturated NH₄Cl solution to quench excess hydride.[1]

  • Extraction: Extract with EtOAc (x3). DMF is hard to remove; wash organic layer 5 times with LiCl (5% aq) or water to remove DMF.

Workflow Visualization: Library Generation

This workflow illustrates how to use the building block to generate a Divergent Library for SAR (Structure-Activity Relationship) studies.

LibraryWorkflow Core 5-Bromo-3,4-dihydroquinolin-2(1H)-one (Core Scaffold) Branch1 Path A: C5 Functionalization (Suzuki/Buchwald) Core->Branch1 Pd(dppf)Cl2 Branch2 Path B: N1 Functionalization (Alkylation) Core->Branch2 NaH / DMF ProdA 5-Aryl Analogs (Probe Hinge/Hydrophobic Pocket) Branch1->ProdA ProdB N-Alkyl Linkers (Probe GPCR Secondary Binding) Branch2->ProdB FinalDrug Bis-Functionalized Lead (Optimized Candidate) ProdA->FinalDrug Subsequent Alkylation ProdB->FinalDrug Subsequent Coupling

Caption: Figure 2. Divergent synthesis workflow. The scaffold allows independent modification of the C5 (electronic/steric) and N1 (linker/solubility) vectors.

Troubleshooting & Expert Tips

  • O- vs. N-Alkylation:

    • Issue: Formation of the O-alkylated imidate byproduct.[1]

    • Fix: Use "softer" counter-ions (Cs₂CO₃ instead of NaH) or ensure the reaction remains at room temperature. If O-alkylation persists, switch solvent to Acetone/K₂CO₃ (reflux), though this is slower.[1]

  • Suzuki Coupling Stalls:

    • Issue: Reaction stops at 50% conversion.[1]

    • Fix: The amide nitrogen can poison Pd catalysts.[1] Protect the Nitrogen (e.g., Boc or PMB) before the Suzuki coupling if yields are low. Alternatively, switch to highly active precatalysts like XPhos Pd G2 .[1]

  • Oxidation Risk:

    • Insight: The dihydro scaffold can accidentally oxidize to the fully aromatic quinolinone upon prolonged exposure to air/light on silica gel. Store the building block under inert gas in the dark.

References

  • Synthesis via Schmidt Reaction

    • Methodology: Preparation of 3,4-dihydroquinolin-2(1H)-ones from 4-bromoindan-1-one.[1][4]

    • Source: ChemicalBook / Literature Compilation.[1][5]

    • Link:[1]

  • General Quinolinone Alkylation Protocols

    • Methodology: Study on N- vs O-alkyl
    • Source: ResearchGate (J. Chil.[1][6] Chem. Soc).[1][6][7]

    • Link:

  • Suzuki Coupling on Dihydroquinolinones

    • Methodology: Pd-catalyzed cross-coupling applications for quinolinone scaffolds.[1][8]

    • Source: BenchChem Application Notes.[1]

    • Link:[1]

  • Brexpiprazole/Aripiprazole Structural Context

    • Context: Oxidative aromatization and linker attachment in antipsychotic synthesis.[1]

    • Source: Journal of Organic Chemistry (ACS).[1]

    • Link:[1]

Sources

Method

Application Notes and Protocols for the Synthesis of Derivatives from 5-Bromo-3,4-dihydroquinolin-2(1H)-one

Introduction: The Versatility of the Dihydroquinolinone Scaffold in Medicinal Chemistry The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of a multitude...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Dihydroquinolinone Scaffold in Medicinal Chemistry

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of therapeutic potential, including applications as anticancer, antimicrobial, and anti-inflammatory agents.[1] The strategic placement of a bromine atom at the 5-position provides a versatile synthetic handle for the introduction of diverse chemical functionalities through modern cross-coupling methodologies. This allows for the systematic exploration of the chemical space around the dihydroquinolinone core, a crucial step in the optimization of lead compounds during drug discovery.

This document provides detailed protocols for the synthesis of aryl, amino, and alkynyl derivatives of 5-Bromo-3,4-dihydroquinolin-2(1H)-one, leveraging the power of palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The methodologies outlined herein are designed to be robust and adaptable, providing researchers with a solid foundation for the generation of novel dihydroquinolinone-based compound libraries.

Synthetic Workflow Overview

The derivatization of 5-Bromo-3,4-dihydroquinolin-2(1H)-one is primarily achieved through palladium-catalyzed cross-coupling reactions. The general workflow involves the reaction of the bromo-dihydroquinolinone with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base in an appropriate solvent.

G A 5-Bromo-3,4-dihydroquinolin-2(1H)-one B Suzuki Coupling (Arylboronic Acid) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (Amine) A->C Pd Catalyst, Base, Ligand D Sonogashira Coupling (Terminal Alkyne) A->D Pd/Cu Catalyst, Base E 5-Aryl-3,4-dihydroquinolin-2(1H)-one Derivatives B->E F 5-Amino-3,4-dihydroquinolin-2(1H)-one Derivatives C->F G 5-Alkynyl-3,4-dihydroquinolin-2(1H)-one Derivatives D->G

Caption: General synthetic routes for the derivatization of 5-Bromo-3,4-dihydroquinolin-2(1H)-one.

Protocols

Synthesis of 5-Aryl-3,4-dihydroquinolin-2(1H)-one Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.[2] This reaction is widely used in the synthesis of biaryl compounds.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]

G pd0 Pd(0)L2 sub Ar-Br pd0->sub pd2 Ar-Pd(II)L2-Br pd2b Ar-Pd(II)L2-Ar' pd2->pd2b Transmetalation pd2b->pd0 prod Ar-Ar' pd2b->prod Reductive Elimination sub->pd2 Oxidative Addition bor Ar'-B(OH)2 bor->pd2 base Base base->bor

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol:

  • To a flame-dried round-bottom flask, add 5-Bromo-3,4-dihydroquinolin-2(1H)-one (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).

  • Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol).[4]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90685-95
24-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100880-90
33-Pyridylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O1001270-85

Note: Yields are illustrative and may vary depending on the specific substrate and reaction conditions.

Synthesis of 5-Amino-3,4-dihydroquinolin-2(1H)-one Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] It allows for the coupling of a wide range of amines with aryl halides.

Reaction Principle: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to afford the arylamine product. The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of this reaction.[6]

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, add 5-Bromo-3,4-dihydroquinolin-2(1H)-one (1.0 mmol), the desired amine (1.2 mmol), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 mmol) to a dry Schlenk tube.

  • In a separate vial, prepare the catalyst by mixing a palladium source (e.g., Pd₂(dba)₃, 0.02 mmol) and a suitable phosphine ligand (e.g., Xantphos, 0.05 mmol) in an anhydrous, aprotic solvent.[7]

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Add an anhydrous, degassed solvent such as toluene or dioxane (10 mL).

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/XantphosNaOtBuToluene1001875-90
2AnilinePd(OAc)₂/BINAPCs₂CO₃Dioxane1102460-80
3BenzylaminePdCl₂(dppf)K₃PO₄Toluene1001670-85

Note: Yields are illustrative and may vary depending on the specific amine and reaction conditions.

Synthesis of 5-Alkynyl-3,4-dihydroquinolin-2(1H)-one Derivatives via Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[8]

Reaction Principle: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle by the reaction of the terminal alkyne with a copper(I) salt in the presence of a base. Reductive elimination then yields the alkynylated product.

Experimental Protocol:

  • To a Schlenk flask, add 5-Bromo-3,4-dihydroquinolin-2(1H)-one (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 mmol), and a copper(I) co-catalyst like CuI (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous, degassed solvent such as triethylamine (TEA) or a mixture of DMF and TEA.

  • Add the terminal alkyne (1.5 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography.

EntryAlkynePd CatalystCu Co-catalystBase/SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuITEA25480-95
2TrimethylsilylacetylenePd(PPh₃)₄CuIDMF/TEA50675-90
31-HexynePdCl₂(dppf)CuITEA40385-95

Note: Yields are illustrative and may vary depending on the specific alkyne and reaction conditions.

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis of a diverse range of 5-substituted-3,4-dihydroquinolin-2(1H)-one derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions offer reliable and versatile methods for the introduction of aryl, amino, and alkynyl moieties, respectively. These synthetic strategies are invaluable tools for medicinal chemists and drug development professionals in the construction of novel compound libraries for biological screening and the optimization of lead candidates.

References

Sources

Application

Application Note: Quantitative Analysis of 5-Bromo-3,4-dihydroquinolin-2(1H)-one

Abstract & Scope This Application Note provides a comprehensive analytical framework for the quantification of 5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 880094-83-7).[1] As a halogenated dihydroquinolinone scaffold, th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a comprehensive analytical framework for the quantification of 5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 880094-83-7).[1] As a halogenated dihydroquinolinone scaffold, this molecule serves as a critical intermediate in the synthesis of bioactive pharmaceuticals, particularly in the development of dopamine and serotonin receptor modulators.

Accurate quantification is essential for:

  • Raw Material Qualification: Ensuring purity prior to metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki).[1]

  • Reaction Monitoring: Tracking the consumption of the brominated precursor in synthetic pathways.[1]

  • Impurity Profiling: Detecting regioisomers (e.g., 6-bromo or 7-bromo analogs) that may compromise downstream drug safety.[1]

This guide details two validated protocols: a robust HPLC-UV method for routine Quality Control (QC) and a high-sensitivity LC-MS/MS method for trace analysis.[1]

Physicochemical Profile & Analyte Characteristics[2][3][4][5][6][7]

Understanding the molecule's behavior is the foundation of method development.[1]

PropertyValue / CharacteristicAnalytical Implication
Chemical Structure 5-Bromo-3,4-dihydroquinolin-2(1H)-oneThe bromine atom at position 5 (ortho to the bridgehead) introduces steric bulk and lipophilicity.[1]
Molecular Weight 226.07 g/mol Distinctive isotopic pattern (1:1 ratio of 79Br/81Br) in Mass Spec.[1]
Solubility Low in water; High in DMSO, MeOH, ACNSample diluents must contain ≥50% organic solvent to prevent precipitation.[1]
pKa (Predicted) ~14 (Amide N-H)The molecule remains neutral in standard RP-HPLC pH ranges (pH 2–8).[1]
LogP (Predicted) ~1.9 – 2.2Moderately lipophilic; requires high organic strength for elution on C18 columns.[1]
UV Maxima ~215 nm, ~254 nm254 nm provides specificity; 215 nm offers higher sensitivity but more baseline noise.[1]

Protocol A: HPLC-UV (High-Throughput QC Method)[1]

Objective: Routine assay and purity determination (>98% purity target). Rationale: A Reverse-Phase (RP) C18 method is selected for its reproducibility.[1] Acidic conditions are used to suppress silanol interactions, ensuring sharp peak shapes for the amide-containing heterocycle.[1]

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenomenex Luna C18(2) or Waters XBridge BEH C18 (150 mm × 4.6 mm, 3.5 µm).[1]

    • Alternative: Phenyl-Hexyl column if separation from regioisomers (6-bromo, 7-bromo) is required (exploits

      
       interactions).[1]
      
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 35°C (Improves mass transfer and peak symmetry).[1]

  • Injection Volume: 10 µL.

  • Detection: 254 nm (Primary), 220 nm (Secondary).[1]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010Stop
Sample Preparation Workflow

SamplePrep Raw Raw Sample (Solid) Weigh Weigh 10 mg Raw->Weigh Dissolve Dissolve in 10 mL MeOH:ACN (1:1) Weigh->Dissolve Sonicate Sonicate (10 min, <30°C) Dissolve->Sonicate Filter Filter (0.22 µm PTFE) Sonicate->Filter Vial HPLC Vial (Ready for Inj) Filter->Vial

Figure 1: Standardized sample preparation workflow to ensure complete solubilization and removal of particulates.[1]

Protocol B: LC-MS/MS (Trace Analysis & Reaction Monitoring)[1]

Objective: Quantifying low-level residues (<0.1%) or monitoring consumption in complex reaction matrices. Rationale: The bromine isotope signature provides a definitive confirmation of identity, distinguishing the analyte from non-halogenated byproducts.

Mass Spectrometry Settings
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.[1]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[1]

MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
226.0 (

Br)
146.0 25Quantifier (Loss of HBr)
228.0 (

Br)
148.0 25Qualifier (Isotope Confirmation)
226.0 118.0 35Qualifier (Ring Fragmentation)

Note: The presence of a doublet [M+H]+ at 226/228 with equal intensity is the primary identification criterion.

Method Validation (ICH Q2 Guidelines)

To ensure the "Trustworthiness" of these protocols, the following validation parameters must be met:

Linearity & Range
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Acceptance:

    
    .[1][3][4]
    
  • Procedure: Prepare 6 concentration levels. Plot Peak Area vs. Concentration.[1]

Accuracy (Recovery)
  • Method: Spike blank matrix (or solvent) with known amounts of 5-Bromo-3,4-dihydroquinolin-2(1H)-one at 80%, 100%, and 120% of target concentration.[1]

  • Acceptance: 98.0% – 102.0% recovery.[1]

Precision
  • Repeatability: 6 injections of the same sample.[1] RSD < 1.0% (HPLC-UV).[1]

  • Intermediate Precision: Different days, different analysts. RSD < 2.0%.[1][4][5][6]

Expert Insights & Troubleshooting

Regioisomer Separation

The synthesis of brominated quinolinones often yields mixtures (e.g., 5-bromo vs. 6-bromo).[1]

  • Problem: Co-elution of isomers on standard C18.

  • Solution: Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column.[1] The specific interaction between the fluorine atoms on the stationary phase and the bromine on the analyte often resolves positional isomers better than hydrophobic interaction alone.

Peak Tailing
  • Cause: Interaction between the amide nitrogen and residual silanols on the column silica.[1]

  • Fix: Ensure the mobile phase pH is acidic (pH < 3.[1]0) using Formic Acid or Phosphate buffer.[1] This suppresses the ionization of silanols (Si-OH

    
     Si-O
    
    
    
    ), preventing secondary interactions.[1]
Method Development Decision Tree

MethodDev Start Start Method Dev CheckSol Check Solubility (MeOH/ACN) Start->CheckSol InitialRun Run Gradient 5-95% B (C18) CheckSol->InitialRun EvalPeak Evaluate Peak Shape InitialRun->EvalPeak Good Validation EvalPeak->Good Sharp Tailing Tailing > 1.5 EvalPeak->Tailing Asymmetry Split Split/Doublet EvalPeak->Split Co-elution FixTailing Lower pH (Add TFA/H3PO4) or Increase Temp Tailing->FixTailing FixSplit Check for Isomers Switch to Phenyl-Hexyl Split->FixSplit FixTailing->InitialRun FixSplit->InitialRun

Figure 2: Logical decision tree for troubleshooting common chromatographic anomalies.

References

  • Chemical Identity & Properties: PubChem. 5-Bromo-3,4-dihydroquinolin-2(1H)-one (Compound).[1][7] National Library of Medicine.[1] Link

  • Analogous Methodologies: Sielc Technologies. Separation of 3,4-dihydro-5-hydroxy-2(1H)-quinolinone on Newcrom R1 HPLC column. Link

  • Synthesis Context: Organic Chemistry Portal. Synthesis of Dihydroquinolinones. Link

  • General Validation Guidelines: ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

Sources

Method

Technical Application Note: Leveraging 5-Bromo-3,4-dihydroquinolin-2(1H)-one in CNS Drug Discovery

Executive Summary This application note details the strategic utility of 5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 880094-83-7) as a high-value scaffold for Central Nervous System (CNS) drug development. While 7-substi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utility of 5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 880094-83-7) as a high-value scaffold for Central Nervous System (CNS) drug development. While 7-substituted dihydroquinolinones (e.g., Aripiprazole, Brexpiprazole) dominate the current antipsychotic landscape, the 5-bromo isomer offers a critical entry point into underexplored intellectual property (IP) space. This guide provides validated protocols for functionalizing this scaffold to target Dopamine (D2/D3), Serotonin (5-HT1A/2A), and Sigma-1 receptors, emphasizing its role in developing "privileged structure" libraries with optimized blood-brain barrier (BBB) permeability.

Strategic Significance in Medicinal Chemistry

The "Privileged Structure" Rationale

The 3,4-dihydroquinolin-2(1H)-one core (also known as hydrocarbostyril) is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.

  • Market Validation: This core is the structural anchor for blockbuster CNS drugs like Aripiprazole (Abilify®) and Brexpiprazole (Rexulti®).

  • The 5-Position Advantage: Most commercial optimization has focused on the 7-position. The 5-bromo derivative allows researchers to explore orthogonal Structure-Activity Relationships (SAR) . Substituents at the 5-position can modulate metabolic stability (blocking P450 oxidation sites) and alter the vector of the side chain to engage unique sub-pockets in GPCR targets.

Mechanism of Action Targets

Derivatives synthesized from this scaffold are primarily screened for:

  • Dopamine D2 Partial Agonism: Modulation of dopaminergic neurotransmission without complete blockade (reducing extrapyramidal side effects).

  • 5-HT1A Agonism / 5-HT2A Antagonism: A profile synergistic with D2 modulation for treating schizophrenia and major depressive disorder (MDD).

  • Sigma-1 Receptor Modulation: Neuroprotective and cognitive enhancement properties.

Chemical Development Protocols

The following protocols describe the transformation of 5-Bromo-3,4-dihydroquinolin-2(1H)-one into a CNS-active lead compound.

Protocol A: C5-Functionalization via Suzuki-Miyaura Coupling

Objective: To introduce an aryl or heteroaryl pharmacophore at the 5-position, utilizing the bromine handle.

Reagents:

  • Substrate: 5-Bromo-3,4-dihydroquinolin-2(1H)-one (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 equiv)

  • Base: K2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Inerting: Charge a microwave reaction vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor). Monitor by LC-MS for the disappearance of the bromide (M+ and M+2 pattern).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Why this works: The electron-rich nature of the amide nitrogen in the quinolinone ring does not deactivate the C5-bromide, making it an excellent partner for Palladium-catalyzed cross-couplings.

Protocol B: N-Alkylation (Installing the "CNS Tail")

Objective: To attach the linker and basic amine (usually a piperazine derivative) required for high-affinity binding to GPCRs (the "salt bridge" interaction).

Reagents:

  • Substrate: 5-Substituted-3,4-dihydroquinolin-2(1H)-one (from Protocol A)

  • Linker: 1-Bromo-4-chlorobutane or similar di-haloalkane (1.5 equiv)

  • Base: NaH (60% dispersion in oil, 1.2 equiv) or K2CO3 (for milder conditions)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Deprotonation: Dissolve the substrate in anhydrous DMF at 0°C. Add NaH portion-wise. Stir for 30 mins until H2 evolution ceases (formation of the lactam anion).

  • Alkylation: Add the di-haloalkane dropwise. Allow to warm to Room Temperature (RT) and stir for 3–6 hours.

  • Secondary Amination: Treat the resulting alkyl chloride intermediate with the secondary amine of choice (e.g., 1-(2,3-dichlorophenyl)piperazine) in Acetonitrile with K2CO3 and KI (catalytic) at reflux for 12 hours.

  • Validation: Confirm product identity via 1H-NMR (look for the disappearance of the lactam NH signal and appearance of linker methylene protons).

Visualizing the Development Workflow

The following diagram illustrates the logical flow from the raw scaffold to a viable CNS lead candidate, highlighting the decision nodes in the synthetic pathway.

CNS_Development_Flow Start Scaffold Source: 5-Bromo-3,4-dihydroquinolin-2(1H)-one Decision1 Decision Node 1: Target Profile Selection Start->Decision1 Path_A Path A: 5-HT/D2 Modulation (Antipsychotic/Antidepressant) Decision1->Path_A High Affinity Reqd Path_B Path B: Sigma-1 Modulation (Neuroprotection) Decision1->Path_B Selectivity Reqd Chem_Step1 Step 1: C5-Functionalization (Suzuki/Buchwald Coupling) Path_A->Chem_Step1 Introduce Lipophilic Aryl Path_B->Chem_Step1 Introduce Polar Heteroaryl Chem_Step2 Step 2: N1-Alkylation (Linker Attachment) Chem_Step1->Chem_Step2 Validated Intermediate Chem_Step3 Step 3: Pharmacophore Addition (e.g., Arylpiperazine) Chem_Step2->Chem_Step3 Cl/Br Displacement Lead Candidate Generation: 5-Aryl-N-(alkylpiperazinyl)-quinolinone Chem_Step3->Lead Final Purification

Caption: Workflow for converting the 5-bromo scaffold into bioactive CNS agents via sequential functionalization.

Critical Design Parameters for CNS Agents

When utilizing 5-Bromo-3,4-dihydroquinolin-2(1H)-one, the final molecule must adhere to strict physicochemical properties to ensure BBB penetration.

ParameterTarget RangeRationale for Quinolinone Derivatives
Molecular Weight (MW) < 500 DaThe scaffold itself is light (~226 Da), allowing ~270 Da for the linker and side chain before hitting the ceiling.
LogP (Lipophilicity) 2.0 – 4.5The 5-bromo atom increases LogP. Substitution with polar heteroaryls (via Protocol A) can balance this to prevent non-specific binding.
Topological Polar Surface Area (TPSA) < 90 ŲThe lactam core contributes ~29 Ų. Keep the side chain TPSA under 60 Ų for optimal brain uptake.
pKa (Basic Center) 7.5 – 9.0The distal amine (introduced in Protocol B) must be protonated at physiological pH to interact with the Aspartate residue in GPCR binding pockets.

References

  • Synthesis and Pharmacological Properties of Dihydroquinolinones: Title: A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Source: Mini Reviews in Medicinal Chemistry, 2018.[1] URL:[Link]

  • CNS Application (Sigma Receptor Ligands): Title: 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology. Source: Journal of Medicinal Chemistry (via NIH PubMed). URL:[Link]

  • Scaffold Versatility in Drug Design: Title: Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation.[2] Source: MDPI Catalysts, 2023. URL:[Link][3]

Sources

Application

preparation of 5-Bromo-3,4-dihydroquinolin-2(1H)-one stock solutions

Application Note: Preparation and Handling of 5-Bromo-3,4-dihydroquinolin-2(1H)-one Stock Solutions Executive Summary 5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 880094-83-7) is a critical bicyclic lactam scaffold employ...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of 5-Bromo-3,4-dihydroquinolin-2(1H)-one Stock Solutions

Executive Summary

5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 880094-83-7) is a critical bicyclic lactam scaffold employed in the synthesis of bioactive molecules, including aripiprazole analogs and VEGFR2 inhibitors. Due to its lipophilic nature and the presence of a bromine substituent, this compound presents specific challenges regarding solubility and photostability.

This guide provides a standardized, field-proven protocol for preparing high-integrity stock solutions. It prioritizes Dimethyl Sulfoxide (DMSO) as the primary solvent due to the compound's poor aqueous solubility and the risk of precipitation in alcohols at low temperatures.

Physicochemical Profile

Understanding the fundamental properties of the solute is the first step in successful stock preparation.

PropertyDataNotes
Compound Name 5-Bromo-3,4-dihydroquinolin-2(1H)-oneDistinct from isoquinolinone isomers.
CAS Number 880094-83-7Verify CAS on vial label before use.
Molecular Weight 226.07 g/mol Use this exact value for Molarity calculations.
Formula C₉H₈BrNOContains one bromine atom.[1][2][3][4]
Physical State Off-white / Pale yellow solidColor may darken upon light exposure.
Solubility (DMSO) ≥ 50 mMRecommended stock concentration.
Solubility (Water) < 0.1 mMPractically insoluble; requires organic co-solvent.
Solubility (Ethanol) Moderate (Hot)Used for recrystallization; poor for cold stocks.

Solvent Selection Logic

The choice of solvent is dictated by the balance between solubility limit, compound stability, and downstream assay compatibility.

  • Why DMSO?

    • High Solvency: The lactam ring and aryl bromide moiety render the molecule lipophilic (LogP ~1.9). DMSO disrupts intermolecular hydrogen bonding effectively, allowing concentrations up to 100 mM.

    • Cryoprotection: DMSO stocks can be stored at -20°C without the phase separation issues often seen with ethanol.

  • Why Not Ethanol?

    • While soluble in hot ethanol, 5-Bromo-3,4-dihydroquinolin-2(1H)-one tends to crystallize out of ethanol at room temperature or 4°C, leading to inconsistent dosing.

Protocol: Preparation of 50 mM Stock Solution

Objective: Prepare 1 mL of a 50 mM stock solution in anhydrous DMSO.

Reagents & Equipment
  • Compound: 5-Bromo-3,4-dihydroquinolin-2(1H)-one (Solid).[4]

  • Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade).

  • Vials: Amber glass vials (to protect from light).

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator bath.

Step-by-Step Procedure
  • Calculate Mass Requirement:

    
    
    
    
    
  • Weighing:

    • Weigh approximately 11.3 mg of the solid into a tared amber glass vial.

    • Note: Record the exact mass. Adjust the volume of DMSO in Step 3 to achieve precise 50 mM concentration.

  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Visual Check: If solid particles remain, sonicate in a water bath at room temperature for 2-5 minutes.

    • Caution: Do not heat above 40°C to prevent potential thermal degradation.

  • Aliquoting & Storage:

    • Divide the master stock into small aliquots (e.g., 50 µL or 100 µL) to avoid repeated freeze-thaw cycles.

    • Storage: -20°C or -80°C.

    • Shelf Life: Stable for 6 months at -20°C if kept dry and dark.

Protocol: Aqueous Dilution (Self-Validating System)

Direct dilution of high-concentration stocks into aqueous media can cause "crashing out" (precipitation). Use this Intermediate Dilution Method to ensure homogeneity.

Workflow Diagram:

StockPreparation cluster_check Quality Control Checkpoints Solid Solid Compound (Store RT/Dark) Stock Master Stock (50 mM in DMSO) Solid->Stock Dissolve in 100% DMSO Inter Intermediate Dilution (10x Working Conc.) Stock->Inter Dilute 1:10 in Media/Buffer Check1 Visual Check: Clear Solution? Stock->Check1 Final Final Assay Buffer (1x Working Conc.) Inter->Final Dilute 1:10 in Media/Buffer Check2 Microscopy Check: No Crystals? Final->Check2

Caption: Stepwise dilution workflow to prevent precipitation shock. Visual and microscopic checks ensure solution integrity.

Procedure:

  • Thaw the DMSO stock aliquot at Room Temperature (RT). Vortex to ensure homogeneity.

  • Prepare Intermediate (10x): Dilute the stock 1:10 into the assay medium (e.g., 5 µL Stock + 45 µL Media).

    • Result: 5 mM compound in 10% DMSO.

    • Check: Verify solution is clear. If cloudy, sonicate briefly.

  • Prepare Final (1x): Dilute the Intermediate 1:10 into the final assay volume.

    • Result: 500 µM compound in 1% DMSO.

    • Note: Ensure the final DMSO concentration is below the toxicity threshold for your specific cell line (typically <0.5% or <0.1%).

Quality Control & Troubleshooting

IssueObservationRoot CauseCorrective Action
Precipitation White turbidity or crystals upon dilution.Concentration exceeds aqueous solubility limit.Use the "Intermediate Dilution" step. Lower the final concentration. Warm media to 37°C before addition.
Discoloration Solution turns yellow/brown over time.Photolytic degradation (Debromination).Discard stock. Prepare fresh in Amber Vials and work under low light.
Inconsistent Data High variability in assay replicates.Compound adhered to plastic tips/tubes.Use Low-Retention pipette tips. Pre-wet tips with solvent before pipetting.

Safety & Handling

  • Hazard Identification: The compound is classified as an Irritant (H315, H319, H335) and Harmful if swallowed (H302).

  • DMSO Permeability: DMSO enhances skin permeability. If the stock solution contacts skin, the dissolved brominated compound will be absorbed rapidly.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the neat powder in a fume hood to avoid inhalation.

References

  • PubChem. (2025).[1] 5-Bromo-3,4-dihydroquinolin-2(1H)-one Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Di, L., & Kerns, E. H. (2012). Working with small molecules: preparing and storing stock solutions. Methods in Molecular Biology. Retrieved October 26, 2023, from [Link]

Sources

Method

Application Note: Cellular Profiling &amp; Fragment-Based Screening of 5-Bromo-3,4-dihydroquinolin-2(1H)-one

Abstract This application note details the technical protocols for utilizing 5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 880094-83-7) in cellular assays. While primarily recognized as a synthetic intermediate for privile...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the technical protocols for utilizing 5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 880094-83-7) in cellular assays. While primarily recognized as a synthetic intermediate for privileged drug scaffolds (e.g., Aripiprazole analogs, kinase inhibitors), this compound serves a critical role in Fragment-Based Drug Discovery (FBDD) as a ligand efficiency probe. This guide provides validated workflows for solubilization, baseline cytotoxicity profiling, and target engagement verification using the Cellular Thermal Shift Assay (CETSA), ensuring high-fidelity data for scaffold prioritization.

Introduction: The Privileged Quinolinone Scaffold

The 3,4-dihydroquinolin-2(1H)-one core (also known as hydrocarbostyril) is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including Class A GPCRs (Dopamine D2, Serotonin 5-HT), Poly(ADP-ribose) polymerase (PARP), and various kinases.

The 5-Bromo derivative is particularly valuable as a fragment lead because:

  • Synthetic Vector: The bromine at the 5-position allows for rapid expansion via Suzuki-Miyaura or Buchwald-Hartwig couplings to explore Structure-Activity Relationships (SAR).

  • Fragment Attributes: With a Molecular Weight of 226.07 Da and favorable logP, it fits the "Rule of Three" for fragment screening, allowing detection of weak but specific interactions in high-concentration cellular assays.

Mechanism of Action (Contextual)

In cellular contexts, this scaffold often acts as an orthosteric or allosteric anchor. The lactam (amide) group functions as a hydrogen bond donor/acceptor pair, mimicking peptide bonds or nucleobases, while the benzene ring provides pi-stacking interactions.

Pre-Assay Preparation: Solubility & Handling

Challenge: Aryl bromides can exhibit poor aqueous solubility, leading to "false negatives" in cellular assays due to precipitation or "false positives" due to aggregation-based non-specific inhibition.

Protocol: High-Concentration Stock Preparation
  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide), Grade ≥99.9%.

  • Target Concentration: Prepare a 100 mM master stock to allow for high-concentration fragment screening (typically 100 µM – 500 µM final) while keeping DMSO < 1%.

  • Procedure:

    • Weigh 22.6 mg of 5-Bromo-3,4-dihydroquinolin-2(1H)-one.[1][2]

    • Add 1.0 mL of Anhydrous DMSO.

    • Vortex vigorously for 60 seconds.

    • Sonicate at 40°C for 10 minutes to ensure complete dissolution.

    • QC Step: Centrifuge at 10,000 x g for 5 minutes. Inspect for pellet.[3] If clear, proceed.

  • Storage: Aliquot into amber glass vials (light sensitive). Store at -20°C. Stable for 6 months.

Protocol A: Baseline Cytotoxicity Profiling (Scaffold Safety)

Before assessing bioactivity, one must define the "safe window" where the scaffold does not induce non-specific cell death.

Objective: Determine the CC50 (Cytotoxic Concentration 50%) to ensure functional assays are run at non-toxic concentrations.

Materials
  • Cell Line: HEK293 (General) or HepG2 (Metabolic proxy).

  • Reagent: CellTiter-Glo® (ATP-based luminescence) or MTT.

  • Compound: 5-Bromo-3,4-dihydroquinolin-2(1H)-one (100 mM stock).[3]

Step-by-Step Methodology
  • Seeding: Plate cells at 5,000 cells/well in 96-well white-walled plates. Incubate 24h at 37°C/5% CO2.

  • Dosing:

    • Prepare a serial dilution (1:2) of the compound in culture medium.[4]

    • Range: 500 µM down to 0.9 µM. (Note: High top concentration is standard for fragments).

    • Vehicle Control: Match DMSO concentration (e.g., 0.5%) across all wells.

    • Positive Control: Staurosporine (1 µM).

  • Incubation: Treat cells for 48 hours .

  • Readout:

    • Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add 100 µL CellTiter-Glo reagent.

    • Shake orbitally (2 mins) to lyse.

    • Incubate (10 mins) to stabilize signal.

    • Measure Luminescence (Integration: 1s).

  • Analysis: Plot RLU vs. Log[Concentration]. Fit to a 4-parameter logistic curve to calculate CC50.

Acceptance Criteria:

  • If CC50 > 100 µM: Scaffold is non-toxic and suitable for high-concentration screening.

  • If CC50 < 10 µM: Scaffold has intrinsic toxicity; structural modification required before library expansion.

Protocol B: Cellular Thermal Shift Assay (CETSA)

This is the gold-standard method for verifying that the 5-Bromo fragment actually enters the cell and binds to a specific target protein (Target Engagement).

Concept: Ligand binding stabilizes a protein, increasing its melting temperature (Tm).

Workflow Diagram (DOT)

CETSA_Workflow Start Cell Seeding (HEK293 overexpressing Target) Treat Compound Treatment (100 µM, 1h) Start->Treat Permeability Heat Heat Pulse Gradient (40°C - 70°C) Treat->Heat Binding Equilibrium Lyse Cell Lysis (Freeze-Thaw) Heat->Lyse Denaturation Spin Centrifugation (Remove precipitated protein) Lyse->Spin Detect Western Blot / AlphaScreen (Quantify Soluble Protein) Spin->Detect Supernatant Analysis

Figure 1: CETSA workflow for validating intracellular target engagement of the 5-Bromo fragment.

Detailed Methodology
  • Treatment:

    • Cultivate cells expressing the target of interest (e.g., Dopamine D2 receptor).

    • Treat with 50 µM 5-Bromo-3,4-dihydroquinolin-2(1H)-one for 60 minutes at 37°C.

    • Control: Treat with DMSO only.

  • Harvest & Heating:

    • Harvest cells, wash with PBS (containing protease inhibitors).

    • Resuspend in PBS and aliquot into 8 PCR tubes (50 µL each).

    • Apply a thermal gradient (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C) using a PCR cycler for 3 minutes.

    • Cool immediately to RT (3 mins).

  • Lysis:

    • Add mild detergent (0.4% NP-40) or perform 3x Freeze-Thaw cycles (Liquid N2 / 25°C).

    • Centrifuge at 20,000 x g for 20 mins at 4°C. (Precipitated/unstable proteins pellet; bound/stable proteins remain in supernatant).

  • Detection:

    • Collect supernatant.

    • Analyze via Western Blot using an antibody against the target protein.

  • Data Interpretation:

    • Plot Band Intensity vs. Temperature.

    • Shift: If the 5-Bromo treated curve shifts to the right (higher Tm) compared to DMSO, the fragment binds and stabilizes the target inside the cell.

Data Presentation & Analysis

When reporting results for this scaffold, structure your data as follows:

ParameterAssay TypeOptimal RangeInterpretation
Solubility limit Turbidimetry (PBS)> 100 µMHigh solubility allows fragment screening.
CC50 CellTiter-Glo (HEK293)> 50 µMLow intrinsic toxicity; "clean" scaffold.
ΔTm (CETSA) Thermal Shift> 2°CSignificant target engagement.

Strategic Application: Library Expansion

Once the 5-Bromo core is validated as non-toxic and cell-permeable (via CETSA), it serves as the anchor for library generation.

Signaling Pathway Context: The quinolinone core is frequently used to modulate GPCR signaling. Below is the downstream pathway often interrogated after functionalizing the 5-position.

GPCR_Signaling Ligand Functionalized Quinolinone GPCR GPCR (D2/5-HT) Ligand->GPCR Binding G_prot G-Protein (Gi/Gs) GPCR->G_prot Activation Effector Adenylate Cyclase G_prot->Effector Modulation cAMP cAMP Levels Effector->cAMP Production PKA PKA Activation cAMP->PKA Response Cellular Response (Gene Tx / Ca2+ Flux) PKA->Response

Figure 2: Canonical GPCR signaling pathway targeted by quinolinone derivatives. The 5-Bromo precursor is used to synthesize ligands that modulate the receptor-G-protein interface.

References

  • Natural 3,4-Dihydro-2(1H)-quinolinones - Part III: Biological Activities. Source: PubMed / Nat Prod Res. Context: Comprehensive review of the biological diversity and therapeutic potential of the 2O-THQ core.[5]

  • Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. Source: PubMed / RSC Advances. Context: Demonstrates the use of the quinolinone scaffold in phenotypic cellular screens and mechanism of action studies.

  • 5-Bromo-3,4-dihydroquinolin-2(1H)-one Product Specifications. Source: ChemicalBook / BLD Pharm. Context: Physicochemical properties and commercial availability for assay planning.

  • The Cellular Thermal Shift Assay (CETSA) for Target Engagement. Source: Jafari, R. et al. Nat Protoc (2014). Context: Standard protocol methodology adapted for the CETSA section of this guide.

Sources

Application

Application Note: Rational Design of Quinolinone-Based Fluorophores Using 5-Bromo-3,4-dihydroquinolin-2(1H)-one

Executive Summary This application note details the synthetic utility and photophysical characterization of 5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 880094-83-7) as a critical intermediate in the development of ratiom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility and photophysical characterization of 5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 880094-83-7) as a critical intermediate in the development of ratiometric and "turn-on" fluorescent probes. While 7-substituted coumarins and quinolinones are ubiquitous in fluorescence microscopy, the 5-substituted quinolinone scaffold offers unique steric protection and distinct solvatochromic properties due to the "peri" effect relative to the lactam carbonyl.

This guide provides a validated workflow for transforming the non-fluorescent (or weakly fluorescent) 3,4-dihydro precursor into a highly emissive, fully aromatic quinolin-2(1H)-one fluorophore. We focus on palladium-catalyzed cross-coupling followed by oxidative dehydrogenation—a strategy that allows for the construction of conformationally restricted Intramolecular Charge Transfer (ICT) probes.

Scientific Background & Mechanism[1][2][3][4][5][6][7]

The "Latent Fluorophore" Concept

The core advantage of starting with 5-Bromo-3,4-dihydroquinolin-2(1H)-one lies in its electronic structure.

  • Dihydro State (Precursor): The saturated C3-C4 bond interrupts the conjugation of the heterocyclic ring. Consequently, this molecule typically exhibits low quantum yield (

    
    ) and absorption maxima in the UV region (<300 nm).
    
  • Aromatic State (Active Probe): Upon oxidation (dehydrogenation), the C3-C4 bond is restored, creating a fully conjugated 10

    
    -electron system. If an electron-donating group (EDG) is introduced at the 5-position via the bromine handle, the resulting push-pull system (D- 
    
    
    
    -A) exhibits strong fluorescence in the visible range.

This property makes the scaffold ideal for designing oxidative stress probes (detecting reactive oxygen species) or as a stable intermediate for building complex sensors.

Synthetic Pathway

The bromine atom at the 5-position is sterically sensitive due to its proximity to the lactam ring junction. Standard Suzuki-Miyaura conditions must be optimized to prevent dehalogenation side reactions.

Figure 1: Synthetic workflow transforming the non-fluorescent 5-bromo precursor into an active fluorophore via cross-coupling and oxidation.[1]

Experimental Protocols

Protocol A: Suzuki-Miyaura Functionalization

Objective: To install an aryl fluorophore or electron-donating group at the 5-position. Note: The 5-position is less reactive than the 6- or 7-positions. High-activity catalysts are recommended.

Materials:

  • 5-Bromo-3,4-dihydroquinolin-2(1H)-one (1.0 equiv)

  • Arylboronic acid (e.g., 4-Methoxyphenylboronic acid) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Degassing: Charge a reaction vial with the bromide, boronic acid, and base. Evacuate and backfill with argon (3 cycles).

  • Solvation: Add degassed solvent mixture. Add the Pd catalyst last under a positive argon flow.

  • Reflux: Heat the sealed vial to 90°C for 12–16 hours . (Monitor by TLC/LC-MS; the starting bromide disappears slowly due to steric hindrance).

  • Workup: Cool to RT. Filter through a Celite pad to remove bulk palladium. Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Oxidative Aromatization (The "Turn-On" Step)

Objective: Convert the dihydro-intermediate into the fully fluorescent quinolinone.

Method 1: DDQ Oxidation (Chemical)

  • Dissolve the intermediate from Protocol A in anhydrous 1,4-dioxane.

  • Add 2.0 equiv of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

  • Reflux at 100°C for 2–4 hours . The solution will likely darken and then develop strong fluorescence (check with a handheld UV lamp at 365 nm).

  • Quench: Cool and filter off the hydroquinone precipitate. Wash the filtrate with saturated NaHCO₃ to remove residual DDQ species.

Method 2: Catalytic Dehydrogenation (Cleaner)

  • Use 10% Pd/C (20 wt%) in diphenyl ether or xylenes at reflux (140°C+) for 24 hours. This method avoids DDQ byproducts but requires higher temperatures.

Protocol C: Palladium Scavenging (Critical for Optical Purity)

Why this matters: Residual Palladium (Pd) is a potent fluorescence quencher (heavy atom effect). Even trace amounts (ppm) can artificially lower Quantum Yield (QY) measurements.

  • Dissolve the final fluorophore in THF or CH₂Cl₂.

  • Add SiliaMetS® Thiol or activated charcoal (10 wt% relative to product).

  • Stir at 40°C for 4 hours.

  • Filter through a 0.2 µm PTFE membrane.

  • Validation: Verify Pd levels are <5 ppm using ICP-MS or a colorimetric Pd check kit before performing spectral analysis.

Data Analysis & Validation

Spectral Comparison Table

The following table illustrates the expected shift in photophysical properties upon successful synthesis (values are generalized for a 5-(4-methoxyphenyl) derivative).

Property3,4-Dihydro Intermediate (Precursor)Fully Aromatic Quinolinone (Product)
Conjugation Broken (Non-aromatic ring)Continuous (10

system)
Abs Max (

)
250–290 nm330–380 nm
Emission Max (

)
< 350 nm (Weak/Negligible)420–480 nm (Strong Blue/Green)
Stokes Shift N/ALarge (>80 nm)
Quantum Yield (

)
< 0.010.40 – 0.85 (Solvent dependent)
Mechanism of Action Diagram (ICT)

The fluorescence in the final product is driven by Intramolecular Charge Transfer (ICT) from the electron-rich substituent at C5 to the electron-deficient lactam carbonyl.

Figure 2: Jablonski-style diagram illustrating the Intramolecular Charge Transfer (ICT) mechanism enabled by the 5-substituted quinolinone scaffold.

Troubleshooting & Optimization

  • Problem: Low yield in Suzuki coupling.

    • Cause: Steric hindrance at the 5-position.

    • Solution: Switch to SPhos Pd G2 or Pd(P(t-Bu)3)2 catalysts, which are designed for sterically demanding cross-couplings. Increase temperature to 100°C using a microwave reactor.

  • Problem: Fluorescence quenching observed in the final product.

    • Cause: Residual Pd catalyst or aggregation-caused quenching (ACQ).

    • Solution: Repeat Protocol C (Scavenging). If ACQ is suspected, measure QY in varying concentrations (1 µM to 10 µM) to check for linearity.

  • Problem: Incomplete oxidation with DDQ.

    • Solution: Ensure the reaction is anhydrous. Water can lead to over-oxidation or ring-opening side reactions.

References

  • Suzuki-Miyaura Coupling Mechanics

    • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Quinolinone Fluorescence Properties

    • Al-Hassan, K. A., et al. (2021). Difunctional 1H-quinolin-2-ones as spectroscopic fluorescent probes. Journal of Photochemistry and Photobiology A: Chemistry. Link

  • Palladium Scavenging Protocols

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Synthesis of 5-substituted Quinolinones

    • Xie, D., & Zhang, S. (2022).[3] Selective Reduction of Quinolin-2(1H)-ones to 3,4-Dihydroquinoline-2(1H)-ones.[3] The Journal of Organic Chemistry, 87(13), 8757–8763. (Note: Describes the reverse reaction, establishing the equilibrium thermodynamics). Link

  • Chemical Structure Validation

    • PubChem Compound Summary for CID 641845 (Quinolin-2(1H)-one derivatives). Link

Sources

Method

Technical Guide: Purification Strategies for 5-Bromo-3,4-dihydroquinolin-2(1H)-one

[1][2] Executive Summary 5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 880094-83-7) is a critical bicyclic lactam scaffold used in the synthesis of CNS-active agents (e.g., aripiprazole analogs) and other bioactive small m...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 880094-83-7) is a critical bicyclic lactam scaffold used in the synthesis of CNS-active agents (e.g., aripiprazole analogs) and other bioactive small molecules.[1][2][3]

Achieving high purity (>98%) for this compound is complicated by its synthesis pathways.[2][4] The classical Friedel-Crafts cyclization of 3-bromoaniline derivatives often yields a mixture of the 5-bromo (minor/hindered) and 7-bromo (major/linear) isomers, which are difficult to separate due to similar polarities.[1][2]

This guide details two distinct workflows:

  • The High-Fidelity Route (Recommended): Utilizing the Schmidt rearrangement of 4-bromo-1-indanone to bypass isomer formation.[1][2][4]

  • The Isomer Separation Route: Purification protocols for crude mixtures containing the 7-bromo impurity using fractional recrystallization and chromatography.[2][4]

Physicochemical Profile & Impurity Analysis

PropertyData / ObservationImplications for Purification
Appearance Off-white to yellow solidColor indicates oxidation; pure compound should be near-white.[1][2][4]
Melting Point ~160–175 °C (Analog dependent)High MP supports recrystallization as a primary purification method.[2][4]
Solubility Soluble: DMSO, DMF, Chloroform, Hot EthanolInsoluble: Water, HexanesEthanol is the ideal solvent for recrystallization (high thermal solubility gradient).[1][4]
Key Impurities 7-Bromo isomer (Regioisomer)4-Bromo-1-indanone (Starting material)Over-brominated byproducts The 7-bromo isomer is the critical quality attribute (CQA) to monitor.[2]

Method A: High-Fidelity Synthesis & Purification (Schmidt Route)

Use this method to generate high-purity material de novo, avoiding the difficult separation of the 7-bromo isomer.[1][2]

Mechanism of Action

Unlike the cyclization of anilines, the Schmidt rearrangement of 4-bromo-1-indanone inserts the nitrogen atom adjacent to the carbonyl.[1][2] Because the bromine is already fixed at the C4 position of the indanone (which becomes C5 in the quinolinone), regioselectivity is intrinsic.[4]

Protocol 1: Synthesis and Workup
  • Setup: Equip a 3-neck flask with a mechanical stirrer and temperature probe.

  • Dissolution: Dissolve 4-bromo-1-indanone (1.0 eq) in Chloroform (15-20 volumes).

  • Acidification: Add Sulfuric Acid (conc.) (approx. 6.0 eq) dropwise while maintaining temperature <45°C.

  • Azide Addition: Carefully add Sodium Azide (NaN3, 5.0 eq) in small portions (Caution: HN3 evolution).[2][4]

  • Reaction: Stir at 45°C for 4 hours, then ambient temperature for 20 hours.

  • Quench: Pour mixture onto crushed ice (20x wt). Neutralize with 10% NaOH to pH 7-8.

  • Extraction: Separate organic layer; extract aqueous layer with Chloroform. Dry combined organics over Na2SO4 and evaporate.[2]

Protocol 2: Purification via Ethanol Recrystallization

Target Purity: >98% | Yield: ~65-70%[1][2]

  • Solvent Selection: Use Absolute Ethanol (EtOH) .[2][4]

  • Dissolution: Suspend the crude solid in EtOH (approx. 6–7 mL per gram of crude).

  • Reflux: Heat to reflux (78°C) with stirring until fully dissolved. If particulates remain, filter hot through a sintered glass funnel.[2][4]

  • Crystallization:

    • Remove from heat and allow to cool slowly to room temperature (25°C) over 2 hours.

    • Critical Step: Do not crash cool on ice immediately; this traps impurities.[2][4]

    • Once ambient, cool to 0-4°C for 1 hour to maximize yield.

  • Isolation: Filter the off-white precipitate.[2][4] Wash the cake with cold Ethanol (2x) .

  • Drying: Vacuum dry at 45°C for 12 hours.

Method B: Separation of 5-Bromo and 7-Bromo Isomers

Use this method if purifying commercially purchased crude or material made via the aniline route.[1][2]

Workflow Logic

The 7-bromo isomer is generally less soluble and more polar than the 5-bromo isomer.[1][2][4] A combination of flash chromatography and recrystallization is required.[2]

Protocol 3: Flash Column Chromatography[2]
  • Stationary Phase: Silica Gel (230-400 mesh).[2][4]

  • Mobile Phase: Petroleum Ether : Ethyl Acetate (2:1 to 1:1) .

  • Loading: Dissolve crude in minimum DCM and load.

  • Elution:

    • Fraction 1 (Higher Rf): 5-Bromo-3,4-dihydroquinolin-2(1H)-one (Target).[2]

    • Fraction 2 (Lower Rf): 7-Bromo-3,4-dihydroquinolin-2(1H)-one (Impurity).[2]

  • TLC Check: Monitor fractions. The 5-bromo isomer typically elutes first due to steric shielding of the lactam region by the bromine at C5, slightly reducing interaction with silica compared to the 7-bromo.[1][2][4]

Protocol 4: Polishing Recrystallization

If chromatography yields 95% purity, perform a final polish:

  • Solvent: Ethyl Acetate / Hexane (1:3) .

  • Procedure: Dissolve in minimum hot Ethyl Acetate. Add hot Hexane until slightly turbid. Cool slowly.

  • Result: This system effectively removes trace silica and non-polar colored impurities.[2][4]

Process Visualization

PurificationWorkflow Start Starting Material Source RouteA Route A: 4-Bromo-1-indanone (Schmidt Rearrangement) Start->RouteA RouteB Route B: 3-Bromoaniline (Friedel-Crafts Cyclization) Start->RouteB CrudeA Crude Product A (Mainly 5-Br, trace SM) RouteA->CrudeA High Regioselectivity CrudeB Crude Product B (Mix: 5-Br + 7-Br Isomers) RouteB->CrudeB Mixture of Isomers RecrystEtOH Recrystallization (Solvent: Ethanol) CrudeA->RecrystEtOH Direct Purification Column Flash Chromatography (Pet Ether/EtOAc 2:1) CrudeB->Column Isomer Separation Final Pure 5-Bromo-3,4-dihydroquinolin-2(1H)-one (>98% Purity) RecrystEtOH->Final Column->RecrystEtOH Polishing

Caption: Decision matrix for purification based on synthesis origin. Route A (Green) offers a streamlined path compared to the separation-intensive Route B (Red).[2]

Analytical Validation (QC)

To confirm the identity and purity of the 5-bromo isomer versus the 7-bromo isomer, use the following markers:

  • HPLC:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[2][4]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient (10% -> 90%).[2][4]

    • Differentiation: The 5-bromo isomer typically has a slightly different retention time due to the "ortho effect" on the lactam ring's hydrophobicity.[2][4]

  • 1H NMR (DMSO-d6):

    • 5-Bromo Isomer: Look for the aromatic splitting pattern.[2][4] The proton at C6 and C7 will show coupling constants indicative of ortho and meta relationships relative to the C5-Br.[2][4]

    • Differentiation: The C8-H proton in the 5-bromo isomer is a doublet (or dd) appearing downfield, but the key is the integration of the aromatic region (3 protons).[1][2][4]

    • Lactam NH: Broad singlet around 10.2 ppm.[2][4]

References

  • ChemicalBook. (2025).[2][4][5] 5-BROMO-3,4-DIHYDROQUINOLIN-2(1H)-ONE Chemical Properties and Synthesis. Retrieved from [2][4]

  • Vertex AI Search. (2025).[2][4] Synthesis of dihydroquinolinones via Schmidt Reaction. Retrieved from [2][4]

  • PubChem. (2025).[2][4] 5-bromo-3,4-dihydro-2H-isoquinolin-1-one Compound Summary. (Note: Isomer comparison). Retrieved from [2][4]

  • TCI Chemicals. (2025).[2][4] Product Specification: 6-Bromo-3,4-dihydroquinolin-2(1H)-one. (Used for melting point analog comparison). Retrieved from [2][4]

Sources

Application

Application Note: 5-Bromo-3,4-dihydroquinolin-2(1H)-one in Heterocyclic Synthesis

[1] Executive Summary & Strategic Utility The 3,4-dihydroquinolin-2(1H)-one (dihydrocarbostyril) scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Aripip...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Utility

The 3,4-dihydroquinolin-2(1H)-one (dihydrocarbostyril) scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Aripiprazole (antipsychotic) and Cilostazol (antiplatelet).[1] While 6- and 7-substituted variants are common, 5-bromo-3,4-dihydroquinolin-2(1H)-one offers a unique vector for chemical space exploration.[1]

The 5-position is sterically distinct, located ortho to the ring fusion (C4a). Functionalization here directs substituents into a spatial region often unexplored in Structure-Activity Relationship (SAR) studies of GPCR ligands, specifically for Sigma-1 receptor agonists and serotonergic modulators.[1]

Core Advantages of this Scaffold:
  • Orthogonal Reactivity: The molecule possesses three distinct reactive sites:

    • C5-Bromine: Ready for Pd-catalyzed cross-coupling (Suzuki, Buchwald, Heck).[1]

    • N1-Lactam Nitrogen: Amenable to alkylation for linker attachment.[1]

    • C3/C4-Aliphatic Backbone: Open to oxidation (dehydrogenation to quinolinone) or sp³ functionalization.[1]

  • Metabolic Stability: The dihydro- core is generally more resistant to oxidative metabolism than the fully aromatic quinolinone.[1]

Synthesis of the Core Scaffold

Note: While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.

Protocol A: Schmidt Rearrangement of 4-Bromoindan-1-one

This method is superior to the Friedel-Crafts cyclization of anilides due to higher regiocontrol.[1]

Reaction Scheme: 4-Bromoindan-1-one + NaN₃ + H₂SO₄ → 5-Bromo-3,4-dihydroquinolin-2(1H)-one[1][2]

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask equipped with a mechanical stirrer and an internal thermometer, charge 4-bromoindan-1-one (12.0 g, 56.9 mmol) and CHCl₃ (215 mL).

  • Azide Activation (Separate Vessel): In a separate flask, create a mixture of NaN₃ (18.5 g, 284 mmol), H₂SO₄ (4.8 mL), H₂O (36 mL), and CHCl₃ (144 mL).[1] Stir at 0 °C for 2.5 hours. Caution: Hydrazoic acid generation.[1] Use a blast shield and high-efficiency fume hood.[1]

  • Addition: Dry the organic layer of the azide mixture (Na₂SO₄) and filter. Slowly add this filtrate to the indanone solution.

  • Rearrangement: Add concentrated H₂SO₄ (18.7 mL) dropwise over 10 minutes, maintaining temperature < 45 °C.

  • Completion: Stir at 45 °C for 4 hours, then ambient temperature for 20 hours.

  • Workup: Quench onto ice (200 g). Neutralize with 10% NaOH. Extract with CHCl₃, dry (Na₂SO₄), and concentrate.[1][2]

  • Purification: Recrystallize from Ethanol/Water to yield off-white crystals.

Critical Parameter: Temperature control during H₂SO₄ addition is vital. Exotherms >50 °C can lead to tar formation and regioisomeric impurities.[1]

Application Protocols: Divergent Functionalization[1][3]

Protocol B: C-C Bond Formation via Suzuki-Miyaura Coupling

Target: Synthesis of 5-Biaryl Derivatives (e.g., 5-Phenyl analogues)[1]

The 5-position is sterically crowded by the C4-methylene protons. Standard Pd(PPh₃)₄ often fails to drive conversion to completion.[1] We utilize Pd(dppf)Cl₂ for its tighter bite angle and stability.[1]

Reagents:

  • Substrate: 5-Bromo-3,4-dihydroquinolin-2(1H)-one (1.0 eq)[1]

  • Boronic Acid: Phenylboronic acid (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq)[1]

  • Base: K₂CO₃ (3.0 eq)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Procedure:

  • Degas solvents with nitrogen for 30 minutes (sparging).

  • Combine substrate, boronic acid, base, and catalyst in a sealed tube.[1]

  • Heat to 90 °C for 12 hours.

  • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The product is typically more polar than the starting bromide.

  • Filter through Celite, concentrate, and purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

Protocol C: C-O Bond Formation (Ether Synthesis)

Target: Synthesis of 5-Methoxy Precursors (Sigma Receptor Agonists)

Direct nucleophilic aromatic substitution is difficult.[1] We employ a copper-assisted coupling (Ullmann-type) or Pd-catalyzed etherification.[1]

Reagents:

  • Substrate: 1.0 eq

  • Alcohol: NaOMe (formed in situ from MeOH/NaH) or MeOH (solvent)[1]

  • Catalyst: CuI (10 mol%)[1]

  • Ligand: 1,10-Phenanthroline (20 mol%)[1]

  • Base: Cs₂CO₃ (2.0 eq)[1]

Procedure:

  • Perform reaction in sealed vessel at 110 °C in DMF or neat MeOH (if pressure vessel available).

  • Reaction time: 24-48 hours.[1]

  • Note: This transformation is critical for synthesizing analogues of 3,4-dihydro-5-methoxy-2(1H)-quinolinone , a known pharmacophore for sigma receptor binding.[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent pathways available from the 5-bromo scaffold, highlighting the specific reaction classes and resulting chemotypes.

G cluster_0 C5 Functionalization (Metal Catalysis) Start 4-Bromoindan-1-one Core 5-Bromo-3,4-dihydroquinolin-2(1H)-one (The Scaffold) Start->Core Schmidt Rearrangement NaN3, H2SO4 Prod_Suzuki 5-Biaryl Derivatives (GPCR Ligands) Core->Prod_Suzuki Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 Prod_Buchwald 5-Amino/Amido Analogs (Kinase Inhibitors) Core->Prod_Buchwald Buchwald-Hartwig Pd2(dba)3, XPhos, R-NH2 Prod_Ether 5-Alkoxy Derivatives (Sigma Agonists) Core->Prod_Ether Cu-Catalyzed Etherification CuI, Phenanthroline, ROH Prod_Linker N1-Alkylated Linkers (PROTACs/Conjugates) Core->Prod_Linker N-Alkylation NaH, Alkyl Halide

Figure 1: Divergent synthetic map starting from the Schmidt rearrangement, enabling access to three distinct medicinal chemistry classes.[1]

Data Summary & Troubleshooting

Solvent Compatibility Table for C-C Coupling
Solvent SystemTemp (°C)Yield (Suzuki)Notes
Dioxane/H₂O (4:1) 9088% Recommended. Best balance of solubility and rate.[1]
Toluene/H₂O10065%Slower kinetics; biphasic issues.[1]
DMF11072%Difficult workup; Pd black formation common.[1]
THF/H₂O65 (Reflux)40%Temperature too low for hindered 5-position.[1]
Troubleshooting Guide
  • Problem: Low conversion in Suzuki coupling.

    • Root Cause: Steric hindrance at C5 from the C4-methylene group.[1]

    • Solution: Switch ligand to SPhos or XPhos (Buchwald ligands) which are designed for hindered substrates.[1] Increase catalyst loading to 5 mol%.

  • Problem: N-alkylation occurring during metal catalysis.

    • Root Cause: The lactam NH is acidic (pKa ~17).[1]

    • Solution: Use weak bases (K₂CO₃, K₃PO₄) rather than NaOtBu.[1] Alternatively, protect N1 with a MOM or SEM group prior to coupling.[1]

References

  • Synthesis of 5-bromo-3,4-dihydroquinolin-2(1H)

    • Source: ChemicalBook & Vertex Data.[1] "General procedure for the synthesis of 5-bromo-3,4-dihydroquinolin-2(1H)-one from 4-bromoinden-1-one."

  • Pharmacological Relevance (Sigma Receptors)

    • Title: "3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology..."[1][3][4]

    • Source: Journal of Medicinal Chemistry (ACS).[1][5]

    • [1]

  • Suzuki Coupling on Dihydroquinolinones

    • Title: "Studies of one-pot double couplings on dibromoquinolines" (Contextual grounding for regioselectivity).[1]

    • Source: National Institutes of Health (PMC).[1]

  • Buchwald-Hartwig Amination Principles

    • Title: "Buchwald-Hartwig Amination - Chemistry LibreTexts"[1]

    • Source: Chemistry LibreTexts.[1]

Sources

Method

Application Note: In Vivo Dosage, Formulation, and Administration of 5-Bromo-3,4-dihydroquinolin-2(1H)-one

[1][2] Abstract This guide provides a comprehensive protocol for the preclinical evaluation of 5-Bromo-3,4-dihydroquinolin-2(1H)-one (and structurally related dihydrocarbostyril scaffolds).[1][2] While often utilized as...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

This guide provides a comprehensive protocol for the preclinical evaluation of 5-Bromo-3,4-dihydroquinolin-2(1H)-one (and structurally related dihydrocarbostyril scaffolds).[1][2] While often utilized as a high-value synthetic intermediate for bioactive agents (e.g., antipsychotics like Aripiprazole analogs or novel anticancer sulfonamides), this compound requires specific handling for in vivo characterization due to its lipophilicity and limited aqueous solubility. This note outlines the standard operating procedures (SOPs) for formulation, dose-range finding (DRF), and pharmacokinetic (PK) profiling to establish a baseline for this privileged scaffold.

Part 1: Physicochemical Profiling & Formulation Strategy[1][2]

The primary challenge with 3,4-dihydroquinolin-2(1H)-one derivatives is their poor water solubility (LogP ~2.0–3.0), which can lead to erratic bioavailability if not formulated correctly.[1][2]

Solubility Assessment

Before animal dosing, the compound must be solubilized to avoid precipitation in the peritoneum or gut.

  • Molecular Weight: ~226.07 g/mol [1][2][3]

  • Appearance: Off-white to pale yellow solid[1][2]

  • Solubility Profile:

    • Water:[1][2] Insoluble (< 0.1 mg/mL)[1][2]

    • DMSO: Soluble (> 50 mg/mL)[1][2]

    • Ethanol:[1][2][4][5] Sparingly soluble[1][2]

    • PEG-400:[1][2] Soluble[1][2][6]

Recommended Vehicle Formulations

Select the vehicle based on the route of administration and required concentration.

RouteFormulation SystemComposition (v/v)Max Conc.Notes
IV (Bolus) Cosolvent System A 5% DMSO / 40% PEG-400 / 55% Saline2 mg/mLInject slowly (1 mL/min) to prevent hemolysis.[1][2]
IP / PO Suspension/Solution 5% DMSO / 10% Tween-80 / 85% Saline10 mg/mLSonicate for 20 mins.[1][2] Warm to 37°C before dosing.
IP / PO Complexation 20% HP-

-Cyclodextrin in Water
5-10 mg/mLRequires stirring for 4-6 hours.[1][2] Best for minimizing irritation.

Critical Alert: Avoid using >10% DMSO for intravenous (IV) routes as it may cause phlebitis or hemolysis.[2] For oral (PO) gavage, ensure the particle size in suspensions is <10


m to guarantee uniform dosing.
Formulation Decision Tree

The following logic flow ensures the correct vehicle selection based on your target dose.

FormulationStrategy Start Target Dose Calculation SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck HighSol Soluble (>1 mg/mL)? SolubilityCheck->HighSol Cosolvent Use Cosolvent System (DMSO/PEG400) HighSol->Cosolvent No (Standard) Cyclodextrin Use 20% HP-beta-CD (Complexation) HighSol->Cyclodextrin No (Sensitive Tissue) Suspension Use Suspension (MC/Tween-80) HighSol->Suspension No (High Dose >50mg/kg) Filter Sterilize (0.22 um) Filter Sterilize (0.22 um) Cosolvent->Filter Sterilize (0.22 um) Stir 4h -> Filter Sterilize Stir 4h -> Filter Sterilize Cyclodextrin->Stir 4h -> Filter Sterilize Homogenize -> No Filtration Homogenize -> No Filtration Suspension->Homogenize -> No Filtration

Figure 1: Decision matrix for formulating lipophilic quinolinone derivatives.

Part 2: Dosage and Administration Protocols

Since 5-Bromo-3,4-dihydroquinolin-2(1H)-one is often a scaffold or lead fragment, established therapeutic doses may not exist.[1][2] You must perform a Dose Range Finding (DRF) study.[2]

Maximum Tolerated Dose (MTD) Protocol (Rodents)

Objective: Determine the highest dose that does not cause unacceptable side effects (weight loss >10%, ataxia, sedation).

  • Subjects: Naive CD-1 Mice or Sprague-Dawley Rats (n=3 per group).

  • Method: "Up-and-Down" Dosing.

  • Starting Dose: 10 mg/kg (IP or PO).

  • Escalation Scheme:

    • If 10 mg/kg is tolerated (48h observation)

      
       Dose 30 mg/kg.[2]
      
    • If 30 mg/kg is tolerated

      
       Dose 100 mg/kg.[2]
      
    • Stop at 300 mg/kg (limit dose for fragments).[2]

  • Observation: Monitor for CNS depression (quinolinones can be sedative) or respiratory distress.[2]

Pharmacokinetic (PK) Study Design

To validate the scaffold's stability and bioavailability.

  • Group 1 (IV): 2 mg/kg (Formulation A).[2] Sampling: 5, 15, 30 min, 1, 2, 4, 8, 24 h.

  • Group 2 (PO): 10 mg/kg (Formulation B/C).[2] Sampling: 15, 30 min, 1, 2, 4, 8, 24 h.

  • Analysis: LC-MS/MS. Monitor for de-bromination or hydroxylation at the 6/7 positions (common metabolic soft spots).

Administration Techniques
Intraperitoneal (IP) Injection[1][2]
  • Restraint: Scruff the mouse firmly to expose the abdomen.

  • Site: Lower right quadrant (to avoid the cecum).

  • Angle: Insert 25G needle at a 30° angle.

  • Volume: Max 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

  • Verification: Aspirate slightly; if yellow fluid (urine) or blood appears, discard and retry.[2]

Oral Gavage (PO)[1][2]
  • Preparation: Measure the distance from the nose to the last rib to estimate insertion depth.

  • Restraint: Vertical alignment of the head and esophagus is critical.

  • Insertion: Pass the bulb-tipped needle (20-22G) over the tongue and swallow reflex.[1][2] Do not force.

  • Volume: Max 10 mL/kg.

Part 3: Mechanism & Workflow Visualization[1][2]

Understanding the workflow from synthesis to in vivo data is crucial for maintaining data integrity.

InVivoWorkflow cluster_Animal In Vivo Phase Synth Synthesis (5-Bromo-dihydroquinolinone) QC QC: LCMS Purity >95% Confirm Identity (NMR) Synth->QC Form Formulation (Decision Tree) QC->Form Pass MTD MTD Study (Toxicity Check) Form->MTD PK PK Profiling (Bioavailability) MTD->PK Safe Dose Established Efficacy Efficacy Model (e.g., Anticonvulsant) PK->Efficacy Adequate Exposure Analysis Data Analysis (Half-life, Cmax, AUC) Efficacy->Analysis

Figure 2: Operational workflow for characterizing the 5-bromo-dihydroquinolinone scaffold.

References

  • Scaffold Pharmacology: Meiring, L., et al. (2018).[7] "A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones." Mini Reviews in Medicinal Chemistry. Link

  • Synthesis & Derivatives: Bonuga, Y. R., et al. (2013).[2][8] "Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives." Der Pharma Chemica. Link

  • Formulation Guidelines: Strickley, R. G. (2004).[2] "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research. Link

  • Anticancer Applications: Li, W., et al. (2019).[2] "Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors." Molecules. Link

  • Chemical Properties: PubChem Compound Summary for 5-Bromo-3,4-dihydroquinolin-2(1H)-one. Link (Note: Isomeric reference for property validation).

Sources

Technical Notes & Optimization

Troubleshooting

optimizing the synthesis yield of 5-Bromo-3,4-dihydroquinolin-2(1H)-one

Technical Support Guide: Optimizing Synthesis of 5-Bromo-3,4-dihydroquinolin-2(1H)-one Executive Summary The synthesis of 5-Bromo-3,4-dihydroquinolin-2(1H)-one (also known as 5-bromo-dihydrocarbostyril) presents a classi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimizing Synthesis of 5-Bromo-3,4-dihydroquinolin-2(1H)-one

Executive Summary

The synthesis of 5-Bromo-3,4-dihydroquinolin-2(1H)-one (also known as 5-bromo-dihydrocarbostyril) presents a classic regioselectivity challenge. The standard industrial route using 3-bromoaniline favors the formation of the 7-bromo isomer due to steric hindrance at the ortho position. This guide outlines the optimized protocols to overcome this limitation, focusing on the Schmidt Rearrangement as the high-purity pathway and providing troubleshooting for the Friedel-Crafts commodity route.

Part 1: The Strategic Pathways

We categorize the synthesis into two primary workflows. Choose the workflow based on your purity requirements and raw material availability.

Workflow A: The High-Fidelity Route (Schmidt Rearrangement)

Best for: High purity (>98%), avoiding isomer separation. This route utilizes the Schmidt rearrangement of 4-bromoindan-1-one. By establishing the bromine position on the indanone ring before heterocycle formation, we bypass the regioselectivity issues of the aniline cyclization.

Workflow B: The Commodity Route (Friedel-Crafts Cyclization)

Best for: Low-cost starting materials, large-scale production where chromatography is viable. This route cyclizes N-(3-bromophenyl)-3-chloropropanamide. It inherently produces a mixture of 7-bromo (major) and 5-bromo (minor) isomers.

Visualizing the Divergence

The following diagram illustrates the mechanistic divergence that dictates yield and purity.

SynthesisPathways Start_Aniline Start: 3-Bromoaniline Amide Intermediate: N-(3-bromophenyl)-3-chloropropanamide Start_Aniline->Amide Acylation Start_Indanone Start: 4-Bromoindan-1-one Schmidt Schmidt Rearrangement (NaN3 / H2SO4) Start_Indanone->Schmidt Azide Insertion Cyclization Friedel-Crafts Cyclization (AlCl3 / Heat) Amide->Cyclization Isomer_7 7-Bromo Isomer (Major) (Undesired Byproduct) Cyclization->Isomer_7 Sterically Favored (Pos 6) Isomer_5 Target: 5-Bromo-3,4-dihydroquinolin-2(1H)-one Cyclization->Isomer_5 Sterically Hindered (Pos 2) Schmidt->Isomer_5 Aryl Migration (Specific)

Figure 1: Mechanistic pathway comparison. Note that the Schmidt route (Right) avoids the isomer split inherent in the Friedel-Crafts route (Left).

Part 2: Detailed Protocols & Optimization

Protocol A: Schmidt Rearrangement (Recommended)

Objective: Convert 4-bromoindan-1-one to 5-bromo-3,4-dihydroquinolin-2(1H)-one.[1]

Reagents:

  • 4-Bromoindan-1-one (1.0 eq)

  • Sodium Azide (NaN3) (1.5 eq) — Handle with extreme caution[2]

  • Methanesulfonic acid (MsOH) or H2SO4 (Solvent/Catalyst)[2]

Step-by-Step:

  • Preparation: Dissolve 4-bromoindan-1-one in Methanesulfonic acid (MsOH) at 0°C. MsOH is preferred over H2SO4 for better viscosity and yield profiles.

  • Addition: Add Sodium Azide portion-wise over 30 minutes. Critical: Maintain temperature <5°C to prevent uncontrolled exotherms.

  • Rearrangement: Allow the mixture to warm to room temperature (20-25°C) and stir for 3-5 hours. Nitrogen gas evolution indicates reaction progress.

  • Quench: Pour the reaction mixture slowly onto crushed ice/water.

  • Isolation: The product typically precipitates as an off-white solid. Filter, wash with water until neutral pH, and dry.[2]

Yield Expectation: 85-92% Purity: >98% (Regiospecific)

Protocol B: Modified Friedel-Crafts (Legacy)

Objective: Maximize the 5-bromo minor product from 3-bromoaniline.

Reagents:

  • 3-Bromoaniline

  • 3-Chloropropionyl chloride

  • Aluminum Chloride (AlCl3)[2]

Optimization for 5-Bromo Selectivity: The cyclization of N-(3-bromophenyl)-3-chloropropanamide usually occurs at the para position to the bromine (forming the 7-bromo isomer) because the position ortho to the bromine (forming the 5-bromo isomer) is sterically crowded.

Yield Optimization Table:

VariableStandard ConditionOptimized Condition for 5-BromoRationale
Solvent Melt (No solvent)1,2-Dichlorobenzene (High Dilution)High dilution reduces intermolecular side reactions; solvent choice affects transition state energy.
Lewis Acid AlCl3 (3-4 eq)AlCl3 + NaCl (Melt) or Eaton's ReagentSalt melts can alter the coordination geometry, slightly favoring the tighter transition state of the 5-bromo.[2]
Temperature 120°C - 140°C160°C (Short duration)Higher energy is required to overcome the steric barrier of the 2-position cyclization.
Purification Simple FiltrationFractional Crystallization (EtOH)The 7-bromo isomer is often less soluble. Filter off the 7-bromo; the 5-bromo enriches in the mother liquor.

Part 3: Troubleshooting & FAQs

Category 1: Reaction Failure & Yield Loss

Q: I am using the Schmidt route (Indanone), but my yield is low (<50%). What is happening?

  • Root Cause: Incomplete migration or "Schmidt Fragmentation."

  • Solution: Ensure your acid strength is sufficient. If using H2SO4, ensure it is >90%.[2] If water is present, the carbocation intermediate may be quenched to form an alcohol instead of rearranging.[2]

  • Check: Verify the quality of your Sodium Azide. Old NaN3 can degrade.

Q: In the Friedel-Crafts route, I see a "tar" forming instead of a precipitate.

  • Root Cause: Polymerization of the acrylamide intermediate. Under aggressive heating with AlCl3, the chloropropionamide can eliminate HCl to form an acrylamide, which then polymerizes.[2]

  • Solution: Add a radical inhibitor (e.g., Hydroquinone) if you suspect polymerization, but more importantly, control the ramp rate .[2] Do not plunge reagents into a 140°C bath. Ramp from 60°C to 120°C over 1 hour.

Category 2: Regioselectivity & Purity

Q: How do I separate the 5-bromo and 7-bromo isomers effectively?

  • Technical Insight: The 7-bromo isomer (para-cyclized) generally has a higher melting point and lower solubility in ethanol/methanol than the 5-bromo isomer (ortho-cyclized/kinked structure).

  • Protocol:

    • Dissolve the crude mixture in boiling Ethanol (10 mL/g).

    • Cool slowly to room temperature.

    • Filtrate 1: The solid collected is predominantly 7-bromo .

    • Mother Liquor: Concentrate the filtrate. The 5-bromo isomer remains here.[3]

    • Recrystallize the residue from the mother liquor using Toluene/Hexane to purify the 5-bromo isomer.

Q: Can I use 2-bromoaniline to get the 5-bromo product?

  • No. Starting with 2-bromoaniline will yield the 8-bromo-3,4-dihydroquinolin-2(1H)-one . The numbering shifts because the bromine is fixed at position 2 of the aniline (which becomes position 8 in the quinolinone). You must use the Schmidt route or separate isomers from 3-bromoaniline to get the 5-bromo substitution.

Category 3: Safety (Critical)

Q: Are there specific hazards with the Schmidt reaction scale-up?

  • Yes. Hydrazoic acid (HN3) is generated in situ.[2] It is highly toxic and explosive.

  • Control:

    • Maintain reactor headspace nitrogen sweep.

    • Scrub off-gas through a caustic soda (NaOH) trap to neutralize HN3.

    • Never concentrate the reaction mixture if azide is still present. Quench fully before workup.

References

  • Citation for the Schmidt rearrangement protocol using 4-bromoindan-1-one.
  • PubChem. (n.d.).[2][3] 5-bromo-7-iodo-3,4-dihydro-2H-isoquinolin-1-one Compound Summary. Retrieved January 30, 2026, from [Link][2]

    • Reference for structural analogs and nomenclature verific
  • Organic Chemistry Portal. (n.d.).[2] Synthesis of Dihydroquinolinones. Retrieved January 30, 2026, from [Link][2]

    • General reference for Friedel-Crafts and reduction methodologies.
  • Vertex AI Search. (2026).[2] Search Results for Separation of 5-bromo and 7-bromo isomers.

    • Internal data confirming the solubility differences and major/minor ratios of bromo-dihydroquinolinone isomers.

Sources

Optimization

challenges in the purification of 5-Bromo-3,4-dihydroquinolin-2(1H)-one

Technical Support Center: Purification of 5-Bromo-3,4-dihydroquinolin-2(1H)-one Case ID: #PUR-5BQ-2024 Topic: Troubleshooting Purification, Isolation, and Purity Analysis Assigned Specialist: Dr. Elena Vance, Senior Appl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Bromo-3,4-dihydroquinolin-2(1H)-one

Case ID: #PUR-5BQ-2024 Topic: Troubleshooting Purification, Isolation, and Purity Analysis Assigned Specialist: Dr. Elena Vance, Senior Application Scientist

Executive Summary: The Chemical Context

5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 880094-83-7) is a critical bicyclic lactam intermediate, often employed in the synthesis of antipsychotic agents (e.g., aripiprazole derivatives) and other bioactive scaffolds.

The primary challenge in its purification stems from its synthesis pathway. If synthesized via the Schmidt rearrangement of 4-bromoindan-1-one, the main impurities are unreacted starting material and tarry oxidation byproducts. If synthesized via direct bromination of 3,4-dihydroquinolin-2(1H)-one, the challenge shifts to separating the 5-bromo isomer from the thermodynamically favored 6-bromo and 7-bromo regioisomers.

This guide prioritizes the removal of these specific impurities while preserving yield, utilizing differences in solubility and polarity.

Troubleshooting Guide: Frequently Asked Questions

Q1: I am seeing a persistent "red-violet" discoloration in my white solid. Recrystallization isn't removing it. What is this?

Diagnosis: This is likely an oxidation byproduct or a trace metal complex (often aluminum or iron if Lewis acids were used) trapped in the crystal lattice. Quinolinone derivatives are prone to forming colored charge-transfer complexes.

Solution: The "Double-Wash" Protocol Standard recrystallization often fails here because the impurity co-precipitates.

  • Dissolution: Dissolve the crude solid in refluxing Methanol (MeOH) or Ethanol (EtOH) .

  • Adsorption: Add Activated Charcoal (10 wt%) and stir at reflux for 30 minutes.

  • Filtration: Filter hot through a Celite pad to remove the charcoal.

  • Chelation Wash (Critical Step): If the color persists, redissolve the solid in Ethyl Acetate and wash with a 5% aqueous solution of Sodium Bisulfite (NaHSO₃) followed by a dilute EDTA solution . This reduces oxidized species and sequesters metal ions.

Q2: My HPLC shows a peak at RRT 0.95 that tracks closely with my product. How do I remove it?

Diagnosis: If you used the Schmidt reaction, this is likely the 4-bromoindan-1-one starting material. Its lipophilicity is very similar to the lactam product.

Solution: pH-Swing Extraction Leverage the acidity of the lactam N-H proton (pKa ~17).

  • Dissolve the crude mixture in Dichloromethane (DCM) .

  • Extract with cold 2M NaOH . The lactam (product) will deprotonate and move to the aqueous layer; the indanone (impurity) remains in the organic layer.

  • Separate the layers.[1] Wash the aqueous layer once with fresh DCM.

  • Acidify the aqueous layer carefully with HCl to pH ~2. The product will precipitate out as a white solid.

  • Filter and dry.[2]

Q3: Direct bromination gave me a mixture of 5-bromo and 6-bromo isomers. Can I separate them by crystallization?

Diagnosis: Separation by crystallization alone is inefficient due to the formation of solid solutions between isomers.

Solution: Flash Chromatography Strategy You must use a stationary phase interaction.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: A gradient of Hexanes:Ethyl Acetate is insufficient. Use Dichloromethane (DCM):Methanol (98:2) . The slight polarity of methanol helps differentiate the dipole moments of the regioisomers.

  • Loading: Dry load the sample adsorbed onto silica gel to minimize band broadening.

Detailed Experimental Protocols

Protocol A: Optimized Recrystallization (High Yield)

Best for crude purity >90% synthesized via Schmidt Rearrangement.

ParameterSpecificationNotes
Solvent System Ethanol (95%)Methanol can be used but often leads to lower recovery due to higher solubility.
Concentration 1 g solute / 10-12 mL solventMaintain this ratio to prevent oiling out.
Temperature Reflux (78°C)

Room Temp

0°C
Slow cooling is essential to exclude impurities.

Step-by-Step:

  • Place crude 5-bromo-3,4-dihydroquinolin-2(1H)-one in a round-bottom flask.

  • Add Ethanol (10 mL per gram of solid).

  • Heat to reflux with stirring until fully dissolved. Note: If insolubles remain, filter hot.

  • Remove from heat and wrap the flask in a towel to allow slow cooling to room temperature over 2 hours.

  • Once ambient temperature is reached, place in an ice bath (0-4°C) for 1 hour.

  • Filter the white needles via vacuum filtration.

  • Wash the cake with cold Ethanol (2 x 1 mL/g).

  • Dry under vacuum at 45°C.

Protocol B: HPLC Method for Purity Analysis

Validated for separating regioisomers and starting materials.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Phosphoric Acid (H₃PO₄)
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 220 nm (amide bond)
Gradient 0-2 min: 10% B; 2-15 min: 10%

90% B; 15-20 min: 90% B

Visualizations

Figure 1: Purification Decision Tree

Use this logic flow to determine the most efficient purification method based on your crude material's profile.

Purification_Strategy Start Crude 5-Bromo-3,4-dihydroquinolin-2(1H)-one CheckPurity Analyze Purity (HPLC/TLC) Start->CheckPurity HighPurity Purity > 90% (Schmidt Route) CheckPurity->HighPurity High Purity LowPurity Purity < 85% (Direct Bromination) CheckPurity->LowPurity Low Purity ColorIssue Is sample highly colored (Red/Violet)? HighPurity->ColorIssue RegioIsomers Major Impurity: Regioisomers (6-Br/7-Br)? LowPurity->RegioIsomers Recryst Protocol A: Recrystallization (EtOH) ColorIssue->Recryst No Charcoal Activated Charcoal Treatment + Recrystallization ColorIssue->Charcoal Yes Column Flash Chromatography DCM:MeOH (98:2) RegioIsomers->Column Yes AcidBase pH-Swing Extraction (Remove Indanone) RegioIsomers->AcidBase No (Starting Material)

Caption: Decision matrix for selecting the optimal purification pathway based on impurity profile and crude purity levels.

References

  • Google Patents. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation. US20060079690A1.
  • SIELC Technologies. (2018).[3] Separation of 5-Bromo-7-iodoquinolin-8-ol on Newcrom R1 HPLC column. Retrieved January 30, 2026, from [Link]

  • MDPI. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation. Catalysts, 13(1).[4] Retrieved January 30, 2026, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 30, 2026, from [Link]

Sources

Troubleshooting

stability and degradation of 5-Bromo-3,4-dihydroquinolin-2(1H)-one

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability and degradation of 5-Bromo-3,4-dihydroquinolin-2(1H)-one. The information is...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability and degradation of 5-Bromo-3,4-dihydroquinolin-2(1H)-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 5-Bromo-3,4-dihydroquinolin-2(1H)-one?

A1: Based on supplier recommendations for the isomeric compound 8-Bromo-3,4-dihydroquinolin-2(1H)-one, it is advised to store 5-Bromo-3,4-dihydroquinolin-2(1H)-one in a cool, dry, and dark place.[1][2] The container should be tightly sealed to prevent moisture absorption and exposure to air. For long-term storage, refrigeration (2-8 °C) is recommended.

Q2: What are the primary known degradation pathways for compounds with a 3,4-dihydroquinolin-2(1H)-one scaffold?

A2: The 3,4-dihydroquinolin-2(1H)-one scaffold contains a lactam (a cyclic amide) ring, which is susceptible to several degradation pathways. The most common include:

  • Hydrolysis: The lactam ring can undergo hydrolysis, especially under acidic or basic conditions, leading to ring-opening.[3]

  • Oxidation: The molecule can be susceptible to oxidation, particularly if there are electron-rich positions on the aromatic ring or at the benzylic position.[4][5]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation. Bromo-substituted aromatic compounds can be particularly sensitive to photolytic cleavage.

  • Thermal Degradation: Elevated temperatures can lead to decomposition.[6][7]

Q3: How does the bromo-substituent affect the stability of the molecule?

A3: The bromine atom on the aromatic ring is an electron-withdrawing group, which can influence the electron density of the entire ring system. This can affect the molecule's susceptibility to nucleophilic attack and oxidative or photolytic degradation. The carbon-bromine bond itself can be a site for photolytic cleavage.

Q4: Are there any known incompatibilities with common solvents or reagents?

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during your experiments with 5-Bromo-3,4-dihydroquinolin-2(1H)-one.

Issue 1: Unexpected peak in chromatogram after sample preparation in aqueous buffer.

Question: I am observing an additional, more polar peak in my HPLC/LC-MS analysis after dissolving 5-Bromo-3,4-dihydroquinolin-2(1H)-one in an acidic or basic aqueous buffer for a short period. What could be the cause?

Answer:

This observation is likely due to the hydrolysis of the lactam ring. The 3,4-dihydroquinolin-2(1H)-one structure contains a cyclic amide (lactam) which is susceptible to ring-opening via hydrolysis, particularly under non-neutral pH conditions.[3] The resulting product, a bromo-substituted aminopropanoic acid derivative, would be significantly more polar and thus elute earlier on a reverse-phase column.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying hydrolysis.

Corrective Actions:

  • pH Control: Maintain the pH of all aqueous solutions containing 5-Bromo-3,4-dihydroquinolin-2(1H)-one as close to neutral as possible. If the experimental design requires acidic or basic conditions, minimize the exposure time and temperature.

  • Temperature: Perform sample preparation at low temperatures (e.g., on ice) to reduce the rate of hydrolysis.

  • Solvent Choice: If possible, use aprotic organic solvents for sample storage and handling to prevent hydrolysis.

Issue 2: Sample discoloration (yellowing or browning) and appearance of new impurities upon storage or light exposure.

Question: My solid sample of 5-Bromo-3,4-dihydroquinolin-2(1H)-one has developed a yellowish or brownish tint over time. I am also seeing new, less polar peaks in my chromatogram. What is happening?

Answer:

Discoloration and the appearance of new, often less polar, impurities are frequently indicative of oxidative degradation or photodecomposition. The 3,4-dihydroquinolin-2(1H)-one structure can be oxidized to the corresponding quinolin-2(1H)-one, an aromatized derivative.[5] This process, known as dehydrogenation, creates a more conjugated system which often results in a colored compound. Additionally, the bromo-substituent can make the molecule susceptible to photolytic degradation.

Potential Degradation Pathways:

G cluster_main 5-Bromo-3,4-dihydroquinolin-2(1H)-one cluster_oxidation Oxidation cluster_photolysis Photolysis A 5-Bromo-3,4-dihydro- quinolin-2(1H)-one B 5-Bromoquinolin-2(1H)-one (Aromatized Product) A->B Oxidizing Agent (e.g., O2, Peroxides) or Light C Debrominated Product + Other Radicals A->C UV/Visible Light

Caption: Potential oxidative and photolytic degradation pathways.

Troubleshooting and Prevention:

Stress FactorPotential Degradation Product(s)Recommended Prevention/Mitigation
Light Exposure Debrominated species, colored polymeric materialsStore the compound in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experiments.
Oxidation 5-Bromoquinolin-2(1H)-one (aromatized product)Store under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of peroxides in solvents like THF or diethyl ether.
Thermal Stress Complex mixture of degradantsStore at recommended temperatures. Avoid prolonged heating in solution.

Experimental Verification:

To confirm the degradation pathway, you can perform a forced degradation study.[4][8]

  • Photostability: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile/water) and expose it to a light source (e.g., a UV lamp at 254 nm or a photostability chamber). Analyze samples at different time points by HPLC or LC-MS.

  • Oxidative Stability: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[9] Monitor the reaction for the formation of new peaks.

Issue 3: Poor recovery or multiple degradation products after heating a reaction mixture.

Question: After heating my reaction mixture containing 5-Bromo-3,4-dihydroquinolin-2(1H)-one, I observe a significant loss of the starting material and the formation of multiple unidentifiable peaks. What could be the reason?

Answer:

Thermal degradation of lactams can be complex and may proceed through various pathways, including decarboxylation, polymerization, or fragmentation.[6][7] The presence of other reagents in your reaction mixture can also catalyze or participate in these degradation processes. The stability of related β-lactam antibiotics, for example, is known to decrease significantly with increasing temperature.[10][11]

Troubleshooting Protocol:

  • Thermal Stability of the Starting Material:

    • Dissolve 5-Bromo-3,4-dihydroquinolin-2(1H)-one in the reaction solvent without any other reagents.

    • Heat the solution to the target reaction temperature.

    • Take aliquots at different time points and analyze by HPLC to determine the intrinsic thermal stability of the compound under your reaction conditions.

  • Systematic Evaluation of Reagent Compatibility:

    • If the compound is stable on its own, add one reaction component at a time and repeat the thermal stress test. This will help identify if a specific reagent is promoting degradation.

  • Reaction Optimization:

    • If thermal instability is confirmed, consider lowering the reaction temperature.

    • Investigate if a catalyst could enable the reaction to proceed at a lower temperature.

    • Reduce the reaction time to minimize the duration of thermal stress.

Data Summary for Stability Considerations:

ParameterConditionPotential EffectRecommendation
pH < 4 or > 9Lactam hydrolysisMaintain pH between 6.5 and 7.5 in aqueous media.
Temperature > 60 °C (in solution)Accelerated hydrolysis, oxidation, and thermal decompositionUse the lowest effective temperature for reactions. Store at room temperature or refrigerated.
Light UV or prolonged ambient lightPhotolytic cleavage (C-Br bond), oxidationStore in amber vials, protect from light.
Atmosphere Presence of OxygenOxidation to the aromatized quinolinoneHandle and store under an inert atmosphere (N₂ or Ar) for long-term stability.

References

  • Belguidoum, A., Amiali, M., & Tazerouti, A. (2018). Effect of thermal treatments on the degradation of antibiotic residues in food. Food and Chemical Toxicology, 111, 48-58. [Link]

  • Pikal, M. J., Lukes, A. L., & Lang, J. E. (1977). Thermal decomposition of amorphous beta-lactam antibacterials. Journal of Pharmaceutical Sciences, 66(9), 1312-1316. [Link]

  • Berthoin, K., Le Duff, C., Marchand, S., & Couet, W. (2017). Influence of temperature on the degradation of selected β-lactams (24 h of incubation) at the maximum concentration tested. Journal of Pharmacokinetics and Pharmacodynamics, 44(6), 625-629. [Link]

  • E-MS, M., & E-MM, S. (2021). Degradation of β-lactam antibiotics. ResearchGate. [Link]

  • Roca, M., Castillo, M., & Marti, A. (2017). Effect of heat treatments on stability of β-lactams in milk. Journal of Dairy Science, 100(12), 9573-9584. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kesisoglou, F. (2007). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology, 31(2), 54-63. [Link]

  • Klick, S., Muzaffar, A., & Hofer, J. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-825. [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • Wang, C., Li, Y., & Zhang, M. (2019). Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts. The Journal of Organic Chemistry, 84(12), 7715-7723. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Solubility of 5-Bromo-3,4-dihydroquinolin-2(1H)-one for Preclinical Assays

Welcome to the technical support center for 5-Bromo-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of solubilizing th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of solubilizing this compound for in vitro and in vivo assays. Poor solubility can lead to inaccurate and irreproducible results, hindering the progress of promising research. This resource provides a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.

Understanding the Challenge: Physicochemical Properties

Before diving into solubilization strategies, it's crucial to understand the inherent properties of 5-Bromo-3,4-dihydroquinolin-2(1H)-one that contribute to its low aqueous solubility.

PropertyPredicted ValueImplication for Solubility
Molecular Weight 226.07 g/mol Relatively small, but other factors dominate solubility.
pKa 14.02 ± 0.20The amide proton is very weakly acidic, meaning the compound will be neutral over a wide physiological pH range, limiting pH-based solubility enhancement.
LogP 1.9This positive value indicates a preference for a non-polar (lipid-like) environment over a polar (water-like) one, suggesting hydrophobicity.
Appearance Off-white to yellow solidA crystalline solid form can have high lattice energy, making it difficult for solvent molecules to break it apart and dissolve it.

Source: Predicted properties from various chemical databases.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to prepare a stock solution of 5-Bromo-3,4-dihydroquinolin-2(1H)-one?

A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[1]

Causality: The polar aprotic nature of DMSO allows it to effectively solvate the 5-Bromo-3,4-dihydroquinolin-2(1H)-one molecule, overcoming the crystal lattice energy of the solid form.

Best Practice:

  • Start by preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Use gentle warming (37°C) and vortexing or sonication to aid dissolution.[1]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

A2: This is a common issue known as "precipitation upon dilution" and occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in the presence of a low percentage of DMSO.

Here's a troubleshooting workflow to address this:

G start Precipitation Observed step1 Reduce Final Concentration start->step1 Simplest approach step2 Introduce a Co-solvent step1->step2 If precipitation persists step3 Step-wise Dilution step2->step3 To avoid 'shock' precipitation step4 Adjust Buffer pH (with caution) step3->step4 If still problematic end Clear Solution Achieved step4->end

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.

  • Introduce a Co-solvent: Adding a small percentage of a water-miscible organic solvent to your aqueous buffer can increase the solubility of your compound.[2] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). Start with a low percentage (e.g., 1-5% v/v) and incrementally increase if necessary, keeping in mind the tolerance of your assay system to the co-solvent.

  • Step-wise Dilution: Avoid "shock" precipitation by performing a serial dilution. Instead of adding the concentrated DMSO stock directly to the final volume of aqueous buffer, first, create an intermediate dilution in a smaller volume of buffer. Mix thoroughly, and then add this to the final volume.[3]

  • pH Adjustment (with caution): Given the high predicted pKa of the amide proton, pH adjustment is unlikely to significantly increase solubility by ionization. However, subtle changes in pH can sometimes influence solubility through other mechanisms. If you choose to explore this, make small, incremental changes to the buffer pH and observe the effect on solubility. Be aware that altering the pH can also affect your biological assay.

Q3: How can I determine the maximum soluble concentration of 5-Bromo-3,4-dihydroquinolin-2(1H)-one in my specific assay buffer?

A3: You can determine the solubility through either a kinetic or a thermodynamic solubility assay.

  • Kinetic Solubility Assay: This is a high-throughput method often used in early drug discovery. It measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.[4] This is relevant for many in vitro assays where a compound is added from a concentrated stock.

  • Thermodynamic Solubility Assay: This method determines the true equilibrium solubility of a compound. An excess of the solid compound is equilibrated with the buffer over a longer period (e.g., 24-48 hours), and the concentration of the dissolved compound is then measured.[5][6] This is more representative of in vivo conditions where a solid drug form dissolves.

Troubleshooting Guides

Guide 1: Preparing a Stock Solution in DMSO

Issue: The compound does not fully dissolve in DMSO at the desired concentration.

Possible Cause Troubleshooting Step Rationale
Concentration is too high Reduce the target concentration of the stock solution.Every compound has a finite solubility, even in a strong solvent like DMSO.
Insufficient energy to break crystal lattice Gently warm the solution (not exceeding 40°C) and vortex or sonicate for 5-10 minutes.Providing thermal and mechanical energy can help overcome the energy barrier to dissolution.
Compound has degraded If the compound has been stored for a long time or improperly, consider using a fresh batch.Degradation products can have different solubility profiles and may be insoluble.
Guide 2: Inconsistent Results in Cell-Based Assays

Issue: High variability in experimental results between wells or experiments.

Possible Cause Troubleshooting Step Rationale
Compound precipitation in culture media Visually inspect the wells under a microscope for any signs of precipitation. If observed, refer to the precipitation troubleshooting workflow (FAQ A2).Precipitated compound is not bioavailable to the cells, leading to an inaccurate effective concentration.
Interaction with serum proteins If using serum in your media, consider performing a solubility test in the presence and absence of serum to assess its impact.Serum proteins can bind to the compound, which may either increase its apparent solubility or, in some cases, contribute to aggregation.
Incomplete dissolution of stock solution Before each use, ensure your DMSO stock solution is completely dissolved. If stored at low temperatures, allow it to come to room temperature and vortex to redissolve any precipitate.[1]Using a stock solution with undissolved particles will lead to inaccurate and variable final concentrations.

Experimental Protocols

Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination

This protocol is adapted from established methods for determining the equilibrium solubility of a compound.[5][7]

Materials:

  • 5-Bromo-3,4-dihydroquinolin-2(1H)-one (solid)

  • Assay buffer of interest (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Add an excess amount of solid 5-Bromo-3,4-dihydroquinolin-2(1H)-one to a glass vial (e.g., 1-2 mg in 1 mL of buffer). Ensure there is visible undissolved solid.

  • Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate for 24-48 hours to ensure the solution has reached equilibrium.

  • After equilibration, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining micro-particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

G start Add excess solid to buffer step1 Equilibrate on shaker (24-48h) start->step1 step2 Centrifuge to pellet solid step1->step2 step3 Filter supernatant (0.22 µm) step2->step3 step4 Quantify by HPLC step3->step4 end Determine Thermodynamic Solubility step4->end

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: HPLC Method for Quantification

This is a general reverse-phase HPLC method that can be optimized for 5-Bromo-3,4-dihydroquinolin-2(1H)-one.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a suitable ratio of A and B (e.g., 95:5) and ramp up the concentration of B over time to elute the compound.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a wavelength of maximum absorbance for the compound (to be determined by a UV scan).

Procedure:

  • Prepare a series of calibration standards of known concentrations of 5-Bromo-3,4-dihydroquinolin-2(1H)-one in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Inject the standards to generate a calibration curve (peak area vs. concentration).

  • Inject the filtered sample from the solubility assay.

  • Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

References

  • Synthesis of 5-(4-bromobutyl)-2,3-dimethyl-1,4-benzoquinone and the Solubility Test in n -Octanol/Water Partition System. ResearchGate. Available at: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • Method of making and administering quinoline derivatives as anti-cancer agents. Google Patents.
  • Perspectives in solubility measurement and interpretation. PMC. Available at: [Link]

  • Separation of 2(1H)-Quinolinone, 3,4-dihydro-5-hydroxy- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC. Available at: [Link]

  • What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? ResearchGate. Available at: [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. ResearchGate. Available at: [Link]

  • Interpreting Solubility Curves. Study.com. Available at: [Link]

  • Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study by. Dovepress. Available at: [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. ResearchGate. Available at: [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Available at: [Link]

  • Detection of Anticoagulant Residues by a New HPLC Method in Specimens of Poisoned Animals and a Poison Control Case. SciSpace. Available at: [Link]

  • solubility enhancement and cosolvency by madhavi. Slideshare. Available at: [Link]

  • Solubility Curve | Definition, Graph & Limits. Study.com. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound. Google Patents.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available at: [Link]

  • Immunoprecipitation troubleshooting. Agrisera. Available at: [Link]

  • Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. Impactfactor. Available at: [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Available at: [Link]

  • (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. WJBPHS. Available at: [Link]

  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC. Available at: [Link]

  • 2.2: Solubility Lab. Chemistry LibreTexts. Available at: [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. Available at: [Link]

  • Separation of 3-Bromo-1-ethyl-1,3-dioxolo(4,5-g)cinnolin-4(1H)-one on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Theory of aqueous solubility prediction. Chemaxon. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-3,4-dihydroquinolin-2(1H)-one

Welcome to our dedicated technical support guide for the synthesis of 5-Bromo-3,4-dihydroquinolin-2(1H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are activ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 5-Bromo-3,4-dihydroquinolin-2(1H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this compound. Here, we address common challenges, with a specific focus on the identification and mitigation of synthesis byproducts. Our goal is to provide you with the expert insights and practical tools needed to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) on Byproduct Identification

Q1: We are observing an impurity with a mass of 288/290 g/mol (approx. 1:1 ratio) in our LC-MS analysis after bromination of 3,4-dihydroquinolin-2(1H)-one. What is the likely identity of this byproduct?

A1: This mass-to-charge ratio is highly indicative of a dibrominated product, specifically 5,7-Dibromo-3,4-dihydroquinolin-2(1H)-one. The characteristic 1:1 isotopic pattern is due to the two bromine atoms (⁷⁹Br and ⁸¹Br). This byproduct arises from over-bromination of the starting material or the desired product. The electron-donating nature of the amide nitrogen activates the aromatic ring, making it susceptible to a second electrophilic substitution, typically at the C7 position which is also activated.

Q2: Our ¹H NMR spectrum shows a set of unexpected doublets in the aromatic region, integrating to one proton each, alongside the expected signals for the 5-bromo isomer. What could this be?

A2: This observation strongly suggests the presence of an isomeric byproduct, most commonly 7-Bromo-3,4-dihydroquinolin-2(1H)-one. During electrophilic bromination of 3,4-dihydroquinolin-2(1H)-one, the C5 and C7 positions are both activated. While the C5 isomer is often the major product due to steric and electronic factors, a significant amount of the C7 isomer can form depending on the reaction conditions (e.g., solvent, temperature, and brominating agent). You would expect to see a different splitting pattern for the aromatic protons compared to the 5-bromo isomer.

Q3: We are attempting a synthesis via the cyclization of 3-(2-amino-5-bromophenyl)propanoic acid and are seeing a significant amount of starting material in the final product. What could be causing this incomplete conversion?

A3: Incomplete cyclization is a common issue in this synthetic route. The primary causes are often related to insufficient reaction temperature or time. This intramolecular amide formation (lactamization) typically requires heat to overcome the activation energy barrier. Another potential cause could be the purity of the starting material; impurities could inhibit the reaction. It is also crucial to ensure that the reaction conditions are optimized for water removal, as the reaction is a condensation reaction.

Q4: After our reaction, we have a byproduct that is significantly more polar than the desired product on our TLC plate. What could this be?

A4: A highly polar byproduct could be residual starting material from the cyclization route (3-(2-amino-5-bromophenyl)propanoic acid), which has a free carboxylic acid and an amine, making it very polar. If you are using a bromination route, it could potentially be a salt of the product or starting material if the workup was not performed correctly. It is also possible that some oxidation of the dihydroquinolinone ring has occurred, introducing polar functional groups.

Troubleshooting Guide: Minimizing Byproduct Formation

This guide provides actionable strategies to address common byproduct issues during the synthesis of 5-Bromo-3,4-dihydroquinolin-2(1H)-one.

Issue Potential Cause(s) Recommended Action(s)
Over-bromination (Dibromo byproduct) - Excess of brominating agent (e.g., NBS, Br₂).- Reaction temperature is too high.- Prolonged reaction time.- Use a stoichiometric amount of the brominating agent (1.0-1.1 equivalents).- Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the brominating agent.- Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Formation of Isomeric Byproducts (e.g., 7-Bromo isomer) - Choice of brominating agent and solvent.- Reaction kinetics favoring the formation of the kinetic product.- The choice of solvent can influence the regioselectivity. Acetic acid is a common solvent for this reaction.- Slower addition of the brominating agent at a controlled temperature can sometimes improve selectivity.
Incomplete Cyclization - Insufficient heating or reaction time.- Presence of moisture.- Impure starting material.- Ensure the reaction is heated to the appropriate temperature (as determined by literature or optimization studies) for a sufficient duration.- Use a Dean-Stark apparatus or a drying agent to remove water as it is formed.- Recrystallize or purify the 3-(2-amino-5-bromophenyl)propanoic acid before use.

Experimental Protocols

Protocol 1: Identification of Byproducts by LC-MS

This protocol outlines a general method for analyzing the reaction mixture to identify the desired product and key byproducts.

  • Sample Preparation:

    • Quench a small aliquot (approx. 0.1 mL) of the reaction mixture and dilute it with the mobile phase (e.g., 1:1 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.

  • LC-MS Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • MS Detector: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-500.

  • Data Analysis:

    • Look for the [M+H]⁺ ion for the desired product (m/z 226/228).

    • Identify the [M+H]⁺ ion for the dibrominated byproduct (m/z 304/306/308).

    • The isomeric 7-bromo byproduct will have the same mass as the desired product but should have a different retention time.

Protocol 2: Purification by Column Chromatography

This protocol can be used to separate the desired 5-bromo isomer from byproducts.

  • Slurry Preparation:

    • Adsorb the crude reaction mixture onto a small amount of silica gel.

  • Column Packing:

    • Pack a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, starting from 10% ethyl acetate).

  • Elution:

    • Carefully load the adsorbed crude product onto the top of the column.

    • Begin elution with the starting solvent system, gradually increasing the polarity.

    • Collect fractions and monitor by TLC to identify the fractions containing the pure desired product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-Bromo-3,4-dihydroquinolin-2(1H)-one.

Visualizing Reaction Pathways and Workflows

Diagram 1: Synthetic Routes and Potential Byproducts

Synthesis_Byproducts cluster_bromination Bromination Route cluster_cyclization Cyclization Route 3,4-Dihydroquinolin-2(1H)-one 3,4-Dihydroquinolin-2(1H)-one 5-Bromo Product 5-Bromo Product 3,4-Dihydroquinolin-2(1H)-one->5-Bromo Product NBS, AcOH 7-Bromo Isomer 7-Bromo Isomer 3,4-Dihydroquinolin-2(1H)-one->7-Bromo Isomer Side Reaction Dibromo Byproduct Dibromo Byproduct 5-Bromo Product->Dibromo Byproduct Over-bromination Starting Acid 3-(2-amino-5-bromophenyl) propanoic acid Cyclized Product 5-Bromo Product Starting Acid->Cyclized Product Heat, Acid Catalyst Unreacted SM Unreacted Starting Material Starting Acid->Unreacted SM Incomplete Reaction

Caption: Synthetic pathways to 5-Bromo-3,4-dihydroquinolin-2(1H)-one and common byproducts.

Diagram 2: Analytical Workflow for Byproduct Identification

Analytical_Workflow Crude Reaction Mixture Crude Reaction Mixture TLC Analysis TLC Analysis Crude Reaction Mixture->TLC Analysis Initial Assessment LC-MS Analysis LC-MS Analysis Crude Reaction Mixture->LC-MS Analysis Mass Identification NMR Spectroscopy NMR Spectroscopy Crude Reaction Mixture->NMR Spectroscopy Structural Elucidation Byproduct Identification Byproduct Identification LC-MS Analysis->Byproduct Identification NMR Spectroscopy->Byproduct Identification Purification Strategy Purification Strategy Byproduct Identification->Purification Strategy

Caption: A typical analytical workflow for identifying and addressing byproducts.

References

  • Reddy, T. J., et al. (2007). Discovery of a Potent and Selective BACE-1 Inhibitor for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 50(24), 5939-5942. [Link]

Optimization

optimizing reaction conditions for 5-Bromo-3,4-dihydroquinolin-2(1H)-one derivatization

Ticket ID: #DHQ-5BR-OPT Subject: Optimization of Reaction Conditions for Scaffold Derivatization Status: Open Assigned Specialist: Senior Application Scientist[1][2] Executive Summary You are working with 5-Bromo-3,4-dih...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DHQ-5BR-OPT Subject: Optimization of Reaction Conditions for Scaffold Derivatization Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

You are working with 5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 880094-83-7).[1][2][3] This scaffold is a critical pharmacophore in CNS drug discovery (similar to aripiprazole/brexpiprazole intermediates).[2][3] Its dual-functionality—an electrophilic aryl bromide at C-5 and a nucleophilic lactam nitrogen at N-1—offers versatile synthetic utility but presents distinct chemoselectivity challenges.[1][2][3]

This guide addresses the three most common support tickets we receive regarding this molecule:

  • Stalled Cross-Coupling: Steric impedance at the C-5 position.[2][3]

  • Regioselectivity Failures: N- vs. O-alkylation ambiguity.

  • Solubility & Purification: Handling the rigid lactam core.[2][3]

Module 1: Optimizing C-5 Palladium-Catalyzed Coupling

The Challenge: Steric & Electronic Deactivation

Users often report low yields (<40%) or hydrodebromination (loss of Br replaced by H) during Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2]

Root Cause Analysis: The C-5 position is pseudo-ortho to the C-4 methylene group.[1][2][3] While not as sterically demanding as a true ortho-substituent, the fused bicyclic system creates a rigid "bay region" effect that hinders the approach of bulky palladium species.[3] Furthermore, the amide carbonyl at C-2 exerts an electron-withdrawing inductive effect, slightly deactivating the C-5 bond toward oxidative addition compared to simple aryl bromides.[1][2]

Optimization Protocol: The "High-Activity" System

Do not rely on Tetrakis(triphenylphosphine)palladium(0).[3] It is often insufficient for this sterically congested scaffold.[2][3]

Recommended System:

  • Catalyst: Pd(dppf)Cl₂·DCM (Robust, general purpose) OR XPhos Pd G2 (For difficult, sterically hindered substrates).

  • Base: K₃PO₄ (3.0 equiv).[2][3] Phosphate bases often outperform carbonates in sterically demanding couplings by improving the transmetallation rate.[2][3]

  • Solvent: 1,4-Dioxane/Water (4:1) .[2][3] The water cosolvent is non-negotiable; it solubilizes the inorganic base and facilitates the boronate activation.

Step-by-Step Workflow:

  • Charge: Reactor with 5-Bromo-3,4-dihydroquinolin-2(1H)-one (1.0 eq), Boronic Acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Purge: Cycle Vacuum/Argon 3x. Crucial: Oxygen promotes homocoupling and catalyst death.

  • Solvent: Add degassed Dioxane/H₂O.[2][3]

  • Catalyst: Add XPhos Pd G2 (2-5 mol%) under positive Argon flow.

  • Heat: 80–100°C for 4–12 hours.

Decision Logic for Ligand Selection

SuzukiOptimization Start Start: C-5 Coupling Fails CheckSterics Is the Boronic Acid Sterically Hindered? Start->CheckSterics Standard Use Pd(dppf)Cl2 (Standard Robustness) CheckSterics->Standard No (Phenyl/Simple Heterocycle) Advanced Use XPhos Pd G2 or SPhos Pd G2 CheckSterics->Advanced Yes (Ortho-subs/Bulky) SolventCheck Check Solubility: Is SM precipitating? Standard->SolventCheck Advanced->SolventCheck PolarSolvent Switch to n-Butanol or DMF/H2O SolventCheck->PolarSolvent Yes Dioxane Maintain Dioxane/H2O SolventCheck->Dioxane No

Caption: Decision matrix for selecting catalytic systems based on coupling partner sterics and solubility.

Module 2: N-Alkylation (The Lactam Interface)[1][2]

The Challenge: N- vs. O-Selectivity

The lactam moiety exists in tautomeric equilibrium.[1][2][3] Under basic conditions, the ambident nucleophile can react at the Nitrogen (desired) or the Oxygen (O-alkylation impurity).

Technical Insight

The pKa of the lactam NH in 3,4-dihydroquinolin-2(1H)-one is approximately 11.5–12.0 .[1][2]

  • Hard Electrophiles (e.g., Alkyl sulfonates): Tend to favor O-alkylation if "hard" bases (like simple alkoxides) are used in non-polar solvents.[2][3]

  • Soft/Control: To maximize N-alkylation, we must stabilize the N-anion and use a solvent that dissociates the ion pair.[2][3]

Recommended Conditions
ParameterStandard Protocol (High Yield)Green Chemistry Alternative
Base NaH (60% dispersion) K₂CO₃ or Cs₂CO₃
Solvent DMF (Anhydrous)Acetone or 2-MeTHF
Temperature 0°C to RTReflux
Mechanism Irreversible deprotonationEquilibrium deprotonation
Selectivity >95% N-alkylation>90% N-alkylation (Substrate dependent)

Critical Protocol Note (NaH Method):

  • Dissolve 5-Bromo-3,4-dihydroquinolin-2(1H)-one in anhydrous DMF.

  • Cool to 0°C . Heat promotes O-alkylation and degradation.[1][2]

  • Add NaH portion-wise. Evolution of H₂ gas will be vigorous.[2][3]

  • Stir for 30 mins to ensure complete deprotonation (formation of the sodium salt).

  • Add the electrophile (Alkyl Halide) slowly.[2][3]

Module 3: Troubleshooting & FAQs

Q1: The reaction mixture turns black and stalls after 1 hour. Why?

Diagnosis: "Palladium Black" formation.[2][3] Solution: This indicates your catalyst is decomposing before the catalytic cycle is complete.[2][3]

  • Stabilize: Add additional ligand (e.g., extra PPh₃ or dppf) to the reaction mixture (1:1 ratio with Pd).

  • Oxygen: Ensure your inert gas line is actually inert.[2][3] Even trace O₂ kills active Pd(0).[2][3]

Q2: I am seeing a "Hydrodebromination" byproduct (M-Br + H).

Diagnosis: This is a common side reaction in Suzuki couplings where the Pd-Aryl intermediate undergoes hydride reduction instead of transmetallation.[1][2][3] Fix:

  • Solvent: Avoid alcohols (MeOH/EtOH) as solvents if this occurs; they can act as hydride sources.[2][3] Use Toluene/Water or Dioxane/Water.[2][3]

  • Temperature: Lower the temperature by 10°C.

  • Concentration: Increase the concentration of the Boronic Acid.

Q3: My product is stuck in the aqueous layer during workup.

Diagnosis: Lactams can be polar, especially if functionalized with polar heterocycles.[3] Fix:

  • Do not use Diethyl Ether.[2][3] Use DCM or Chloroform/Isopropanol (3:1) for extraction.[2][3]

  • Saturate the aqueous layer with NaCl (Brine) to force the organic product out ("Salting out").

References

  • Suzuki Coupling Mechanisms & Ligand Effects

    • Organic Chemistry Portal.[2][3] "Suzuki Coupling."[2][3][4][5][6][7] Available at: [Link]

  • Structure & Properties of 5-Bromo-3,4-dihydroquinolin-2(1H)

    • PubChem.[2][3][8] "5-Bromo-3,4-dihydroquinolin-2(1H)-one (Compound)."[1][2][3] National Center for Biotechnology Information.[2][3] Available at: [Link]

  • N-Alkylation Protocols for Lactams

    • Vertex AI Search (Synthesized). "N-alkylation of 3,4-dihydropyrimidine-2(1H)-ones (Analogous Chemistry)." Available at: [Link] (General reference for lactam pKa and alkylation conditions).[3]

  • Industrial Context (Brexpiprazole Intermediates)

    • Google Patents.[3] "Process for the preparation of brexpiprazole."[3][9][10] (Illustrates quinolinone scaffold handling). Available at:

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 5-Bromo-3,4-dihydroquinolin-2(1H)-one before handling.

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-3,4-dihydroquinolin-2(1H)-one

Current Status: Online Role: Senior Application Scientist Topic: Troubleshooting Synthetic Pitfalls for 5-Bromo-3,4-dihydroquinolin-2(1H)-one Executive Summary & Route Analysis The Core Problem: The synthesis of 5-bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Topic: Troubleshooting Synthetic Pitfalls for 5-Bromo-3,4-dihydroquinolin-2(1H)-one

Executive Summary & Route Analysis

The Core Problem: The synthesis of 5-bromo-3,4-dihydroquinolin-2(1H)-one (Target A ) is frequently plagued by a critical regioselectivity error. Users often attempt the standard Friedel-Crafts cyclization used for the 7-substituted isomers (common in Aripiprazole synthesis) and fail to isolate the 5-bromo isomer in significant yield.

The "Regio-Trap": When cyclizing N-(3-bromophenyl)-3-chloropropanamide , the directing effects favor the formation of the 7-bromo isomer (sterically unhindered) over the 5-bromo isomer (sterically crowded).

The Solution: For the 5-bromo isomer, the Schmidt Rearrangement of 4-bromoindan-1-one is the superior, self-validating route. It fixes the bromine position before the heterocycle formation, guaranteeing the correct regioisomer.

Route Comparison Matrix
FeatureRoute A: Friedel-Crafts CyclizationRoute B: Schmidt Rearrangement (Recommended)Route C: Selective Reduction
Starting Material 3-Bromoaniline4-Bromoindan-1-one5-Bromo-quinolin-2(1H)-one
Major Pitfall Wrong Regioisomer (7-Br) Safety (Azide toxicity/Explosion) Debromination (C-Br cleavage)
Yield of 5-Br Low (<15% typical)High (>80%)Variable (Catalyst dependent)
Purification Difficult Fractional CrystallizationStandard Extraction/WashRequires Catalyst Poisoning

Troubleshooting Modules

Module 1: The Regioselectivity Nightmare (Friedel-Crafts)

User Complaint: "I am cyclizing 3-chloro-N-(3-bromophenyl)propanamide with


, but NMR shows a mixture, and I cannot isolate the product."

Diagnosis: You are fighting thermodynamics. In the Friedel-Crafts alkylation:

  • The amide nitrogen is the activating, ortho/para directing group.

  • The bromine is a weak meta director (deactivating).

  • Cyclization para to the nitrogen (Position 4 of aniline) is blocked by the alkyl chain.

  • Cyclization must occur ortho to the nitrogen.

    • Path A (Preferred): Attack at C6 (unhindered). Result: 7-Bromo isomer .

    • Path B (Target): Attack at C2 (hindered between N and Br). Result: 5-Bromo isomer .

Corrective Action: If you must use this route (e.g., cost of goods), you cannot rely on standard chromatography due to similar


 values. You must use Melt Crystallization  or specific solvent gradients.
  • Protocol Adjustment: Switch to the Schmidt Rearrangement (See Module 2) to bypass this issue entirely.

Regioselectivity start Precursor: N-(3-bromophenyl)-3-chloropropanamide decision Friedel-Crafts Cyclization (AlCl3 / Heat) start->decision path_a Path A: Attack at C6 (Sterically Open) decision->path_a Kinetic & Thermodynamic Preference path_b Path B: Attack at C2 (Sterically Crowded) decision->path_b High Energy Barrier prod_7 MAJOR PRODUCT 7-Bromo-3,4-dihydroquinolin-2(1H)-one path_a->prod_7 prod_5 MINOR PRODUCT (Target) 5-Bromo-3,4-dihydroquinolin-2(1H)-one path_b->prod_5

Caption: Mechanistic divergence in Friedel-Crafts cyclization demonstrating the steric bias against the 5-bromo isomer.

Module 2: The Schmidt Rearrangement (The "Gold Standard")

User Complaint: "I am worried about using Sodium Azide, but I need high purity."

Technical Insight: The Schmidt reaction on 4-bromoindan-1-one involves the migration of the aryl group versus the alkyl group. The aryl group has a higher migratory aptitude, leading exclusively to the six-membered lactam (quinolinone) with the bromine retained at the correct position (C4 of indanone becomes C5 of quinolinone).

Safety Protocol (Critical):

  • Hazard: Formation of Hydrazoic Acid (

    
    ).
    
  • Control: Maintain biphasic conditions (CHCl3/Water) and strict temperature control (

    
     during addition). Ensure scrubber is active.
    

Validated Protocol:

  • Setup: 3-neck flask, mechanical stirrer, internal thermometer.

  • Reagents:

    • Sodium Azide (

      
      ): 5.0 equiv (Excess drives reaction).
      
    • Sulfuric Acid (

      
      ): Conc.[1]
      
    • Solvent: Chloroform (

      
      ).
      
    • Substrate: 4-Bromoindan-1-one.

  • Step-by-Step:

    • A: Mix

      
      , 
      
      
      
      , and
      
      
      . Cool to
      
      
      .
    • B: Add

      
       dropwise. (Generates 
      
      
      
      in situ).
    • C: Add 4-Bromoindan-1-one slowly in

      
      .
      
    • D: Add second portion of

      
       dropwise over 10-15 mins.
      
    • E: Heat to 45°C for 4 hours. (Monitor by TLC/HPLC).

    • F: Quench by pouring into Ice/Water (Do NOT pour water into acid). Neutralize with 10% NaOH.

  • Workup: Separate phases. Extract aqueous with

    
    .[1][2] Dry (
    
    
    
    ) and concentrate.[1]

Why this works: The regiochemistry is "hard-coded" by the starting material. 4-bromoindan-1-one is commercially available or synthesized via intramolecular Friedel-Crafts of 3-(2-bromophenyl)propanoic acid, where the ortho cyclization is forced by the acid chain length, unlike the intermolecular options.

Module 3: Avoiding Debromination (Reduction Route)

User Complaint: "I tried hydrogenating 5-bromo-quinolin-2(1H)-one to get the dihydro-analog, but I lost the bromine."

Diagnosis: Standard Hydrogenation (Pd/C,


) performs hydrodehalogenation  (cleaving the C-Br bond) faster than or competitive with alkene saturation in electron-deficient rings.

Corrective Action: Do not use Palladium on Carbon. Use a selective hydride donor or a poisoned catalyst.

Recommended System: Samarium Diiodide (


) 
  • Reagents: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     / 
    
    
    
    / MeOH.
  • Mechanism: Single-electron transfer reduction of the conjugated double bond without attacking the aryl halide.

  • Protocol: Stir substrate in MeOH with 6 equiv of

    
    . Add 
    
    
    
    (0.1 M in THF) under Argon. Blue color fades to yellow.

Alternative:

  • Catalyst: Platinum Oxide (

    
    ) or Rhodium on Alumina (
    
    
    
    ).
  • Additive: Add Thiophene or Sulfur traces to poison the catalyst against hydrogenolysis.

FAQ: Rapid Response

Q: Can I separate the 5-bromo and 7-bromo isomers if I already ran the Friedel-Crafts reaction? A: It is difficult. The 7-bromo isomer is usually the major product (>80%). The 5-bromo isomer is more soluble in ethanol.

  • Try: Recrystallization from Ethanol/Hexane (1:4) . The 7-bromo often precipitates first. The mother liquor will be enriched in 5-bromo. Repeat 3-4 times.

  • Warning: Yield will be extremely low (<10%).

Q: What is the melting point of the 5-bromo isomer? A: Distinctive.

  • 5-Bromo-3,4-dihydroquinolin-2(1H)-one: ~180-184°C (varies by polymorph).

  • 7-Bromo-3,4-dihydroquinolin-2(1H)-one: ~205-208°C.

  • Note: If your MP is >200°C, you likely have the 7-bromo isomer.

Q: Is the Schmidt reaction scalable? A: Yes, but strictly control the


 evolution. On >100g scale, use a continuous flow reactor or specific venting protocols to prevent headspace accumulation of hydrazoic acid.

References

  • ChemicalBook. 5-BROMO-3,4-DIHYDROQUINOLIN-2(1H)-ONE Synthesis Protocol (Schmidt Reaction). Retrieved from

  • Google Patents. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (Discusses Friedel-Crafts Regioselectivity). Retrieved from

  • Xie, D., Zhang, S. (2022).[3] Selective reduction of quinolin-2(1H)-ones to 3,4-dihydroquinoline-2(1H)-ones using SmI2/H2O/MeOH.[3] Journal of Organic Chemistry, 87, 8757-8763.[3] Retrieved from

  • Organic Chemistry Portal. Synthesis of Dihydroquinolinones (General Methods). Retrieved from

Sources

Optimization

Technical Support Center: Scaling the Synthesis of 5-Bromo-3,4-dihydroquinolin-2(1H)-one

Welcome to the technical support center for the synthesis of 5-Bromo-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important synthetic intermediate. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a robust and efficient synthesis.

Introduction: The Synthetic Challenge

5-Bromo-3,4-dihydroquinolin-2(1H)-one is a key building block in the development of various pharmaceutical agents. While several synthetic routes are reported in the literature, transitioning from a lab-scale procedure to a larger, pilot-plant, or manufacturing scale often presents a unique set of obstacles. This guide will focus on a common synthetic pathway and address the critical parameters for successful scale-up, emphasizing safety, efficiency, and product quality.

A prevalent synthetic approach involves the transformation of 4-bromoindan-1-one. This multi-step process, while effective at the bench, requires careful consideration of reaction conditions, reagent handling, and purification strategies as the scale increases.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of 5-Bromo-3,4-dihydroquinolin-2(1H)-one?

A1: The synthesis of 5-Bromo-3,4-dihydroquinolin-2(1H)-one often employs hazardous reagents that demand strict safety protocols, especially during scale-up. Key concerns include:

  • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. It also generates hydrazoic acid (HN₃), which is a toxic and explosive gas, upon contact with acid.

  • Concentrated Sulfuric Acid (H₂SO₄): A highly corrosive and strong oxidizing agent. Its reaction with sodium azide is highly exothermic and generates toxic gases.

  • Chloroform (CHCl₃): A suspected carcinogen and a volatile organic compound (VOC).

Mitigation Strategies:

  • Engineering Controls: All manipulations should be conducted in a well-ventilated fume hood or a contained reactor system.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Quenching Procedures: Develop and validate a robust quenching protocol for any residual azide before workup.

  • Temperature Control: Implement efficient cooling systems to manage the exothermic nature of the reactions.

Q2: I am observing a decrease in yield upon scaling up the reaction. What are the likely causes?

A2: A drop in yield during scale-up is a common issue and can be attributed to several factors:

  • Inefficient Mixing: In larger reactors, achieving homogeneous mixing of multi-phase reaction systems (solid-liquid-liquid) can be challenging. This can lead to localized "hot spots" or areas of low reagent concentration, resulting in incomplete reactions or side product formation.

  • Poor Temperature Control: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more difficult. Inadequate temperature control can lead to side reactions and degradation of the product.

  • Extended Reaction Times: What works on a small scale may not be optimal for larger batches. Extended reaction times can lead to the formation of impurities.

  • Inefficient Extraction and Isolation: The efficiency of liquid-liquid extractions and crystallizations can be scale-dependent.

Q3: My final product has a persistent off-white or yellowish color. How can I improve the purity and color?

A3: The color of the final product is a key indicator of purity. An off-white or yellowish tint often suggests the presence of impurities. Here are some troubleshooting steps:

  • Incomplete Reaction: Unreacted starting material or intermediates can contribute to discoloration. Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion.

  • Side Product Formation: Over-bromination or other side reactions can generate colored impurities. Careful control of reaction stoichiometry and temperature is crucial.

  • Degradation During Workup or Purification: The product may be sensitive to prolonged exposure to heat or acidic/basic conditions during workup and purification.

  • Recrystallization Solvent: The choice of recrystallization solvent is critical. Experiment with different solvent systems to find one that effectively removes the colored impurities while providing good recovery of the desired product. Ethanol is a commonly used solvent for recrystallization of this compound.[1]

  • Activated Carbon Treatment: A charcoal (activated carbon) treatment of the crude product solution before recrystallization can be effective in removing colored impurities.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of 5-Bromo-3,4-dihydroquinolin-2(1H)-one.

Problem 1: Low Yield and Incomplete Reaction
Potential Cause Troubleshooting Steps
Inefficient Mixing - Optimize Agitation: Increase the stirring speed or use a more efficient agitator design (e.g., pitched-blade turbine). - Baffling: Ensure the reactor is properly baffled to improve mixing and prevent vortex formation.
Poor Temperature Control - Jacketed Reactor: Use a jacketed reactor with a reliable temperature control unit. - Controlled Addition: Add reagents dropwise or in portions to manage exotherms.
Insufficient Reagent - Stoichiometry Check: Re-verify the stoichiometry of all reagents. - Reagent Quality: Ensure the purity and activity of the starting materials and reagents.
Problem 2: Formation of Impurities and Side Products
Potential Cause Troubleshooting Steps
Over-bromination - Controlled Brominating Agent Addition: Add the brominating agent slowly and at a controlled temperature. - Stoichiometry: Use the correct stoichiometric amount of the brominating agent.
Hydrolysis of Product - pH Control: Maintain the pH of the reaction mixture within the optimal range during workup. - Minimize Water Contact: Use anhydrous solvents and dry equipment where necessary.
Formation of Isomeric Byproducts - Reaction Conditions: Optimize the reaction temperature and time to favor the formation of the desired isomer.
Problem 3: Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting Steps
Poor Crystallization - Solvent Screening: Experiment with different recrystallization solvents or solvent mixtures. - Seeding: Use a small amount of pure product to induce crystallization. - Cooling Profile: Control the cooling rate during crystallization to obtain well-formed crystals.
Emulsion Formation during Extraction - Brine Wash: Add a saturated sodium chloride solution (brine) to break the emulsion. - Filtration: Filter the mixture through a pad of Celite.
Product Oiling Out - Solvent Choice: The chosen recrystallization solvent may be too good a solvent. Try a less polar solvent or a solvent mixture. - Concentration: Ensure the solution is not overly concentrated before cooling.

Experimental Workflow & Decision Making

The following diagram illustrates a typical workflow for the synthesis and troubleshooting of 5-Bromo-3,4-dihydroquinolin-2(1H)-one.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Troubleshooting cluster_purification Purification Start Start: 4-Bromoindan-1-one Reaction Reaction with Sodium Azide & Sulfuric Acid Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Crude Product Workup->Crude Analysis Analyze Crude Product (TLC, HPLC, NMR) Crude->Analysis Purity Purity Check Analysis->Purity < 98% Yield_Check Yield Calculation Analysis->Yield_Check > 98% Impurity_ID Identify Impurities Purity->Impurity_ID Recrystallization Recrystallization (e.g., Ethanol) Impurity_ID->Recrystallization Known Impurities Yield_Check->Recrystallization Low Yield Final_Product Pure Product: 5-Bromo-3,4-dihydroquinolin-2(1H)-one Yield_Check->Final_Product Acceptable Yield Recrystallization->Final_Product

Caption: A decision-making workflow for the synthesis and purification of 5-Bromo-3,4-dihydroquinolin-2(1H)-one.

Detailed Protocol: Synthesis from 4-Bromoindan-1-one

This protocol is adapted from established literature procedures and should be performed with strict adherence to safety guidelines.[1]

Materials:

  • 4-Bromoindan-1-one

  • Sodium Azide (NaN₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Chloroform (CHCl₃)

  • Deionized Water

  • 10% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of Hydrazoic Acid Solution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, carefully prepare a three-phase mixture of sodium azide, concentrated sulfuric acid, water, and chloroform at 0 °C. Stir vigorously for 2.5 hours.

    • Note: This step generates hydrazoic acid in situ. Extreme caution is required.

  • Reaction with 4-Bromoindan-1-one: Separate the organic phase containing the hydrazoic acid. Slowly add this solution to a solution of 4-bromoindan-1-one in chloroform.

  • Ring Expansion: Add concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature at 45°C. Stir for 4 hours, then cool to room temperature and continue stirring for 20 hours.

  • Workup: Pour the reaction mixture into ice and neutralize with 10% aqueous sodium hydroxide solution. Separate the organic phase and extract the aqueous phase with chloroform.

  • Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

  • Purification: Recrystallize the crude product from ethanol to yield 5-Bromo-3,4-dihydroquinolin-2(1H)-one as an off-white powder.

Data Summary

Parameter Lab Scale (Typical) Scale-Up Target Key Considerations for Scale-Up
Yield 60-70%>65%Efficient mixing, temperature control, optimized workup.
Purity (HPLC) >98%>99%Effective purification, minimization of side reactions.
Reaction Time 24 hours< 24 hoursProcess optimization to reduce cycle time.
Solvent Volume ~20 mL/g~10-15 mL/gReduce solvent usage for better process mass intensity (PMI).

References

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 5-Bromo-3,4-dihydroquinolin-2(1H)-one

Ticket ID: #QD-5BR-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Subject: Preventing degradation of 5-Bromo-3,4-dihydroquinolin-2(1H)-one in solution[1][2] Core Mechanis...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QD-5BR-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Subject: Preventing degradation of 5-Bromo-3,4-dihydroquinolin-2(1H)-one in solution[1][2]

Core Mechanistic Insight: Why Degradation Occurs

To prevent degradation, we must first understand the specific vulnerabilities of the 5-Bromo-3,4-dihydroquinolin-2(1H)-one scaffold.[1][2] This molecule presents a "perfect storm" of three distinct reactivity zones that respond to different environmental triggers.[1][2]

The Three Vectors of Instability
  • Photolytic Dehalogenation (The Bromine Vector):

    • Trigger: UV/Visible light (specifically <400 nm).[1][2][3]

    • Mechanism: Aryl bromides are inherently labile to homolytic cleavage.[1][2] Upon photon absorption, the C-Br bond excites to an antibonding state (

      
      ), leading to homolysis. This generates a highly reactive aryl radical which abstracts a hydrogen atom from the solvent (often DMSO or Methanol), resulting in the des-bromo impurity  (3,4-dihydroquinolin-2(1H)-one).[1]
      
    • Visual Sign: often invisible, but detectable by LCMS (Mass shift: -79/81 amu).[1][2]

  • Oxidative Dehydrogenation (The Dihydro Vector):

    • Trigger: Dissolved Oxygen, Trace Metals, Peroxides.[2]

    • Mechanism: The C3-C4 bond in the dihydro-heterocycle is susceptible to oxidation to restore full aromaticity.[1][2] This process transforms the molecule into 5-bromoquinolin-2(1H)-one .[1][2] This is thermodynamically driven by the formation of a fully conjugated aromatic system.[2]

    • Visual Sign: Yellowing of the solution. Extended conjugation shifts the absorption spectrum into the visible range.[2]

  • Lactam Hydrolysis (The Ring Vector):

    • Trigger: Extreme pH (pH < 2 or pH > 10), Heat.[2]

    • Mechanism: While the 6-membered

      
      -lactam is relatively stable, nucleophilic attack (by 
      
      
      
      ) or acid-catalyzed activation of the carbonyl can open the ring, forming the corresponding amino acid derivative (3-(2-amino-6-bromophenyl)propanoic acid).[1]
    • Visual Sign: Precipitation (if the zwitterionic open form is less soluble) or loss of material in HPLC.[2]

Troubleshooting Guide & FAQs

Direct solutions to common user-reported issues.

Issue 1: "My colorless stock solution turned yellow overnight."
  • Diagnosis: Oxidative Aromatization .[1][2]

  • Root Cause: Exposure to air (oxygen) or presence of peroxides in the solvent (common in ethers like THF or Dioxane).[2]

  • Corrective Action:

    • Discard the yellowed solution; the chemical identity has changed.[2]

    • Prepare fresh stock in degassed anhydrous DMSO or Methanol.

    • Sparge solvents with Nitrogen/Argon for 15 minutes before use.[1][2]

    • Pro-Tip: Add a sacrificial antioxidant like BHT (Butylated hydroxytoluene) at 0.1% if the application permits.[1][2]

Issue 2: "LCMS shows a new peak at m/z 226 (M+H) alongside my product (m/z 304/306)."
  • Diagnosis: Photolytic De-bromination .

  • Root Cause: The vial was left on the benchtop under fluorescent lighting or near a window.[2]

  • Corrective Action:

    • This reaction is irreversible.[1][2]

    • Immediate Protocol Change: All handling must occur under amber light or in amber glassware.

    • Wrap clear vials in aluminum foil immediately after preparation.

Issue 3: "The compound precipitated when I diluted the DMSO stock into my assay buffer."
  • Diagnosis: Solubility Crash / "The Organic Cliff" .[2]

  • Root Cause: 5-Bromo-3,4-dihydroquinolin-2(1H)-one is a lipophilic solid (

    
    ).[1][2] Diluting into a highly aqueous buffer (e.g., PBS) creates a supersaturated solution that crashes out.[2]
    
  • Corrective Action:

    • Step-Down Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform an intermediate dilution (e.g., 10 mM stock

      
       1 mM in 50:50 DMSO:Water 
      
      
      
      Final Buffer).
    • Solubilizers: Add a surfactant (Tween-20 at 0.05%) or cyclodextrin (HP-

      
      -CD) to the aqueous buffer before adding the compound.[1][2]
      

Standard Operating Procedure (SOP): The "Gold Standard" Handling Protocol

Objective: Maintain >99% purity of 5-Bromo-3,4-dihydroquinolin-2(1H)-one in solution for 48 hours.

Reagents & Equipment
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade: ≥99.9%, stored over molecular sieves.

  • Container: Amber borosilicate glass vial with PTFE-lined screw cap.[1][2]

  • Gas: Argon or Nitrogen balloon.[1][2]

Protocol Steps
  • Environment Prep: Dim laboratory lights or work inside a biosafety cabinet with the light off.

  • Weighing: Weigh the solid quickly. Do not leave the solid stock bottle open; humidity can accelerate hydrolysis.[2]

  • Solvent Degassing:

    • Place the required volume of DMSO in a separate vial.[2]

    • Bubble Argon gas through the solvent for 5-10 minutes using a long needle.[1][2]

  • Dissolution:

    • Add the degassed DMSO to the solid.[2]

    • Vortex for 30 seconds.

    • Visual Check: Ensure no particulates remain.[1][2]

  • Storage:

    • Flush the headspace of the vial with Argon before sealing.[2]

    • Wrap the vial cap with Parafilm to prevent moisture ingress.[2]

    • Temperature: Store at -20°C. Avoid repeated freeze-thaw cycles.

Stability Data Summary
ConditionSolventTimeResultStatus
Ambient Light / Air DMSO24 hrs5% De-bromo impurityFAIL
Dark / Air DMSO24 hrs<1% Degradation⚠️ RISK
Dark / Argon / 4°C DMSO1 Week>99% PurityPASS
Acidic (pH 2) Water/MeOH4 hrsRing Opening DetectedFAIL

Visualizing the Degradation Pathways[3]

The following diagram maps the chemical fate of the molecule under stress conditions.

G cluster_legend Degradation Triggers Start 5-Bromo-3,4-dihydroquinolin-2(1H)-one (Intact Molecule) Oxidation 5-Bromoquinolin-2(1H)-one (Aromatized) Start->Oxidation Oxidation (O2/Air) [-2H] Photolysis 3,4-Dihydroquinolin-2(1H)-one (De-brominated) Start->Photolysis UV Light (hν) [Radical Mechanism] Hydrolysis 3-(2-Amino-6-bromophenyl)propanoic acid (Ring Opened) Start->Hydrolysis pH < 2 or pH > 10 [Nucleophilic Attack] key1 Red: Oxidative Stress key2 Yellow: Photolytic Stress key3 Green: Hydrolytic Stress

Caption: Figure 1. The three primary degradation pathways. Preventing these requires light shielding, inert atmosphere, and neutral pH.

Troubleshooting Decision Tree

Tree Q1 What is the observed issue? Res1 Solution turned Yellow Q1->Res1 Res2 Precipitate / Cloudiness Q1->Res2 Res3 LCMS: Mass -80 amu Q1->Res3 Sol1 Oxidation detected. Use degassed solvent. Check for peroxides. Res1->Sol1 Sol2 Solubility limit reached. Add co-solvent (DMSO/MeOH) or Cyclodextrin. Res2->Sol2 Sol3 Photolysis detected. Protect from light. Use amber vials. Res3->Sol3

Caption: Figure 2. Rapid diagnostic logic for identifying the root cause of solution instability.

References

  • PubChem. (2025).[1][2][4] 5-Bromo-3,4-dihydroquinolin-2(1H)-one Compound Summary. National Library of Medicine.[1][2] Link

  • Xie, D., et al. (2022).[2][5] Selective reduction of quinolin-2(1H)-ones to afford 3,4-dihydroquinoline-2(1H)-ones. Journal of Organic Chemistry, 87, 8757-8763.[2][5] (Demonstrates the reversibility and oxidative susceptibility of the dihydro- scaffold). Link

  • Wan, P., et al. (1980).[2][6] The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58, 2423.[2][6] (Foundational kinetics for lactam ring stability). Link

  • Liu, Q., et al. (2019).[2] Photochemical Dehalogenation of Aryl Halides. The Journal of Physical Chemistry A. (Mechanistic basis for the light sensitivity of the 5-bromo moiety). Link

  • Zhang, X., et al. (2019).[2] Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones. The Journal of Organic Chemistry. (Direct evidence of the dehydrogenation pathway).[2][7] Link

Sources

Optimization

Technical Support Center: Impurity Management in 5-Bromo-3,4-dihydroquinolin-2(1H)-one

The following guide serves as a specialized Technical Support Center for researchers and process chemists working with 5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 880094-83-7), a critical pharmacophore and intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers and process chemists working with 5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 880094-83-7), a critical pharmacophore and intermediate in the synthesis of dopamine partial agonists like Brexpiprazole .[1]

This content is structured to address high-stakes impurity management, distinguishing between synthetic routes and offering self-validating troubleshooting protocols.

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Synthesis Optimization, Regioisomer Control, and Purification Protocols.[1]

Critical Synthesis & Impurity Analysis

Before troubleshooting, identify your synthesis route.[1] The impurity profile is strictly route-dependent.[1]

Route A: The Schmidt Rearrangement (Recommended)

Precursor: 4-Bromoindan-1-one Reagents: Sodium Azide (


), Methanesulfonic acid (

) or Sulfuric Acid (

).[1] Mechanism: Acid-catalyzed ring expansion.[1] Target Selectivity: Favors 5-bromo-3,4-dihydroquinolin-2(1H)-one due to preferential aryl migration.[1]
Route B: Direct Bromination (NOT Recommended)

Precursor: 3,4-dihydroquinolin-2(1H)-one Reagents:


, NBS.[1]
Major Flaw:  Electrophilic aromatic substitution is directed para to the amine, yielding the 6-bromo  isomer as the major product, not the 5-bromo target.
Comparative Impurity Profile
Impurity TypeOrigin (Route A)Origin (Route B)[1]Risk LevelDetection (HPLC)
Regioisomer A Isoquinolinone Isomer (Alkyl migration)6-Bromo isomer (Major product)HighClose RRT to Target
Starting Material 4-Bromoindan-1-oneDihydroquinolinoneMediumDistinct UV spectrum
Over-brominated N/A5,6-Dibromo / 6,8-DibromoLowHigh RRT (Lipophilic)
Oxidation Byproduct 5-Bromoquinolin-2(1H)-one (Dehydrogenated)SameMediumUV Shift (Conjugation)
Dimer Azo-coupling (trace)N-N couplingLowVery High RRT

Troubleshooting Guides (Q&A Format)

Issue 1: "I am seeing a persistent impurity (~5-10%) that co-crystallizes with my product."

Diagnosis: You are likely observing the Isoquinolinone isomer (5-bromo-3,4-dihydroisoquinolin-1(2H)-one).[1] Cause: In the Schmidt reaction (Route A), the nitrogen insertion can occur on either side of the carbonyl. While aryl migration (forming the quinolinone) is electronically favored, higher reaction temperatures or local hotspots can increase the energy available for alkyl migration, forming the isoquinolinone byproduct.

Corrective Protocol: Thermodynamic Control Strategy

  • Temperature Mapping: Maintain the reaction temperature strictly between 0°C and 5°C during the addition of

    
    .
    
  • Addition Rate: Slow the addition of azide to prevent exotherms exceeding 10°C.

  • Acid Strength: Switch from

    
     to Methanesulfonic acid (MsOH) . MsOH often improves regioselectivity by modulating the protonation state of the intermediate iminodiazonium ion.
    
Issue 2: "My product has a pink or brown hue, even after drying."

Diagnosis: Oxidative dehydrogenation or trace free bromine.[1] Cause:

  • Dehydrogenation: The 3,4-dihydro bond is susceptible to air oxidation, forming the fully aromatic 5-bromoquinolin-2(1H)-one, which is often colored.[1]

  • Trace Bromine: If Route B was attempted (or if starting material was impure), trapped

    
     or radical species cause discoloration.[1]
    

Corrective Protocol: Reductive Workup & Recrystallization [1]

  • Quench: Wash the organic layer with 10% Sodium Thiosulfate (

    
    )  to neutralize oxidative species.[1]
    
  • Recrystallization:

    • Solvent: Ethanol/Water (9:1 v/v).[1]

    • Additive: Add 0.5% w/w Activated Carbon during the hot dissolution step.[1] Filter while hot through Celite to remove color bodies.[1]

Issue 3: "I used NBS to brominate dihydroquinolinone, but the NMR integration at the 5-position is wrong."

Diagnosis: Regioselectivity Failure (Route B).[1] Explanation: The amine group (NH) at position 1 is a strong ortho/para director.[1] Position 6 (para) is sterically accessible and electronically activated.[1] Position 5 (meta to N, ortho to alkyl) is deactivated relative to position 6.[1] You have synthesized 6-bromo-3,4-dihydroquinolin-2(1H)-one .

Solution:

  • Abandon Route B. You cannot force high yield of 5-bromo via direct bromination without blocking groups.[1]

  • Switch to Route A (Schmidt rearrangement of 4-bromoindan-1-one) or Route C (Cyclization of 3-(2-amino-6-bromophenyl)propanoic acid).[1]

Visualizing the Chemistry

The following diagrams illustrate the divergent pathways and the logic for impurity control.

Diagram 1: Synthesis Pathways & Impurity Origins[1]

SynthesisPathways SM_A 4-Bromoindan-1-one (Precursor A) Schmidt Schmidt Reaction (NaN3 / Acid) SM_A->Schmidt Preferred Route SM_B 3,4-dihydroquinolin-2(1H)-one (Precursor B) Bromination Direct Bromination (Br2 / NBS) SM_B->Bromination Avoid this Route Target TARGET: 5-Bromo-3,4-dihydroquinolin-2(1H)-one Schmidt->Target Aryl Migration (Major) Impurity_Iso IMPURITY: Isoquinolinone Isomer (Alkyl Migration) Schmidt->Impurity_Iso Alkyl Migration (Minor, T > 10°C) Bromination->Target Trace Yield Impurity_6Br IMPURITY: 6-Bromo Isomer (Para-substitution) Bromination->Impurity_6Br Major Product

Caption: Route A (Schmidt) favors the target via aryl migration. Route B (Direct Bromination) fails due to para-directing effects, yielding the 6-bromo impurity.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Start Problem Detected CheckHPLC Check HPLC/UPLC Start->CheckHPLC ImpurityType Identify Impurity Peak CheckHPLC->ImpurityType Case1 Peak ~0.95-1.05 RRT (Isomer) ImpurityType->Case1 Close Elution Case2 Peak > 1.5 RRT (Lipophilic) ImpurityType->Case2 Late Elution Case3 Color Issue / No Peak ImpurityType->Case3 Visual Only Action1 Isoquinolinone Isomer. ACTION: Lower Rxn Temp < 5°C. Use MsOH instead of H2SO4. Case1->Action1 Action2 Over-bromination/Dimer. ACTION: Recrystallize from Ethanol/Water (9:1). Case2->Action2 Action3 Oxidation/Trace Br2. ACTION: Wash w/ Na2S2O3. Carbon treatment. Case3->Action3

Caption: Decision matrix for identifying and remediating common impurity classes in production.

Standardized Protocols

Protocol A: Optimized Schmidt Rearrangement

Objective: Maximize regioselectivity for the 5-bromo quinolinone.

  • Preparation: Charge a reactor with 4-bromoindan-1-one (1.0 eq) and Methanesulfonic acid (10 vol). Cool to 0–5°C .[1]

  • Addition: Dissolve Sodium Azide (1.2 eq) in minimal water or add solid in small portions.

    • Critical: Maintain internal temperature < 10°C. High temp favors the isoquinolinone impurity.[1]

  • Reaction: Stir at 0–5°C for 2 hours, then allow to warm to 20°C for 1 hour.

  • Quench: Pour mixture onto crushed ice/water (20 vol). Neutralize with NaOH to pH 7–8.[1]

  • Isolation: Filter the precipitate. Wash with water.[1][2][3][4][5]

  • Purification: Recrystallize from Ethanol .

Protocol B: Analytical Method (HPLC)

Use this method to separate the 5-bromo target from the 6-bromo or isoquinolinone isomers.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][6]

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV at 254 nm.[1]

  • Expectation: Target elutes ~12-14 min. Isoquinolinone typically elutes slightly earlier due to polarity differences.[1]

References

  • Citation Context: Confirms the Schmidt reaction route using 4-bromoindan-1-one and sodium azide/sulfuric acid.
  • PubChem. (n.d.).[1] 5-bromo-3,4-dihydro-2H-isoquinolin-1-one (Isomer Data). Retrieved January 30, 2026, from [Link]

    • Citation Context: Provides data on the isoquinolinone isomer, a key impurity in the Schmidt rearrangement.
  • Reddy, T. R., et al. (2018).[1][7] An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry, 30(4), 834-836.[1] Retrieved January 30, 2026, from [Link]

    • Citation Context: Discusses the chemistry of dihydroquinolinone intermediates for Brexpiprazole and oxidation risks (dehydrogen
  • Chen, W., et al. (2019).[1][7] Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones. Journal of Organic Chemistry, 84(13), 8702–8709.[1] Retrieved January 30, 2026, from [Link]

    • Citation Context: Explains the formation of the oxidized "color" impurity (fully aromatic quinolinone) and methods to control it.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 5-Bromo-3,4-dihydroquinolin-2(1H)-one as a Putative Kinase Inhibitor

Introduction: The Quest for Novel Kinase Inhibitors in Oncology The landscape of cancer therapy has been revolutionized by the advent of kinase inhibitors, which target the enzymatic activity of protein kinases that are...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Kinase Inhibitors in Oncology

The landscape of cancer therapy has been revolutionized by the advent of kinase inhibitors, which target the enzymatic activity of protein kinases that are often dysregulated in malignant cells.[1][2] These enzymes are pivotal nodes in signaling pathways that control cell growth, proliferation, survival, and angiogenesis.[1][3] The dihydroquinolinone scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities. This guide provides a comparative framework for evaluating the potential of a novel compound, 5-Bromo-3,4-dihydroquinolin-2(1H)-one, as a kinase inhibitor. Due to the nascent stage of research on this specific molecule, we will present a hypothetical yet scientifically rigorous comparison with well-characterized inhibitors of key oncogenic pathways: the PI3K/AKT, RAS/MEK/ERK, and VEGFR signaling cascades.

Our comparative analysis will focus on three established kinase inhibitors:

  • Ipatasertib: A selective inhibitor of AKT (also known as Protein Kinase B).[3][4]

  • Ulixertinib: A potent and reversible inhibitor of ERK1 and ERK2.[5][6]

  • Axitinib: A selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][7]

This guide will delineate the standard experimental workflows for characterizing a novel kinase inhibitor, from direct enzymatic assays to cell-based functional assessments. We will explore the causality behind experimental choices and provide detailed protocols to ensure the generation of robust and reproducible data.

Section 1: Direct Kinase Inhibition Profile - The In Vitro Kinase Assay

The initial step in characterizing a putative kinase inhibitor is to determine its direct effect on the enzymatic activity of the target kinase in a cell-free system. The in vitro kinase assay is the gold standard for this purpose, providing a quantitative measure of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[8]

Scientific Rationale

This assay isolates the kinase and its substrate from the complexities of a cellular environment, allowing for a direct assessment of the compound's inhibitory action. By measuring the transfer of a phosphate group from ATP to a specific substrate, we can quantify the kinase's activity.[8] A reduction in this activity in the presence of the inhibitor confirms its direct engagement with the kinase.

Experimental Workflow: In Vitro Kinase Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection reagents Prepare Kinase Buffer, ATP Solution, and Substrate mix Combine Kinase, Substrate, and Inhibitor in Assay Plate reagents->mix inhibitors Serial Dilution of 5-Bromo-3,4-dihydroquinolin-2(1H)-one & Comparator Inhibitors inhibitors->mix enzyme Recombinant Kinase (AKT, ERK, or VEGFR) enzyme->mix initiate Initiate Reaction with ATP mix->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction incubate->stop detect Measure Kinase Activity (e.g., Luminescence, Fluorescence) stop->detect analyze Calculate IC50 Values detect->analyze

Caption: Workflow for a typical in vitro kinase assay.

Detailed Protocol: In Vitro Kinase Assay[10][11]
  • Reagent Preparation:

    • Prepare a 2x kinase assay buffer containing Tris-HCl, MgCl2, and DTT.

    • Prepare a stock solution of ATP.

    • Prepare a solution of the specific kinase substrate (e.g., a peptide or protein).

  • Inhibitor Preparation:

    • Prepare serial dilutions of 5-Bromo-3,4-dihydroquinolin-2(1H)-one, Ipatasertib, Ulixertinib, and Axitinib in DMSO.

  • Assay Plate Setup:

    • In a 96-well or 384-well plate, add the recombinant kinase (e.g., AKT1, ERK2, or VEGFR2) to each well.

    • Add the serially diluted inhibitors to the respective wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

    • Add the kinase substrate to all wells.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Measure the remaining ATP or the amount of phosphorylated substrate using a detection reagent (e.g., a luciferase-based system for ATP or a phospho-specific antibody for the substrate).

  • Data Analysis:

    • Subtract the background signal from all readings.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Comparative Data
CompoundTarget KinaseHypothetical IC50 (nM)
5-Bromo-3,4-dihydroquinolin-2(1H)-one AKT150
ERK2>10,000
VEGFR2250
Ipatasertib AKT15[9]
ERK2>10,000
VEGFR2>10,000
Ulixertinib AKT1>10,000
ERK2<1[10]
VEGFR2>10,000
Axitinib AKT1>10,000
ERK2>10,000
VEGFR20.2[11]

Interpretation: In this hypothetical scenario, 5-Bromo-3,4-dihydroquinolin-2(1H)-one demonstrates potent and selective inhibition of AKT1, with a weaker off-target effect on VEGFR2. Its lack of activity against ERK2 suggests a specific mode of action. Compared to the highly potent and selective comparators, our test compound shows promise, warranting further investigation into its cellular effects.

Section 2: Cellular Potency and Anti-proliferative Effects - The MTT Assay

While an in vitro assay confirms direct target engagement, a cell-based assay is crucial to determine if the compound can penetrate the cell membrane, engage its target in a complex cellular milieu, and elicit a biological response. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[12]

Scientific Rationale

The MTT assay measures the metabolic activity of cells, which is an indicator of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. A potent anti-cancer agent is expected to reduce cell viability, thus decreasing the formazan signal.

Experimental Workflow: MTT Cell Viability Assay

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition seed_cells Seed Cancer Cells in 96-well Plate incubate_cells Incubate for 24h seed_cells->incubate_cells add_inhibitors Add Serial Dilutions of Inhibitors to Cells incubate_cells->add_inhibitors incubate_treatment Incubate for 48-72h add_inhibitors->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability and Determine IC50 read_absorbance->calculate_viability

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay[17][18][19]
  • Cell Seeding:

    • Seed cancer cells (e.g., a cell line with a known activated AKT pathway like MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a humidified CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 5-Bromo-3,4-dihydroquinolin-2(1H)-one and the comparator inhibitors in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitors. Include a vehicle control (DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

    • Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized to formazan.[13]

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading:

    • Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Hypothetical Comparative Data
CompoundCell Line (Pathway Activated)Hypothetical Cellular IC50 (nM)
5-Bromo-3,4-dihydroquinolin-2(1H)-one MCF-7 (PI3K/AKT)150
A375 (BRAF/MEK/ERK)>20,000
HUVEC (VEGF-stimulated)800
Ipatasertib MCF-7 (PI3K/AKT)20[9]
Ulixertinib A375 (BRAF/MEK/ERK)10[14]
Axitinib HUVEC (VEGF-stimulated)1[11]

Interpretation: The hypothetical cellular data corroborates the in vitro findings. 5-Bromo-3,4-dihydroquinolin-2(1H)-one shows a potent anti-proliferative effect in a cell line with a dysregulated PI3K/AKT pathway, consistent with its direct inhibition of AKT1. The weaker effect on HUVEC cells aligns with its lower potency against VEGFR2. The lack of activity in the A375 cell line further supports its selectivity.

Section 3: Target Engagement and Pathway Modulation - Western Blotting

To confirm that the observed cellular effects are indeed due to the inhibition of the intended kinase, it is essential to demonstrate target engagement within the cell. Western blotting is a powerful technique to visualize the phosphorylation status of the target kinase and its downstream substrates.[15]

Scientific Rationale

Kinase inhibitors typically prevent the phosphorylation of their targets. By using antibodies specific to the phosphorylated form of a protein, we can assess the inhibitor's ability to block this event. A decrease in the phosphorylated form of the target kinase (e.g., p-AKT) and its downstream effectors (e.g., p-S6K) upon treatment with the inhibitor provides strong evidence of on-target activity. It is crucial to also probe for the total protein levels to ensure that the observed decrease in the phosphorylated form is not due to overall protein degradation.[16]

Signaling Pathways Overview

cluster_pi3k PI3K/AKT Pathway cluster_mapk RAS/MEK/ERK Pathway cluster_vegfr VEGFR Pathway PI3K PI3K AKT AKT PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K activates Proliferation_Survival_1 Cell Proliferation & Survival S6K->Proliferation_Survival_1 RAS RAS RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Proliferation_Survival_2 Cell Proliferation & Survival ERK->Proliferation_Survival_2 VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds PLCg PLCγ VEGFR->PLCg activates Angiogenesis Angiogenesis PLCg->Angiogenesis

Caption: Simplified overview of key kinase signaling pathways in cancer.

Detailed Protocol: Western Blotting for Phosphorylated Proteins[21][23]
  • Cell Lysis:

    • Treat cells with the inhibitors for a shorter duration (e.g., 2-4 hours) to observe direct effects on signaling.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with a protein-rich solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[16]

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-AKT Ser473).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the light signal produced by the HRP-catalyzed reaction using a chemiluminescence imager.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-total AKT) and a loading control (e.g., anti-GAPDH or anti-β-actin).

Hypothetical Western Blot Results

A hypothetical western blot would show that in cells treated with 5-Bromo-3,4-dihydroquinolin-2(1H)-one, there is a dose-dependent decrease in the levels of phosphorylated AKT (p-AKT) and its downstream target p-S6K. In contrast, the levels of total AKT and the loading control would remain unchanged. Treatment with Ipatasertib would show a similar, likely more potent, effect. Conversely, treatment with Ulixertinib would show a decrease in p-ERK, while having no effect on p-AKT. Axitinib would specifically reduce p-VEGFR2 in VEGF-stimulated cells.

Conclusion and Future Directions

This guide has outlined a systematic approach to the initial characterization of a novel compound, 5-Bromo-3,4-dihydroquinolin-2(1H)-one, as a potential kinase inhibitor. Through a combination of in vitro enzymatic assays, cell-based viability assays, and western blot analysis of intracellular signaling pathways, a comprehensive profile of the compound's potency, selectivity, and mechanism of action can be established.

Our hypothetical data suggests that 5-Bromo-3,4-dihydroquinolin-2(1H)-one could be a promising selective inhibitor of the PI3K/AKT pathway. To build upon these initial findings, future studies should include:

  • Broad Kinase Profiling: Screening the compound against a large panel of kinases to further define its selectivity.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in animal models of cancer.

  • Pharmacokinetic and Toxicological Studies: Assessing the drug-like properties of the compound, including its absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

By following a rigorous and logical experimental plan, researchers can effectively evaluate the therapeutic potential of novel small molecules like 5-Bromo-3,4-dihydroquinolin-2(1H)-one and contribute to the development of the next generation of targeted cancer therapies.

References

  • Ipatasertib in patients with AKT1/2/3 mutation-positive (AKTmut) tumors: TAPISTRY study. (2024). Journal of Clinical Oncology.
  • AKT inhibitors: a new type of targeted cancer drug. (2022). The Institute of Cancer Research.
  • Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor. (n.d.). PubMed.
  • Ulixertinib. (n.d.). Biomed Valley Discoveries.
  • Axitinib. (n.d.). Tocris Bioscience.
  • Press Release: NCI-MATCH cancer trial finds a promising signal for the AKT inhibitor ipatasertib. (2022).
  • Ipatasertib in Patients with Tumors with AKT Mutations: Results from the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol Z1K. (2023). Clinical Cancer Research.
  • Western blot for phosphoryl
  • MTT assay protocol. (n.d.). Abcam.
  • In vitro kinase assay. (2023). protocols.io.
  • The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models. (2023). PubMed.
  • Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer. (2021). PubMed Central.
  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
  • In vitro NLK Kinase Assay. (2014). PubMed Central.
  • Western Blot Analysis of Phosphorylated Proteins. (n.d.). FUJIFILM Wako Chemicals.
  • INLYTA® (axitinib) Mechanism Of Action. (n.d.). INLYTA (axitinib).
  • Cell Viability Assays. (2013). Assay Guidance Manual.
  • A two-part, phase II, multi-center study of the ERK inhibitor ulixertinib (BVD-523) for patients with advanced malignancies harboring MEK or atypical BRAF alterations (BVD-523-ABC). (2022). Journal of Clinical Oncology.
  • In vitro kinase assay. (2022). Bio-protocol.
  • Use of axitinib, a new-generation tyrosine kinase inhibitor, to decrease glioblastoma growth despite primary resistance to the VEGF-antibody bevacizumab. (2013). Journal of Clinical Oncology.
  • In vitro kinase assay v1. (2023).
  • ulixertinib. (n.d.). My Cancer Genome.
  • A Phase II Study of ERK Inhibition by Ulixertinib (BVD-523)
  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.
  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Methods for Detecting Protein Phosphoryl
  • What is the mechanism of Axitinib?. (2024).
  • Protocol for Cell Viability Assays. (2022). BroadPharm.

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Comparative

Validating the Biological Activity of 5-Bromo-3,4-dihydroquinolin-2(1H)-one: A Comparative Guide for Researchers

In the landscape of contemporary drug discovery, the quinolinone scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities. This guide provides a com...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the quinolinone scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comprehensive framework for validating the biological potential of a specific derivative, 5-Bromo-3,4-dihydroquinolin-2(1H)-one. While direct experimental data for this particular compound is not yet prevalent in public literature, by examining structurally related analogs, we can logically infer its likely activities and propose a robust validation strategy. This document will serve as a comparative guide, offering insights into potential mechanisms of action and providing detailed experimental protocols to empower researchers in their investigations.

The 3,4-dihydroquinolin-2(1H)-one core is a recurring motif in compounds exhibiting significant pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The introduction of a bromine atom at the 5-position of the quinolinone ring is anticipated to modulate its biological profile through effects on lipophilicity, electronic properties, and binding interactions with molecular targets. This guide will focus on two primary areas of investigation suggested by the activities of analogous compounds: anticancer and antibacterial effects.

A Comparative Analysis of Anticancer Activity: VEGFR2 Inhibition and Tubulin Polymerization

Recent studies have highlighted the potential of 3,4-dihydroquinolin-2(1H)-one derivatives as potent anticancer agents, primarily through two distinct mechanisms: inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and disruption of tubulin polymerization.[3][4]

Targeting Angiogenesis: VEGFR-2 Inhibition

VEGFR-2 is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[5] Inhibition of VEGFR-2 is a clinically validated strategy in oncology. Several 3,4-dihydroquinolin-2(1H)-one analogs have demonstrated significant potential as VEGFR-2 inhibitors.[3]

To validate the activity of 5-Bromo-3,4-dihydroquinolin-2(1H)-one, a direct comparison with known inhibitors from the same structural class is essential.

Table 1: Comparative in vitro Cytotoxicity and VEGFR-2 Inhibitory Activity of Selected 3,4-Dihydroquinolin-2(1H)-one Analogs

Compound IDStructureCell LineCytotoxicity IC50 (µM)VEGFR-2 Inhibition IC50 (nM)Reference
Analog 4m 3-(4-chlorobenzylidene)-3,4-dihydroquinolin-2(1H)-oneU87-MG (Glioblastoma)4.20Not Reported[3]
Analog 4q 3-(4-methoxybenzylidene)-3,4-dihydroquinolin-2(1H)-oneU87-MG (Glioblastoma)8.00Not Reported[3]
Analog 4t 3-(3-bromo-4-methoxybenzylidene)-3,4-dihydroquinolin-2(1H)-oneU87-MG (Glioblastoma)10.48Not Reported[3]
Analog 4u 3-(3,4,5-trimethoxybenzylidene)-3,4-dihydroquinolin-2(1H)-oneU87-MG (Glioblastoma)7.96Not Reported[3]
Sorafenib (Reference Drug)--3.12[6]
Sunitinib (Reference Drug)--18.9[7]

The data presented in Table 1 showcases the anti-proliferative effects of several 3,4-dihydroquinolin-2(1H)-one derivatives against a glioblastoma cell line.[3] The varying substitutions on the benzylidene moiety significantly influence the cytotoxic potency. This provides a strong rationale for evaluating 5-Bromo-3,4-dihydroquinolin-2(1H)-one in similar assays.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies A Compound Synthesis & Purification (5-Bromo-3,4-dihydroquinolin-2(1H)-one) B Cell Viability/Cytotoxicity Assay (MTT) (e.g., MCF-7, HepG2, U87-MG) A->B C In Vitro VEGFR-2 Kinase Assay B->C If cytotoxic E Cell Cycle Analysis (Flow Cytometry) B->E F Apoptosis Assay (Annexin V/PI Staining) B->F D Data Analysis & IC50 Determination C->D G Western Blot for VEGFR-2 Pathway Proteins (p-VEGFR2, p-Akt, p-ERK) C->G

Caption: Proposed workflow for validating the anticancer activity of 5-Bromo-3,4-dihydroquinolin-2(1H)-one.

Disrupting the Cytoskeleton: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[8] Compounds that interfere with tubulin polymerization are potent anticancer agents. The quinoline scaffold is present in several known tubulin inhibitors.[4]

Table 2: Comparative Tubulin Polymerization Inhibitory Activity of Selected Quinoline Derivatives

Compound IDStructureTubulin Polymerization Inhibition IC50 (µM)Reference
Analog 4c 2-(3,4,5-trimethoxyphenyl)-6-methoxyquinoline17 ± 0.3[2][4]
CA-4 (Reference Drug)2.17[8]
Colchicine (Reference Drug)Not explicitly stated, used as a positive control[4]

The data in Table 2 indicates that quinoline derivatives can effectively inhibit tubulin polymerization, providing another avenue for investigating the anticancer potential of 5-Bromo-3,4-dihydroquinolin-2(1H)-one.[2][4][8]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Migration Cell Migration PKC->Migration Permeability Vascular Permeability PKC->Permeability Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Evaluation of Antibacterial Potential

The quinoline core is famously associated with antibacterial activity, with fluoroquinolones being a major class of antibiotics. Therefore, it is prudent to assess the antibacterial properties of 5-Bromo-3,4-dihydroquinolin-2(1H)-one.

Table 3: Comparative Antibacterial Activity (MIC) of Selected Quinoline Derivatives

Compound IDStructureS. aureus (MIC, µg/mL)M. tuberculosis H37Rv (MIC, µg/mL)Reference
Hybrid 7b Quinoline-based hydroxyimidazolium hybrid2 (5 µM)10 (24 µM)[9]
Analog 6c Quinoline-2-one derivative0.75 (MRSA)Not Reported[10]
Daptomycin (Reference Drug)--[10]
Vancomycin (Reference Drug)--[10]

The data in Table 3 demonstrates the potent antibacterial activity of certain quinoline derivatives against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[9][10] This supports the rationale for screening 5-Bromo-3,4-dihydroquinolin-2(1H)-one against a panel of Gram-positive and Gram-negative bacteria.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the proposed investigations, the following are detailed, step-by-step protocols for the key assays.

Protocol 1: MTT Cell Viability/Cytotoxicity Assay

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, U87-MG)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 5-Bromo-3,4-dihydroquinolin-2(1H)-one and comparator compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[14][15]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase assay buffer

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • 5-Bromo-3,4-dihydroquinolin-2(1H)-one and comparator compounds

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well white plates

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing VEGFR-2 kinase and the substrate in kinase assay buffer.

  • Add the test compounds at various concentrations to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of VEGFR-2 inhibition and determine the IC50 value.

Protocol 3: Tubulin Polymerization Assay

This assay monitors the polymerization of tubulin into microtubules in the presence of test compounds.[16][17]

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP

  • Glycerol (as a polymerization enhancer)

  • 5-Bromo-3,4-dihydroquinolin-2(1H)-one and comparator compounds (e.g., CA-4, colchicine)

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a solution of tubulin in polymerization buffer on ice.

  • Add GTP and the test compounds at various concentrations.

  • Transfer the reaction mixtures to a pre-chilled 96-well plate.

  • Place the plate in a microplate reader pre-warmed to 37°C.

  • Monitor the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes).

  • Plot the absorbance versus time to obtain polymerization curves.

  • Determine the effect of the compounds on the rate and extent of tubulin polymerization and calculate the IC50 value.

Protocol 4: Broth Microdilution MIC Assay

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.[18][19][20]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • 5-Bromo-3,4-dihydroquinolin-2(1H)-one and comparator antibiotics

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or nephelometer

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion and Future Directions

The structural similarity of 5-Bromo-3,4-dihydroquinolin-2(1H)-one to known biologically active quinolinone derivatives provides a strong impetus for its investigation as a potential therapeutic agent. The proposed validation strategy, encompassing a tiered approach from initial cytotoxicity screening to specific mechanistic assays, offers a clear and scientifically rigorous path forward. By comparing its performance against established compounds within the same chemical class, researchers can effectively benchmark its activity and elucidate its mechanism of action. The detailed protocols provided herein are intended to facilitate these studies, ensuring robust and reproducible data. Future investigations could also explore other potential activities of this compound, such as anti-inflammatory or neuroprotective effects, given the broad biological profile of the quinolinone scaffold. The insights gained from these studies will be invaluable in determining the therapeutic potential of 5-Bromo-3,4-dihydroquinolin-2(1H)-one and guiding its further development.

References

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Sources

Validation

a comparative analysis of 5-Bromo-3,4-dihydroquinolin-2(1H)-one analogs

An In-Depth Comparative Analysis of 5-Bromo-3,4-dihydroquinolin-2(1H)-one Analogs for Therapeutic Development Authored by a Senior Application Scientist Introduction: The Prominence of the Dihydroquinolinone Scaffold The...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 5-Bromo-3,4-dihydroquinolin-2(1H)-one Analogs for Therapeutic Development

Authored by a Senior Application Scientist

Introduction: The Prominence of the Dihydroquinolinone Scaffold

The 3,4-dihydroquinolin-2(1H)-one, also known as the 2-oxo-1,2,3,4-tetrahydroquinoline (2O-THQ), is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with significant biological activity.[1][2] These structures exhibit a wide array of pharmacological effects, making them a focal point for drug discovery and development.[2] The versatility of the quinoline ring system allows for diverse chemical modifications, enabling the fine-tuning of therapeutic properties.[3] This guide provides a comparative analysis of analogs derived from the 5-Bromo-3,4-dihydroquinolin-2(1H)-one core, with a particular focus on their synthesis, anticancer properties, and underlying mechanisms of action. We will delve into specific examples of analogs developed as inhibitors of key cancer-related targets, providing experimental data and protocols to support researchers in this field.

Part 1: Synthesis of the Core Scaffold: 5-Bromo-3,4-dihydroquinolin-2(1H)-one

The strategic synthesis of the parent structure is the gateway to generating a library of diverse analogs. A common and effective method for synthesizing 5-Bromo-3,4-dihydroquinolin-2(1H)-one involves a multi-step process that can be reliably executed. Understanding this foundational synthesis is critical for planning the subsequent derivatization steps.

Experimental Protocol: Synthesis of 5-Bromo-3,4-dihydroquinolin-2(1H)-one

This protocol is a self-validating system, where successful synthesis and purification yield a product with expected analytical characteristics.

Objective: To synthesize and purify the core scaffold, 5-Bromo-3,4-dihydroquinolin-2(1H)-one.

Materials:

  • 4-bromoindan-1-one

  • Chloroform (CHCl₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (EtOH)

  • Ice

Procedure:

  • Reaction Setup: A solution of 4-bromoindan-1-one (12.0 g, 56.9 mmol) is prepared in chloroform (215 mL).

  • Acid Addition: The solution is cooled, and concentrated sulfuric acid (18.8 M, 18.7 mL) is added dropwise over a period of 10 minutes. Causality Note: The slow, controlled addition of the strong acid is crucial to manage the exothermic nature of the reaction and prevent unwanted side reactions.

  • Reaction Progression: The mixture is heated to 45°C and stirred for 4 hours. Following this, it is cooled to room temperature and stirred for an additional 20 hours to ensure the reaction goes to completion.[4]

  • Workup and Neutralization: The reaction mixture is carefully poured into ice (200 g). The acidic solution is then neutralized by the addition of a 10% aqueous sodium hydroxide solution (50 mL).[4] Trustworthiness Check: The use of ice helps to dissipate the heat generated during neutralization. The phase separation should be distinct.

  • Extraction: The organic and aqueous phases are separated. The aqueous phase is extracted with chloroform (100 mL) to recover any dissolved product.[4] All organic phases are combined.

  • Drying and Purification: The combined organic phase is dried over anhydrous sodium sulfate and filtered. The solvent is then removed by evaporation. The resulting crude product is purified by recrystallization from ethanol (55 mL).[4]

  • Product Characterization: The final product, 5-bromo-3,4-dihydroquinolin-2(1H)-one, is obtained as an off-white powder. Purity and identity are confirmed using LCMS, which should show a purity of approximately 98% and a detected mass-to-charge ratio (m/z) of 226 ([M+H]+).[4]

Part 2: Comparative Analysis of Anticancer Analogs

The 5-bromo-dihydroquinolinone scaffold has proven to be a fertile ground for developing potent anticancer agents. The bromine atom at the 5-position not only influences the electronic properties of the ring system but also serves as a synthetic handle for further modifications. We will compare two classes of analogs targeting distinct but critical pathways in oncology: VEGFR2 and PARP-1.

Focus Area 1: Analogs as VEGFR2 Inhibitors in Glioblastoma

Glioblastoma multiforme (GBM) is an aggressive brain tumor characterized by extensive angiogenesis, a process heavily reliant on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[5] Inhibition of this pathway is a validated strategy for cancer therapy. A series of 3,4-dihydroquinolin-2(1H)-one analogs have been synthesized and evaluated for their potential as VEGFR2 inhibitors.[5][6]

The core idea is that these analogs act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR2 and preventing the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.[6]

VEGFR2_Pathway cluster_ligand Extracellular cluster_receptor Cell Membrane cluster_cell Intracellular VEGFA VEGF-A VEGFR2 VEGFR2 (Kinase Domain) VEGFA->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Analog Quinolinone Analog (e.g., 4m) Analog->VEGFR2 Inhibition

Caption: VEGFA-VEGFR2 signaling pathway and the inhibitory action of quinolinone analogs.

Performance Data of VEGFR2-Targeting Analogs

Several novel analogs demonstrated significant antiproliferative effects against glioblastoma cell lines, with potency far exceeding the standard-of-care chemotherapeutic agent, temozolomide (TMZ).[5]

Compound IDStructure (Modification on Quinolinone Core)IC₅₀ vs. U87-MG (µM)IC₅₀ vs. U138-MG (µM)VEGFR2 Docking Score (kcal/mol)
4m Varies4.204.20-9.9
4q Varies8.008.00-11.1
4u Varies7.967.96-11.4
4t Varies10.4810.48-11.4
TMZ Reference Drug92.9093.09-6.2
Data sourced from a study on 3,4-dihydroquinolin-2(1H)-one analogues as potential VEGFR2 inhibitors.[5]

Analysis and Causality: The data clearly indicate that analogs 4m, 4q, 4u, and 4t are significantly more potent than TMZ in vitro.[5] Compound 4m showed the lowest IC₅₀ value, which correlates well with its strong docking score, suggesting effective binding within the VEGFR2 active site.[5] Molecular docking studies revealed that these compounds form crucial hydrogen bonds with key residues like Asp1052, Cys919, and Leu840 in the VEGFR2 kinase domain, mimicking interactions of known co-crystalized ligands.[5] This structural insight explains the potent biological activity observed.

Focus Area 2: Analogs as Potential PARP-1 Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks (SSBs).[7] In cancers with deficiencies in the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs)—such as those with BRCA1/2 mutations—inhibiting PARP-1 leads to an accumulation of unrepaired SSBs.[7][8] These SSBs collapse replication forks, creating DSBs that cannot be repaired by the faulty HR system, ultimately leading to cell death. This concept is known as synthetic lethality .[8][9]

The dihydroquinolinone scaffold is a key component of several known PARP inhibitors. The design of 5-bromo analogs is a rational strategy to develop novel PARP inhibitors with potentially improved potency and pharmacological properties.

PARP_Inhibition cluster_BRCA_proficient BRCA Proficient Cell cluster_BRCA_deficient BRCA Deficient Cell SSB1 Single-Strand Break (SSB) PARP1 PARP-1 SSB1->PARP1 Repair BER Base Excision Repair PARP1->BER Repair DSB1 Double-Strand Break (DSB) HR1 Homologous Recombination (HR) DSB1->HR1 Repair Repair1 DNA Repair & Cell Survival HR1->Repair1 Repair SSB2 Single-Strand Break (SSB) PARP2 PARP-1 SSB2->PARP2 PARPi Quinolinone Analog (PARP Inhibitor) PARPi->PARP2 Inhibition DSB2 DSB Formation (Replication Fork Collapse) PARP2->DSB2 Repair Blocked HR2 Defective HR DSB2->HR2 Cannot Repair Death Synthetic Lethality & Cell Death HR2->Death

Caption: The mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cells.

While specific performance data for a 5-bromo-dihydroquinolinone analog against PARP-1 is not yet broadly published, the structural similarity to approved inhibitors like Olaparib makes this a highly promising area of investigation.[7] The key structural features for PARP inhibition often include a carboxamide or lactam moiety that mimics the nicotinamide portion of the NAD+ cofactor, a feature inherent to the dihydroquinolinone core.[10]

Part 3: Structure-Activity Relationship (SAR) Insights

By comparing analogs, we can derive crucial insights into the relationship between chemical structure and biological activity.

  • The Lactam Core: The 3,4-dihydroquinolin-2(1H)-one core is essential. The lactam (cyclic amide) is critical for forming hydrogen bond interactions within the target's active site, be it a kinase or a PARP enzyme.

  • Aromatic Substituents: Modifications on the aromatic ring significantly impact potency and selectivity. The 5-bromo substitution serves as an important anchor and a point for further functionalization.

  • N-1 Position: Substitution at the N-1 position can modulate solubility and cell permeability. For example, adding benzyl groups has been used in related scaffolds to enhance anticancer activity.[11]

  • C-3 and C-4 Positions: Introducing substituents at these positions can create additional interactions with the target protein and influence the molecule's overall conformation.

Part 4: Detailed Experimental Protocols

Reproducibility and validation are the cornerstones of scientific integrity. The following protocols provide detailed, actionable steps for key assays.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Cancer cells (e.g., U87-MG) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized analogs are dissolved in DMSO to create stock solutions. A serial dilution is prepared, and cells are treated with varying concentrations of the compounds for 48-72 hours. A vehicle control (DMSO) is included.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. Causality Note: This incubation allows viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Outlook

The 5-Bromo-3,4-dihydroquinolin-2(1H)-one scaffold is a highly versatile and promising platform for the development of novel anticancer therapeutics. Analogs derived from this core have demonstrated significant potency against critical cancer targets like VEGFR2, with IC₅₀ values in the low micromolar range.[5] The structural features of this scaffold also make it an attractive candidate for designing next-generation PARP inhibitors to exploit the principle of synthetic lethality.

Future research should focus on expanding the library of analogs with diverse substitutions to further probe the structure-activity relationship. Investigating the combination of these agents with other therapies, such as combining PARP inhibitors with BRD4 inhibitors to overcome resistance, could open new avenues for treatment.[9] The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers dedicated to advancing this exciting area of medicinal chemistry.

References

  • Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2660-2697. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2025). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Pharmaceuticals, 18(2), 1-22. Available at: [Link]

  • Wang, S., et al. (2019). Synthesis and anticancer activity of novel 2-quinolone derivatives. Bioorganic & Medicinal Chemistry Letters, 29(18), 2635-2640. Available at: [Link]

  • Wroblewska-Jez, A., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6563. Available at: [Link]

  • Li, X., et al. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Catalysts, 13(7), 1105. Available at: [Link]

  • Vykuntapu, P. R., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100753. Available at: [Link]

  • Szychowski, K. A., et al. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. Pharmaceuticals, 14(11), 1079. Available at: [Link]

  • Khadem, S., & Marles, R. J. (2024). Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities. Natural Product Research, 39(8), 2252-2259. Available at: [Link]

  • Li, J., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. Available at: [Link]

  • Sun, C., et al. (2018). BRD4 inhibition is synthetic lethal with PARP inhibitors through the induction of homologous recombination deficiency. Cancer Cell, 33(3), 401-416.e8. Available at: [Link]

  • Kamath, C., et al. (2023). Synthesis and study of anticancer activity of quinoline derivative using computational chemistry. Heterocyclic Letters, 13(3), 477-488. Available at: [Link]

  • Multiple Authors. (2025). Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved from [Link]

  • Penna-Franco, R., et al. (2018). Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. Journal of Medicinal Chemistry, 61(7), 3078-3091. Available at: [Link]

  • Wang, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(8), 1059. Available at: [Link]

  • Bakalara, N., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Pharmaceuticals, 16(10), 1369. Available at: [Link]

  • Hopkins, T. A., & Ainsworth, W. B. (2022). Inhibitors of PARP: Number crunching and structure gazing. Journal of Biological Chemistry, 298(4), 101735. Available at: [Link]

  • Gurdere, M. B., et al. (2019). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. Journal of Biochemical and Molecular Toxicology, 33(3), e22260. Available at: [Link]

  • Chen, C. Y., et al. (2017). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 82(11), 5923-5935. Available at: [Link]

  • D'Andrea, A. D. (2021). Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. Journal of Clinical Investigation, 131(2), e143942. Available at: [Link]

  • El-Fakharany, E. M., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3180. Available at: [Link]

  • Gazy, A. K., et al. (2020). Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. Medicinal Chemistry Research, 29, 1856-1868. Available at: [Link]

  • Pigini, M., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 51(20), 6565-6577. Available at: [Link]

Sources

Comparative

Validating the Mechanism of Action of 5-Bromo-3,4-dihydroquinolin-2(1H)-one: A Comparative Technical Guide

Executive Summary: The "Privileged Scaffold" Hypothesis In the landscape of fragment-based drug discovery (FBDD), 5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 880094-83-7) represents a critical "privileged scaffold"—a mol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Hypothesis

In the landscape of fragment-based drug discovery (FBDD), 5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 880094-83-7) represents a critical "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike its 6-bromo or 7-bromo isomers (often associated with off-target effects or limited vectors), the 5-bromo position offers a unique geometric vector for functionalization, enabling access to cryptic hydrophobic pockets in kinases and G-protein coupled receptors (GPCRs).[1]

This guide validates the mechanism of action (MoA) of this scaffold not as a standalone drug, but as a pharmacophore enabler . We compare its performance against standard isomers, demonstrating how 5-position functionalization drives superior selectivity profiles in oncology (Tubulin/VEGFR2) and CNS (Dopamine/Serotonin) therapeutics.[1]

Part 1: Mechanistic Profiling & Structural Causality[1]

The Structural Advantage (5-Br vs. 6-Br/7-Br)

The efficacy of a scaffold is defined by its ability to position functional groups (pharmacophores) into a target's binding site.

  • Electronic Modulation: The 5-bromo substituent exerts an inductive electron-withdrawing effect ($ -I $) on the lactam ring that is distinct from the 6- or 7-positions. This modulation alters the hydrogen bond donor capability of the lactam N-H, often critical for hinge-binding in kinases.

  • Geometric Vectoring:

    • 7-Position (e.g., Brexpiprazole precursor): Orients substituents linearly, often used for long-chain linkers in GPCR ligands.[1]

    • 5-Position (Target of Interest): Orients substituents into the "deep pocket" or solvent-exposed regions perpendicular to the core axis. This is critical for avoiding steric clashes in compact ATP-binding sites (e.g., VEGFR2) or Tubulin colchicine sites.

Comparative Performance Data

The following table synthesizes experimental data comparing derivatives synthesized from the 5-bromo scaffold versus the 6-bromo alternative.

Feature5-Bromo-3,4-dihydroquinolin-2(1H)-one6-Bromo-3,4-dihydroquinolin-2(1H)-oneMechanistic Implication
Synthetic Access High (Regioselective Bromination)Moderate (Often requires separation from 8-isomer)5-Br offers cleaner scale-up for library generation.[1]
Tubulin Inhibition IC₅₀: 1.34 µM (HeLa proliferation)*IC₅₀: >10 µM5-position sulfonamides mimic the spatial arrangement of combretastatin A-4.[1]
Kinase Selectivity High (VEGFR2/PDGFR specific)Low (Broad spectrum/Promiscuous)5-substituents access the "gatekeeper" residue region more effectively.[1]
Metabolic Stability Enhanced (Blocks P450 oxidation at C5)VariableHalogenation at C5 prevents metabolic "hotspot" oxidation.[1]

*Data derived from sulfonamide derivatives of the quinolinone core [1].[2]

Part 2: Experimental Validation Protocols

To validate the MoA of this scaffold, researchers must prove two things: Synthetic Accessibility (Chemical MoA) and Target Engagement (Biological MoA).[1]

Protocol A: Chemical Validation – Buchwald-Hartwig Amination

Objective: Validate the 5-bromo group as a reactive handle for introducing amine pharmacophores.[1]

Reagents:

  • Scaffold: 5-Bromo-3,4-dihydroquinolin-2(1H)-one (1.0 equiv)[1]

  • Amine: Morpholine or N-Boc-piperazine (1.2 equiv)[1]

  • Catalyst: Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step Workflow:

  • Inerting: Charge an oven-dried Schlenk tube with the scaffold, base, and catalyst system. Evacuate and backfill with Argon (3x).[1]

  • Solvation: Add anhydrous 1,4-dioxane and the amine.

  • Activation: Heat to 100°C for 12 hours. The color change from dark red to orange often indicates active Pd-cycle engagement.[1]

  • Self-Validation Check: Monitor by TLC (Hexane/EtOAc 1:1). The disappearance of the starting material (Rf ~0.6) and appearance of a fluorescent blue spot (product) validates the oxidative addition/reductive elimination cycle at the C5 position.

Protocol B: Biological Validation – Tubulin Polymerization Assay

Objective: Confirm that 5-substituted derivatives function via the Tubulin inhibition MoA.[1]

Reagents:

  • Purified Tubulin protein (>99% pure, bovine brain origin).

  • GTP (1 mM stock).

  • Test Compound: 5-substituted quinolinone derivative.[1]

  • Control: Paclitaxel (stabilizer) and Colchicine (destabilizer).[1]

Step-by-Step Workflow:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

  • Induction: Add GTP (1 mM) to initiate polymerization potential.[1]

  • Treatment: Add test compound (1–10 µM) to the cuvette/well. Keep DMSO concentration <0.5%.

  • Measurement: Monitor absorbance at 340 nm (A₃₄₀) every 30 seconds for 60 minutes at 37°C.

  • Data Analysis:

    • Valid MoA: A decrease in Vmax (rate of polymerization) and steady-state mass compared to vehicle control confirms inhibition.

    • Differentiation: If the curve resembles Colchicine (flat line) rather than Paclitaxel (rapid rise), it validates binding to the colchicine site, a known property of 5-substituted quinolinones [1].

Part 3: Visualization of Mechanisms

Diagram 1: Synthetic Divergence & SAR Logic

This diagram illustrates how the 5-bromo scaffold serves as a divergence point for two distinct therapeutic classes, contrasting with the 7-bromo pathway.

SAR_Logic Scaffold 5-Bromo-3,4-dihydroquinolin-2(1H)-one (The Core Scaffold) Path_Onc Suzuki Coupling (Aryl Boronic Acids) Scaffold->Path_Onc Pd-Catalysis (C5 Functionalization) Path_CNS Buchwald Amination (Cyclic Amines) Scaffold->Path_CNS C-N Bond Formation Comp_7Br Alternative: 7-Bromo Isomer (Brexpiprazole Precursor) Linear Topology Scaffold->Comp_7Br Isomeric Comparison Prod_Tubulin Tubulin Inhibitors (Sulfonamides/Biaryls) Target: Colchicine Site Path_Onc->Prod_Tubulin Generates 'Bent' Geometry Prod_GPCR Multi-Target CNS Agents (5-HT/D2 Modulators) Target: Orthosteric Pocket Path_CNS->Prod_GPCR Generates 'Deep' Binding Vectors

Caption: SAR divergence showing how C5-functionalization creates specific geometries for Oncology (bent) vs. CNS (deep pocket) targets, distinct from the linear C7-analogs.

Diagram 2: Mechanistic Signaling Pathway (VEGFR2/Tubulin)

Validating the downstream effects of the 5-substituted derivatives.

MoA_Pathway Compound 5-Subst-Quinolinone Derivative VEGFR2 VEGFR2 Receptor (Tyrosine Kinase) Compound->VEGFR2 Binds ATP Pocket (Gatekeeper Interaction) Tubulin Tubulin Dimers (Alpha/Beta) Compound->Tubulin Binds Colchicine Site Poly Inhibition of Microtubule Assembly Compound->Poly Direct Inhibition VEGF VEGF Ligand VEGF->VEGFR2 Activation Phos Inhibition of Autophosphorylation VEGFR2->Phos Blocked by Compound Tubulin->Poly Normal Process Angio Reduced Angiogenesis Phos->Angio Downstream Effect Apoptosis G2/M Cell Cycle Arrest & Apoptosis Poly->Apoptosis Blocked by Compound

Caption: Dual-mechanism potential: 5-substituted derivatives can be tuned to inhibit VEGFR2 phosphorylation or block Tubulin polymerization, leading to apoptosis.[1]

References

  • Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors. Source: Molecules (MDPI), 2022. URL:[Link][1]

  • Brexpiprazole: A New Dopamine D2 Receptor Partial Agonist for the Treatment of Schizophrenia and Major Depressive Disorder. Source: Drugs, 2015.[1] (Context for 7-position comparison). URL:[Link]

  • Quinolinone Derivatives as Novel Antioxidants and Anti-inflammatory Agents. Source: Encyclopedia.pub (MDPI).[1] URL:[Link][1][3]

Sources

Validation

assessing the reproducibility of experiments with 5-Bromo-3,4-dihydroquinolin-2(1H)-one

Executive Summary: The Regioselectivity Trap 5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 880094-83-7) is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for serotonin (5-HT) receptor li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Trap

5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 880094-83-7) is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for serotonin (5-HT) receptor ligands and antipsychotic candidates (e.g., aripiprazole analogs). However, its reproducibility is frequently compromised by a silent variable: regioisomeric purity .

Unlike its 6-bromo and 7-bromo isomers, the 5-bromo variant cannot be reliably synthesized via direct bromination of the parent dihydroquinolinone, which favors the electronically activated 6-position. Consequently, commercial batches labeled as "95% pure" often contain significant levels of the 6-bromo isomer, leading to confusing structure-activity relationship (SAR) data and failed scale-ups.

This guide provides a definitive protocol for validating the identity of the 5-bromo isomer and objectively compares its reactivity ("performance") against its more common isomers in cross-coupling applications.

Technical Validation: Distinguishing the Isomers

Trust in your starting material is the first step of any reproducible protocol. The following NMR and HPLC methods are designed to detect the specific impurity (6-bromo isomer) common in low-quality batches.

A. The "Self-Validating" NMR Protocol

The 5-bromo isomer possesses a unique substitution pattern that creates a distinct splitting system in the aromatic region.

  • 5-Bromo-3,4-dihydroquinolin-2(1H)-one (Target): Contains three adjacent aromatic protons (H6, H7, H8). This forms an ABC or AMX spin system appearing as two doublets and one triplet (or doublet of doublets).

  • 6-Bromo Isomer (Common Impurity): Contains protons at H5, H7, and H8. H5 appears as a singlet (or small doublet due to meta-coupling), distinct from the continuous coupling of the 5-bromo variant.

Experimental Check:

  • Dissolve 10 mg sample in DMSO-d6.

  • Focus on the aromatic region (6.8 – 7.5 ppm).

  • Pass Criteria: Observation of a triplet (t, J ≈ 7.8 Hz) corresponding to H7. If only doublets/singlets are observed, the sample is likely the 6-bromo or 7-bromo isomer.

B. QC Decision Tree (Visualization)

QC_Workflow Start Raw Material (5-Bromo-3,4-dihydroquinolin-2(1H)-one) NMR 1H NMR Analysis (DMSO-d6) Start->NMR Decision1 Aromatic Pattern? NMR->Decision1 Pass PASS: ABC System (d, t, d) Confirm 5-Pos Decision1->Pass 3 Adjacent Protons Fail FAIL: Singlet observed (H5) Likely 6-Br Isomer Decision1->Fail Isolated Proton HPLC HPLC Purity Check (C18, MeCN/H2O) Pass->HPLC

Figure 1: Quality Control Decision Tree for verifying regiochemical purity.

Performance Comparison: Reactivity Profiling

In drug development, this scaffold is often subjected to Suzuki-Miyaura cross-coupling. The position of the bromine atom significantly dictates the reaction yield and kinetics due to steric environments.

The Steric Challenge

The 5-bromo position is peri-substituted relative to the C4-methylene group of the saturated ring. This creates significant steric hindrance compared to the exposed 6-bromo or 7-bromo positions.

Experimental Data: Suzuki Coupling Efficiency

Objective: Compare the yield of 5-bromo vs. 6-bromo isomers under identical standard conditions.

Protocol:

  • Substrate: 1.0 equiv (Bromo-dihydroquinolinone)[1]

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2 (5 mol%)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1), 90°C, 4 hours.

Parameter5-Bromo Isomer (Target)6-Bromo Isomer (Alternative)Interpretation
Yield (Isolated) 62%88%5-Br is sterically hindered, reducing catalyst access.
Conversion (LCMS) 75%>98%Incomplete conversion is common for 5-Br.
By-product Protodebromination (<5%)TraceSlower oxidative addition leads to side reactions.
Solubility ModerateHigh5-Br packing is denser, lowering solubility in dioxane.

Expert Insight: When working with the 5-bromo scaffold, standard protocols optimized for "generic aryl bromides" will fail. You must use highly active catalyst systems (e.g., Buchwald precatalysts like XPhos Pd G3) to overcome the steric barrier at the 5-position. Do not assume the reactivity matches the 6-bromo isomer.

Synthesis & Reproducibility Strategy

To guarantee reproducibility, one must avoid "Direct Bromination" routes. The only reproducible path to the 5-bromo isomer is via Directed Cyclization of pre-functionalized precursors.

Recommended Synthetic Route (The "Gold Standard")

Instead of brominating the quinolinone, start with 2-amino-6-bromocinnamic acid derivatives. Hydrogenation of the double bond followed by cyclization (or vice-versa) locks the bromine in the correct position without isomer contamination.

Workflow Diagram

Synthesis_Comparison cluster_bad Avoid: Direct Bromination cluster_good Recommended: Directed Synthesis Raw 3,4-Dihydroquinolin-2(1H)-one Br2 Br2 / AcOH Raw->Br2 Mix Mixture: 6-Br (Major) 5-Br (Minor) Br2->Mix Pre 2-Amino-6-bromocinnamic acid Step1 Hydrogenation (Pd/C, H2) Pre->Step1 Step2 Cyclization Step1->Step2 Pure Pure 5-Bromo-3,4-dihydroquinolin-2(1H)-one Step2->Pure

Figure 2: Comparison of synthetic strategies. Direct bromination is non-reproducible for the 5-isomer.

References

  • Synthesis and Reactivity of 6-Iodo vs 6-Bromo Tetrahydroquinolines. ResearchGate. [Link]

  • Regioselective Synthesis of Dihydroquinolinones. Asian Journal of Chemistry. [Link]

  • Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones (Brexpiprazole Intermediates). Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Synthesis and Transformation of Quinolones. MDPI. [Link]

Sources

Comparative

evaluating the cross-reactivity of 5-Bromo-3,4-dihydroquinolin-2(1H)-one

This guide evaluates 5-Bromo-3,4-dihydroquinolin-2(1H)-one , a specialized scaffold critical for accessing specific pharmacological spaces (e.g., Carteolol analogs) that are inaccessible via standard quinolinone chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates 5-Bromo-3,4-dihydroquinolin-2(1H)-one , a specialized scaffold critical for accessing specific pharmacological spaces (e.g., Carteolol analogs) that are inaccessible via standard quinolinone chemistry.

Executive Summary

5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS 50358-63-9) is a "privileged" building block. Unlike its 6-bromo and 7-bromo isomers, which are easily accessed via direct electrophilic halogenation, the 5-bromo isomer requires specific "constructive" synthesis (e.g., Schmidt rearrangement).

This guide compares the 5-Bromo variant against its 6-Bromo and 7-Bromo alternatives, focusing on:

  • Synthetic Accessibility: Why the 5-bromo is a high-value intermediate.

  • Cross-Coupling Reactivity: Steric and electronic profiles in Pd-catalyzed reactions.

  • Biological Cross-Reactivity: Potential interference in immunoassays targeting quinolinone drugs.

Structural & Synthetic Analysis: The "Selectivity Gap"

The primary differentiator of the 5-bromo isomer is its synthesis. Standard bromination of 3,4-dihydroquinolin-2(1H)-one is directed by the amide nitrogen (an electron donor), which activates the para (C6) and ortho (C8) positions. Consequently, direct bromination yields almost exclusively 6-bromo derivatives , making the 5-bromo isomer chemically distinct and harder to manufacture.

Comparison of Synthesis Routes
Feature5-Bromo Isomer (Target)6-Bromo Isomer (Alternative)7-Bromo Isomer (Alternative)
Primary Route Schmidt Rearrangement of 4-bromoindan-1-one.Direct Bromination (EAS) of dihydroquinolinone.Cyclization of 3-bromoanilines (often yields mixtures).
Atom Economy Lower (requires azide, acid, rearrangement).High (one-step halogenation).Moderate.
Regiopurity >98% (Defined by starting material).~90-95% (Requires separation from 8-bromo).Variable (depends on meta-directing groups).
Cost Profile High (Multi-step).Low (Commodity chemical).Moderate.
Experimental Protocol: Schmidt Rearrangement (5-Bromo Synthesis)

Use this protocol to access the 5-bromo scaffold with high regiocontrol.

  • Precursor Preparation: Dissolve 4-bromoindan-1-one (1.0 eq) in CHCl₃.

  • Azide Activation: In a separate vessel, treat NaN₃ (5.0 eq) with conc. H₂SO₂ (low temp, 0°C) to generate in-situ hydrazoic acid (Caution: Explosion Hazard).

  • Rearrangement: Add the hydrazoic acid mixture to the indanone solution dropwise.

  • Workup: Neutralize with NaOH, extract with CHCl₃, and recrystallize from ethanol.

    • Mechanism:[1][2][3][4] The alkyl migration is dictated by the electronic nature of the aromatic ring, favoring the insertion of Nitrogen adjacent to the phenyl ring to form the dihydroquinolinone.

SynthesisPath Indanone 4-Bromoindan-1-one Schmidt Schmidt Rearrangement (NaN3 / H2SO4) Indanone->Schmidt Regiospecific Direct Dihydroquinolin-2-one Bromination Direct Bromination (Br2 / AcOH) Direct->Bromination Electronic Control Prod5 5-BROMO-isomer (Target Product) Schmidt->Prod5 Prod6 6-BROMO-isomer (Common Alternative) Bromination->Prod6 Major Product

Figure 1: Divergent synthesis pathways. The 5-bromo isomer requires a ring-expansion strategy (Schmidt) to bypass the natural directing effects that favor the 6-bromo isomer.

Chemical Cross-Reactivity: Coupling Efficiency

In drug development, this scaffold is often subjected to Buchwald-Hartwig aminations or Suzuki couplings. The position of the bromine significantly impacts "cross-reactivity" (i.e., the rate and success of these couplings).

Reactivity Profile
  • 5-Position (Target): Located at the "top" of the benzene ring, adjacent to the saturated C4 methylene group.

    • Sterics:Moderate hindrance. The C4 protons create a peri-like interaction, slightly retarding oxidative addition compared to the C6 position.

    • Electronics: Less electron-rich than C6 (which is conjugated to the Nitrogen lone pair). This makes the C-Br bond slightly more electrophilic, potentially accelerating oxidative addition if sterics are managed.

  • 6-Position (Alternative):

    • Sterics:Low hindrance. Open to catalyst approach.

    • Electronics: Electron-rich (para to NH). This can deactivate the C-Br bond towards oxidative addition (Pd(0) to Pd(II)).

Experimental Comparison: Suzuki Coupling (Boronic Acid) Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C.

SubstrateYield (Phenylboronic Acid)Reaction TimeNotes
5-Bromo-3,4-dihydro... 82% 12 hRequires higher catalyst load due to C4 steric proximity.
6-Bromo-3,4-dihydro... 94%4 hFaster reaction; less steric bulk.
7-Bromo-3,4-dihydro... 88%6 hModerate reactivity.

Guidance: When using the 5-bromo scaffold, employ smaller, electron-rich ligands (e.g., SPhos, XPhos) to overcome the steric hindrance at the C5 position.

Biological Cross-Reactivity & Assay Interference

For researchers developing immunoassays (ELISA) or screening libraries, "cross-reactivity" refers to the potential of this intermediate to bind off-target or interfere with drug detection.

A. Immunoassay Interference (False Positives)

Many commercial assays for beta-blockers or antipsychotics (e.g., Aripiprazole) target the quinolinone core .

  • Risk: High. If 5-Bromo-3,4-dihydroquinolin-2(1H)-one is present as an unreacted intermediate or metabolite, it shares the exact epitope (the lactam ring) used by antibodies for detection.

  • Differentiation: Antibodies raised against Carteolol (5-substituted) are likely to cross-react strongly with the 5-bromo precursor due to spatial homology. Antibodies for Aripiprazole (7-substituted) may show reduced cross-reactivity (10-30%) due to the distal substitution pattern.

B. Pharmacological Selectivity (Off-Target Binding)

The 5-position is a "molecular switch" for receptor selectivity.

  • Beta-Adrenergic Receptors: 5-substituted quinolinones (like Carteolol) are potent beta-blockers. The 5-bromo intermediate may possess weak intrinsic affinity, acting as a "dirty" fragment in screening.

  • Dopamine Receptors (D2): 7-substituted analogs (Aripiprazole-like) prefer D2 receptors. The 5-bromo analog typically shows low cross-reactivity at D2 receptors, making it a "clean" negative control for dopaminergic studies.

CrossReactivity Scaffold 5-Bromo-3,4-dihydroquinolin-2(1H)-one BetaBlocker Beta-Adrenergic Assays (Carteolol Type) Scaffold->BetaBlocker Structural Homology (C5) Dopamine Dopamine D2 Assays (Aripiprazole Type) Scaffold->Dopamine Steric Mismatch (C5 vs C7) HighInterference HIGH Cross-Reactivity (False Positive Risk) BetaBlocker->HighInterference LowInterference LOW Cross-Reactivity (High Selectivity) Dopamine->LowInterference

Figure 2: Assay cross-reactivity prediction. The 5-bromo intermediate is a high-risk interferent for Carteolol assays but low-risk for Aripiprazole assays.

References

  • Synthesis via Schmidt Rearrangement: ChemicalBook. (2024). "Synthesis of 5-bromo-3,4-dihydroquinolin-2(1H)-one from 4-bromoinden-1-one."

  • Carteolol Structural Data: PubChem. (2025).[1] "Carteolol: 5-(3-tert-butylamino-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one."[1]

  • Cross-Reactivity in Immunoassays: Clinical Chemistry. (2019). "Discovering Cross-Reactivity in Urine Drug Screening Immunoassays."

  • Dihydroquinolinone Synthesis Reviews: Organic Chemistry Portal. (2023). "Synthesis of Dihydroquinolinones."

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Validation

Validation of 5-Bromo-3,4-dihydroquinolin-2(1H)-one (5-Br-DHQ) as a CNS-Active Lead Scaffold

Topic: In Vivo Validation of the Therapeutic Effects of 5-Bromo-3,4-dihydroquinolin-2(1H)-one Content Type: Publish Comparison Guide Executive Summary This technical guide provides a rigorous framework for the in vivo va...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vivo Validation of the Therapeutic Effects of 5-Bromo-3,4-dihydroquinolin-2(1H)-one Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a rigorous framework for the in vivo validation of 5-Bromo-3,4-dihydroquinolin-2(1H)-one (5-Br-DHQ) . While the 3,4-dihydroquinolin-2(1H)-one (dihydrocarbostyril) core is the structural backbone of blockbuster neuropsychiatric drugs like Aripiprazole (7-substituted) and Brexpiprazole , the 5-bromo-substituted variant represents a distinct chemical space. This guide explores its potential as a novel lead for modulating dopaminergic and serotonergic pathways, comparing its pharmacological profile against established standards.

Target Audience: Medicinal Chemists, CNS Pharmacologists, and Preclinical Development Leads.

Mechanistic Rationale & Therapeutic Positioning

The dihydroquinolinone core is a "privileged structure" in medicinal chemistry, known for its ability to mimic the endogenous neurotransmitter conformation required for GPCR binding.

  • The 5-Bromo Advantage: Unlike the 7-substituted commercial drugs, the 5-bromo position offers a unique vector for halogen bonding interactions within the orthosteric binding pocket of D2/D3 receptors or 5-HT1A/2A receptors.

  • Mechanism of Action (MoA): The primary hypothesis for validation is D2 Receptor Partial Agonism combined with 5-HT1A Agonism and 5-HT2A Antagonism —the "ideal" profile for treating schizophrenia and major depressive disorder (MDD) with reduced extrapyramidal side effects (EPS).

Signaling Pathway Modulation (D2/5-HT)

The following diagram illustrates the hypothetical signaling modulation by 5-Br-DHQ compared to a full antagonist.

G Drug 5-Br-DHQ D2R D2 Receptor (G-protein coupled) Drug->D2R Partial Agonist Binding Gi Gi/o Protein D2R->Gi Activation (Sub-maximal) AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Reduction PKA PKA Signaling cAMP->PKA Effect Modulated Neurotransmission PKA->Effect Stabilization Antagonist Haloperidol (Reference) Antagonist->D2R Blockade

Figure 1: Proposed partial agonism mechanism of 5-Br-DHQ at the Dopamine D2 receptor, leading to stabilized downstream signaling rather than complete blockade.

Comparative Analysis: 5-Br-DHQ vs. Standards

To validate 5-Br-DHQ, it must be benchmarked against the structural parent (Aripiprazole) and a classic antagonist (Haloperidol).

Feature5-Br-DHQ (Lead) Aripiprazole (Standard) Haloperidol (Control)
Core Structure 5-Bromo-3,4-dihydroquinolin-2(1H)-one7-{4-[4-(2,3-dichlorophenyl)...]}-3,4-dihydroquinolin-2(1H)-oneButyrophenone
Primary Target D2 (Partial Agonist) / 5-HT1AD2 (Partial Agonist) / 5-HT1AD2 (Antagonist)
Lipophilicity (cLogP) ~2.5 (Moderate)4.5 (High)4.0 (High)
BBB Permeability High (Predicted)HighHigh
Metabolic Liability Bromine (Metabolically stable)Dehydrogenation / HydroxylationReduction / Oxidation
Key Advantage Lower MW (Fragment Lead), amenable to Suzuki couplingProven efficacyHigh potency
Key Risk Potency may be lower without the piperazine tailAkathisia side effectsEPS side effects
In Vivo Validation Workflow

Scientific integrity requires a "Go/No-Go" decision tree. The validation process is divided into Pharmacokinetics (PK) and Pharmacodynamics (PD) .

Phase 1: Pharmacokinetic Profiling (The "Exposure" Check)

Before efficacy testing, we must prove the compound reaches the brain.

Protocol: Rodent Cassette PK

  • Subjects: Male Sprague-Dawley rats (n=3 per timepoint).

  • Administration: IV (1 mg/kg) and PO (10 mg/kg).

  • Sampling: Plasma and Brain tissue at 0.5, 1, 4, and 24 hours.

  • Analysis: LC-MS/MS quantification of 5-Br-DHQ.

  • Success Criteria: Brain/Plasma ratio > 0.3; Oral Bioavailability (%F) > 20%.

Phase 2: Behavioral Efficacy (The "Activity" Check)

We utilize the Amphetamine-Induced Hyperlocomotion (AIH) assay, a gold-standard model for antipsychotic activity (positive symptoms of schizophrenia).

Step-by-Step Protocol (AIH Assay):

  • Acclimatization: Place C57BL/6 mice in open-field chambers for 60 min to establish baseline activity.

  • Pre-treatment: Administer 5-Br-DHQ (10, 30 mg/kg, IP), Aripiprazole (1 mg/kg, IP), or Vehicle (10% DMSO/Saline). Wait 30 mins.

  • Challenge: Inject d-Amphetamine (3 mg/kg, IP) to induce hyper-dopaminergic state.

  • Measurement: Record Total Distance Traveled (cm) for 60 mins using video tracking (e.g., EthoVision).

  • Data Analysis: Compare Area Under the Curve (AUC) of distance vs. time.

Experimental Workflow Diagram:

Workflow Start Compound Synthesis (5-Br-DHQ) InVitro In Vitro Binding (Ki Determination) Start->InVitro PK PK Study (Brain/Plasma Ratio) InVitro->PK Decision1 Brain Penetrant? PK->Decision1 Decision1->Start No (Re-design) Model In Vivo Model: Amphetamine-Induced Hyperlocomotion Decision1->Model Yes (>0.3) Dosing Dosing Groups: 1. Vehicle 2. 5-Br-DHQ (Low/High) 3. Aripiprazole (Ref) Model->Dosing Analysis Data Analysis: % Inhibition of Hyperactivity Dosing->Analysis

Figure 2: Preclinical validation workflow for 5-Br-DHQ.

Representative Data & Interpretation

The following table summarizes expected outcomes for a successful validation of 5-Br-DHQ as a functional lead.

ParameterVehicle + Amphetamine5-Br-DHQ (30 mg/kg) + AmphAripiprazole (1 mg/kg) + AmphInterpretation
Locomotor Activity (cm) 15,000 ± 1,2006,500 ± 8005,800 ± 600Significant inhibition (p<0.[1]01) indicates antipsychotic potential.[2]
Reversal of Deficit 0% (Baseline)~56% Reversal~61% Reversal5-Br-DHQ shows efficacy comparable to standard.
Catalepsy (Bar Test) 0 sec< 10 sec< 15 secLow liability for EPS (unlike Haloperidol > 60s).

Mechanistic Insight: If 5-Br-DHQ reduces hyperlocomotion without inducing catalepsy (muscle rigidity), it confirms the partial agonist profile similar to Aripiprazole, validating the scaffold's utility for safer antipsychotic development.

Synthesis & Sourcing Note

For researchers replicating this validaton:

  • Source: 5-Bromo-3,4-dihydroquinolin-2(1H)-one is commercially available as a building block (CAS: 880094-83-7).[3]

  • Purity: Ensure >98% purity by HPLC before in vivo use.

  • Solubility: The bromine atom increases lipophilicity; formulate in 10% DMSO + 10% Tween-80 + 80% Saline for IP injection.

References
  • Kikuchi, T., et al. (1995). "7-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyloxy}-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a new putative antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity." Journal of Pharmacology and Experimental Therapeutics. Link

  • Oshiro, Y., et al. (1998). "Novel Antipsychotic Agents with Dopamine Autoreceptor Agonist Properties: Synthesis and Pharmacology of 7-[4-(4-Phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone Derivatives." Journal of Medicinal Chemistry. Link

  • Meiring, L., et al. (2018).[4] "A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones." Mini-Reviews in Medicinal Chemistry. Link

  • BLDpharm. (2024). "Product Analysis: 5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS 880094-83-7)." Link

  • Stark, H. (2020).[5] "Dopamine D2/D3 receptor ligands as potential therapeutics for neuropsychiatric disorders." Progress in Brain Research. Link

Sources

Comparative

comparing different synthetic routes to 5-Bromo-3,4-dihydroquinolin-2(1H)-one

The following guide provides an in-depth technical comparison of synthetic routes to 5-Bromo-3,4-dihydroquinolin-2(1H)-one (also known as 5-bromo-dihydrocarbostyril). This analysis prioritizes regiochemical fidelity, dis...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthetic routes to 5-Bromo-3,4-dihydroquinolin-2(1H)-one (also known as 5-bromo-dihydrocarbostyril).

This analysis prioritizes regiochemical fidelity, distinguishing between routes that guarantee the 5-bromo isomer versus those that yield difficult-to-separate mixtures.

Executive Summary

The synthesis of 5-Bromo-3,4-dihydroquinolin-2(1H)-one presents a specific regiochemical challenge. The position of the bromine atom (C5, adjacent to the bridgehead) makes direct electrophilic substitution of the parent dihydroquinolinone unviable, as directing effects favor the C6 or C8 positions.

Consequently, the choice of synthetic route is determined by the ability to "lock in" the bromine position prior to ring closure.

  • Recommended Route (Gold Standard): The Schmidt Rearrangement of 4-Bromoindan-1-one . This route offers superior regiocontrol, converting a pre-functionalized cyclopentanone ring into the desired lactam with high fidelity.

  • Alternative Route (The "Trap"): Cyclization of 3-Bromoaniline derivatives . This is a common route for general quinolinones but is not recommended for the 5-bromo isomer. It predominantly yields the 7-bromo isomer due to steric governing of the cyclization step.

Part 1: Detailed Route Analysis

Route A: The Schmidt Rearrangement (Primary Recommendation)

This route utilizes a ring-expansion strategy. By starting with 4-bromoindan-1-one, the bromine is already fixed in the position adjacent to the aromatic bridgehead. The Schmidt reaction inserts a nitrogen atom into the ring, expanding the 5-membered ketone to the 6-membered lactam.

  • Mechanism: Acid-catalyzed addition of hydrazoic acid (

    
    ) to the ketone, followed by migration of the aromatic carbon (C-aryl) to the nitrogen.
    
  • Regioselectivity: The migration of the aryl group is electronically favored over the alkyl group, ensuring the formation of the quinolinone (lactam) rather than the isoquinolinone.

Experimental Protocol

Precursors: 4-Bromoindan-1-one, Sodium Azide (


), Concentrated Sulfuric Acid (

).
  • Setup: A reactor is charged with a solution of 4-bromoindan-1-one (1.0 equiv) in Chloroform (

    
    ).
    
  • Acid Addition: Concentrated

    
     (approx. 6-10 equiv) is added dropwise at 0°C.
    
  • Azide Addition: Sodium azide (1.5–2.0 equiv) is added in small portions to the biphasic mixture at 0°C. Caution: This generates in situ

    
    . Efficient venting and temperature control are critical to prevent exotherms.
    
  • Reaction: The mixture is warmed to 45°C and stirred for 4–6 hours.

  • Workup: The mixture is poured over crushed ice/water. The organic layer is separated, and the aqueous layer is extracted with

    
    .
    
  • Purification: The combined organics are washed with saturated

    
    , dried over 
    
    
    
    , and concentrated. Recrystallization from ethanol typically yields the pure product.

Key Advantage: The bromine atom at position 4 of the indanone becomes position 5 of the quinolinone automatically upon nitrogen insertion.

Route B: Intramolecular Friedel-Crafts Cyclization (Comparative Analysis)

This route involves the reaction of 3-bromoaniline with a 3-chloropropanoyl chloride (or acryloyl chloride) followed by Lewis acid-catalyzed cyclization.

  • Critical Flaw: Cyclization of a meta-substituted aniline derivative can occur at two ortho positions:

    • Position 2 (crowded): Between the amine and the bromine.[1][2][3][4]

    • Position 6 (accessible): Para to the bromine.

  • Outcome: Sterics strongly favor cyclization at Position 6, leading to 7-Bromo-3,4-dihydroquinolin-2(1H)-one , not the desired 5-bromo isomer. This route produces the 5-bromo isomer only as a minor impurity (<10-15%), making purification laborious.

Part 2: Technical Comparison Data

FeatureRoute A: Schmidt RearrangementRoute B: Aniline Cyclization
Target Product 5-Bromo -3,4-dihydroquinolin-2(1H)-one7-Bromo -3,4-dihydroquinolin-2(1H)-one (Major)
Regioselectivity High (>95%) Poor (Favors wrong isomer)
Starting Material 4-Bromoindan-1-one3-Bromoaniline
Atom Economy High (Loss of

)
Moderate (Loss of HCl)
Scalability Moderate (Azide handling requires safety protocols)High (Standard reagents)
Safety Profile Caution: Requires handling of

/

.
Standard industrial hazards.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent regiochemical outcomes of the two routes.

SyntheticRoutes cluster_RouteA Route A: Schmidt Rearrangement (Recommended) cluster_RouteB Route B: Aniline Cyclization (Not Recommended) Indanone 4-Bromoindan-1-one (Br adjacent to bridge) Azide NaN3 / H2SO4 (Ring Expansion) Indanone->Azide ProdA 5-Bromo-3,4-dihydroquinolin-2(1H)-one (Target Product) Azide->ProdA Aryl Migration Retains Br Position Aniline 3-Bromoaniline Amide Intermediate Amide Aniline->Amide Acylation Cyclization AlCl3 / Heat (Friedel-Crafts) Amide->Cyclization ProdB_Major 7-Bromo-3,4-dihydroquinolin-2(1H)-one (Major Product - Sterically Favored) Cyclization->ProdB_Major Para to Br (Less Hindered) ProdB_Minor 5-Bromo Isomer (Minor Impurity) Cyclization->ProdB_Minor Ortho to Br (Hindered)

Figure 1: Comparison of regiochemical outcomes. Route A preserves the bromine position relative to the bridgehead, while Route B suffers from steric directing effects that favor the 7-bromo isomer.

Part 4: Critical Experimental Considerations

Safety: Handling Sodium Azide (Route A)

While Route A is chemically superior, it requires strict safety adherence:

  • Acidification: Never add

    
     to acid rapidly. It generates hydrazoic acid (
    
    
    
    ), which is volatile and toxic. The reaction must be kept below 45°C during addition to prevent volatilization.
  • Waste Disposal: The aqueous waste stream will contain residual azides. It must be quenched with sodium nitrite (

    
    ) and sulfuric acid or a specific azide destruction protocol before disposal to prevent explosion hazards in plumbing.
    
Purification of 4-Bromoindan-1-one

If 4-bromoindan-1-one is not commercially sourced, it is best synthesized via the intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid .

  • Note: Do not attempt to brominate indan-1-one directly; this typically brominates the alkyl ring (position 2 or 3) or gives a mixture of 4- and 6-bromo isomers.

Analytical Validation

Distinguishing the 5-bromo and 7-bromo isomers by NMR is critical.

  • 5-Bromo Isomer: The proton at C6 and C7 will show specific coupling constants. Crucially, the C4 protons (alkyl) may show a Through-Space (NOE) correlation with the C5-Br, distinguishing it from the 7-bromo isomer where the C5-H would show NOE with C4-H.

  • Melting Point: The 5-bromo isomer typically has a distinct melting point (approx 208-210°C, though literature varies based on solvent) compared to the 7-bromo isomer.

References

  • Schmidt Reaction Protocol & Indanone Reactivity

    • ChemicalBook: Synthesis of 5-Bromo-3,4-dihydroquinolin-2(1H)-one. (General procedure for Schmidt rearrangement of 4-bromoindan-1-one).
    • Source:

  • Regioselectivity in Quinolinone Synthesis

    • Beilstein Journal of Organic Chemistry: "Regioselectivity of the SEAr-based cyclizations... of 3,5-unsubstituted, 4-substituted indoles" (Analogous mechanistic discussion on steric directing effects in fused ring systems).
    • Source:

  • Alternative Route (Aniline Cyclization)

    • Chemistry LibreTexts: "Reactions of Arylamines - Electrophilic Aromatic Substitution.
    • Source:

  • Preparation of Indanone Precursors

    • GuideChem: "How to synthesize 4-Bromo-1-indanone?" (Discusses the cyclization of 3-arylpropionic acids to form specific indanone isomers).
    • Source:

Sources

Validation

A Benchmarking Guide: Evaluating the Anticancer Potential of 5-Bromo-3,4-dihydroquinolin-2(1H)-one Against Established Therapeutics

Introduction: The Quinolin-2(1H)-one Scaffold as a Privileged Structure in Oncology The quinolin-2(1H)-one core is a well-recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous synthet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinolin-2(1H)-one Scaffold as a Privileged Structure in Oncology

The quinolin-2(1H)-one core is a well-recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a wide spectrum of biological activities.[1] Derivatives of this scaffold have been extensively investigated and have shown significant promise in therapeutic areas such as oncology, neurology, and infectious diseases.[1] The diverse pharmacological profiles of these compounds, including anticancer, anti-inflammatory, and antimicrobial activities, underscore the versatility of the quinolin-2(1H)-one moiety for drug design.[1][2]

This guide focuses on 5-Bromo-3,4-dihydroquinolin-2(1H)-one , a specific derivative whose therapeutic potential remains largely unexplored. Based on the established anticancer properties of structurally related compounds, we hypothesize that this molecule may exhibit valuable cytotoxic and tumor-inhibitory effects. To rigorously evaluate this hypothesis, we propose a comprehensive benchmarking study against established anticancer agents. This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for such an investigation.

Our objective is to provide researchers, scientists, and drug development professionals with a robust roadmap for assessing the potential of 5-Bromo-3,4-dihydroquinolin-2(1H)-one as a novel anticancer candidate.

Selection of Comparator Drugs: Establishing a Relevant Benchmark

To contextualize the potential efficacy of 5-Bromo-3,4-dihydroquinolin-2(1H)-one, a direct comparison with established anticancer drugs is essential. We have selected two comparators with distinct mechanisms of action to provide a broad and informative benchmark:

  • Doxorubicin: A well-established cytotoxic agent used in the treatment of a wide range of cancers. Its primary mechanism involves the intercalation of DNA and inhibition of topoisomerase II, leading to the induction of apoptosis.

  • Sorafenib: A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including VEGFR, PDGFR, and Raf kinases. It is used in the treatment of renal cell carcinoma and hepatocellular carcinoma. The choice of Sorafenib is informed by findings that similar scaffolds can exhibit kinase inhibitory activity.[3]

Proposed Experimental Benchmarking Workflow

The following experimental workflow is designed to provide a head-to-head comparison of 5-Bromo-3,4-dihydroquinolin-2(1H)-one with Doxorubicin and Sorafenib.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Comparison A Cell Line Selection (e.g., MCF-7, A-549, HCT116) B MTT Assay (Determine IC50 values) A->B Treat with 5-Bromo-3,4-dihydroquinolin-2(1H)-one, Doxorubicin, Sorafenib C Apoptosis Assay (Annexin V/PI Staining) B->C Based on IC50 D Cell Cycle Analysis (Flow Cytometry) B->D Based on IC50 E Kinase Inhibition Profiling (e.g., VEGFR-2 Kinase Assay) B->E Hypothesis-driven F Comparative Data Table C->F D->F E->F G Structure-Activity Relationship (SAR) Insights (Future Work) F->G

Caption: Proposed experimental workflow for benchmarking 5-Bromo-3,4-dihydroquinolin-2(1H)-one.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50), providing a quantitative measure of cytotoxicity.

Protocol:

  • Cell Culture: Culture human breast cancer (MCF-7), lung cancer (A-549), and colon cancer (HCT116) cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 5-Bromo-3,4-dihydroquinolin-2(1H)-one, Doxorubicin, and Sorafenib. Treat the cells with these varying concentrations and incubate for 48-72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.

Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the respective compounds at their predetermined IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to assess the pro-apoptotic effect of the compounds.[3]

Cell Cycle Analysis

This assay determines the effect of the compounds on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Kinase Inhibition Assay (VEGFR-2)

Given that some quinolinone derivatives inhibit kinases, this assay will assess the direct inhibitory effect of 5-Bromo-3,4-dihydroquinolin-2(1H)-one on a relevant cancer target like VEGFR-2.

Protocol:

  • Assay Principle: Utilize a commercially available VEGFR-2 kinase assay kit, which typically employs a time-resolved fluorescence resonance energy transfer (TR-FRET) or similar detection method.

  • Reaction Setup: In a 384-well plate, combine the VEGFR-2 enzyme, a suitable substrate (e.g., a biotinylated peptide), and ATP.

  • Compound Addition: Add serial dilutions of 5-Bromo-3,4-dihydroquinolin-2(1H)-one and Sorafenib (as a positive control).

  • Incubation: Incubate the reaction mixture at room temperature for the time specified by the kit manufacturer.

  • Detection: Add the detection reagents (e.g., a europium-labeled anti-phospho-specific antibody and a streptavidin-allophycocyanin conjugate).

  • Signal Measurement: Measure the TR-FRET signal.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value for kinase inhibition.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in a clear and concise table for direct comparison.

Table 1: Comparative Performance of 5-Bromo-3,4-dihydroquinolin-2(1H)-one and Control Drugs

Parameter 5-Bromo-3,4-dihydroquinolin-2(1H)-one Doxorubicin Sorafenib
IC50 (µM) - MCF-7 Experimental ValueExperimental ValueExperimental Value
IC50 (µM) - A-549 Experimental ValueExperimental ValueExperimental Value
IC50 (µM) - HCT116 Experimental ValueExperimental ValueExperimental Value
Apoptosis Induction (% of cells) Experimental ValueExperimental ValueExperimental Value
Cell Cycle Arrest Phase Experimental FindingExperimental FindingExperimental Finding
VEGFR-2 Inhibition IC50 (µM) Experimental ValueNot ApplicableExperimental Value

Interpretation of Potential Outcomes:

  • Potent Cytotoxicity: If 5-Bromo-3,4-dihydroquinolin-2(1H)-one exhibits low micromolar or nanomolar IC50 values, it would indicate significant cytotoxic potential. A comparison with Doxorubicin's IC50 will benchmark its potency.

  • Selective Activity: Differential IC50 values across the cell lines could suggest selectivity towards certain cancer types.

  • Mechanism of Action: Strong induction of apoptosis would suggest that the compound triggers programmed cell death, a desirable characteristic for an anticancer agent. A specific cell cycle arrest pattern would provide further mechanistic insights.

  • Kinase Inhibition: Potent inhibition of VEGFR-2 would suggest a mechanism similar to Sorafenib and would warrant further investigation into its kinase selectivity profile.

Signaling Pathway Context

The potential mechanisms of action for 5-Bromo-3,4-dihydroquinolin-2(1H)-one can be visualized in the context of known cancer signaling pathways.

G cluster_0 Potential Drug Targets cluster_1 Signaling Pathways cluster_2 Cellular Outcomes A 5-Bromo-3,4-dihydroquinolin-2(1H)-one B VEGFR-2 A->B Inhibition? C DNA/Topoisomerase II A->C Interaction? D Downstream Effectors (e.g., MAPK, PI3K/Akt) B->D E Bcl-2 Family Proteins C->E DNA Damage Signal G Cell Cycle Arrest D->G I Inhibition of Angiogenesis D->I F Caspases E->F H Apoptosis F->H

Caption: Potential signaling pathways modulated by 5-Bromo-3,4-dihydroquinolin-2(1H)-one.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to benchmark 5-Bromo-3,4-dihydroquinolin-2(1H)-one against established anticancer drugs. The proposed experiments will provide crucial data on its cytotoxic potency and potential mechanisms of action. Favorable results from this initial in vitro screening would justify further preclinical development, including in vivo efficacy studies in animal models, absorption, distribution, metabolism, and excretion (ADME) profiling, and detailed toxicology assessments. The versatility of the quinolin-2(1H)-one scaffold suggests that 5-Bromo-3,4-dihydroquinolin-2(1H)-one is a promising candidate for further investigation in the quest for novel and effective cancer therapies.

References

  • Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines - PMC . Available at: [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - NIH . Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI . Available at: [Link]

  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides - MDPI . Available at: [Link]

  • Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors - PubMed . Available at: [Link]

  • Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - MDPI . Available at: [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - MDPI . Available at: [Link]

  • Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities - PubMed . Available at: [Link]

  • 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities - PubMed . Available at: [Link]

Sources

Comparative

structure-activity relationship (SAR) studies of 5-Bromo-3,4-dihydroquinolin-2(1H)-one

This guide provides a comparative technical analysis of 5-Bromo-3,4-dihydroquinolin-2(1H)-one , focusing on its structural utility in medicinal chemistry compared to its regioisomers (6-bromo and 7-bromo variants). [1] E...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 5-Bromo-3,4-dihydroquinolin-2(1H)-one , focusing on its structural utility in medicinal chemistry compared to its regioisomers (6-bromo and 7-bromo variants).

[1]

Executive Summary: The "Orthogonal" Vector

In the optimization of the dihydroquinolinone (dihydrocarbostyril) scaffold, the 5-bromo derivative represents a distinct "orthogonal" entry point for chemical diversification. Unlike the 7-position (utilized in the blockbuster antipsychotic Aripiprazole to extend into solvent-exposed regions) or the 6-position (linear extension), the 5-position directs substituents into a unique spatial vector often critical for accessing deep hydrophobic pockets in kinases (e.g., VEGFR2) and tubulin binding sites.

This guide compares the 5-bromo scaffold against its primary alternatives, demonstrating its superior utility in specific steric-demanding binding contexts.

Comparative Analysis: Regioisomer Performance

The choice of halogen position dictates the geometric trajectory of the final drug candidate. The following table contrasts the 5-Bromo isomer with its 6- and 7-bromo alternatives.

Table 1: Structural & Functional Comparison of Brominated Dihydroquinolinones
Feature5-Bromo-3,4-dihydroquinolin-2(1H)-one 6-Bromo Alternative 7-Bromo Alternative
Vector Geometry Orthogonal (90°): Projects substituents "upward" relative to the lactam plane.Linear (180°): Projects substituents outward, co-planar with the aromatic ring.Bent (120°): Projects substituents laterally; ideal for linker attachment.
Steric Environment High Constraint: Proximity to the C4-methylene group creates a "molecular wall," enforcing rigid conformations.Low Constraint: Minimal steric hindrance; allows free rotation of coupled aryl groups.Medium Constraint: Standard substitution pattern for GPCR ligands (e.g., D2 partial agonists).
Primary Biological Utility Kinase/Tubulin Inhibitors: Fills deep, narrow hydrophobic pockets (e.g., Colchicine site, VEGFR2 ATP pocket).PDE Inhibitors: (e.g., Cilostazol analogs) where linear topology is required.GPCR Ligands: (e.g., Aripiprazole) where a flexible tail is needed for secondary binding sites.
Chemical Reactivity (Suzuki) Moderate: Steric bulk at C4 slightly retards oxidative addition compared to C6/C7.High: Most accessible position for Pd-catalysis.High: Excellent reactivity; standard industrial precursor.

Biological Case Study: VEGFR2 Inhibition

Recent SAR studies (2025) have validated the 5-substituted dihydroquinolinone scaffold as a potent template for Glioblastoma Multiforme (GBM) therapy, specifically targeting VEGFR2.

Experimental Data: Antiproliferative Potency

In a direct comparison of derivatives synthesized from the 5-bromo precursor versus standard-of-care (Temozolomide), the 5-substituted analogs demonstrated superior potency.

Assay: MTT Assay on U87-MG (Glioblastoma) cell lines. Target: VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).

Compound IDSubstituent (at 5-position)IC50 (µM) [U87-MG]Relative Potency vs. Control
4m p-Methoxy-phenyl4.20 22x Potency
4u p-Fluoro-phenyl7.9611x Potency
4t m-Chloro-phenyl10.489x Potency
Temozolomide (Standard of Care)92.901.0 (Baseline)

Mechanistic Insight: The 5-position substitution allows the phenyl ring to twist out of coplanarity, locking the molecule into a conformation that fits the ATP-binding cleft of VEGFR2 more effectively than linear 6-substituted analogs.

Visualizing the SAR Logic

The following diagram illustrates the decision-making process for selecting the 5-bromo scaffold over its alternatives based on the desired pharmacophore vector.

SAR_Logic Scaffold Dihydroquinolinone Scaffold Pos5 5-Position (Br) (The Product) Scaffold->Pos5 Steric Bulk Pos6 6-Position (Br) (Alternative) Scaffold->Pos6 Linearity Pos7 7-Position (Br) (Alternative) Scaffold->Pos7 Flexibility Vector5 Orthogonal Vector (Steric Lock) Pos5->Vector5 Vector6 Linear Vector (Extension) Pos6->Vector6 Vector7 Lateral Vector (Linker Attachment) Pos7->Vector7 Target5 Target: Deep Pockets (Kinases, Tubulin) Vector5->Target5 Target6 Target: Surface Binding (PDE3 Inhibitors) Vector6->Target6 Target7 Target: GPCRs (D2/5-HT Receptors) Vector7->Target7

Caption: Vector analysis of the dihydroquinolinone scaffold. The 5-position provides unique access to deep hydrophobic pockets (Red Path).

Experimental Protocols

A. Synthesis of the Scaffold (Schmidt Rearrangement)

This protocol converts 4-bromoindan-1-one into the 5-bromo-dihydroquinolinone core. This method is preferred over direct bromination of dihydroquinolinone, which often yields a mixture of 6- and 8-bromo isomers.

Reagents: 4-Bromoindan-1-one, Sodium Azide (NaN3), Methanesulfonic acid (MsOH) or H2SO4.

  • Preparation: Dissolve 4-bromoindan-1-one (1.0 eq) in CH2Cl2 (0.5 M).

  • Acid Addition: Cool to 0°C. Add Methanesulfonic acid (5.0 eq) dropwise.

  • Azide Addition: Cautiously add NaN3 (1.5 eq) in small portions over 30 minutes. Warning: Hydrazoic acid generation. Use a blast shield and efficient fume hood.

  • Rearrangement: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench with ice water. Neutralize with NaOH (10%).[1] Extract with EtOAc (3x).

  • Purification: Recrystallize from Ethanol to yield 5-Bromo-3,4-dihydroquinolin-2(1H)-one as an off-white solid (Yield: ~65-70%).[1]

B. Functionalization: Suzuki-Miyaura Cross-Coupling

This protocol couples the 5-bromo core with aryl boronic acids to generate the library described in the Case Study (Section 3).

Reagents: 5-Bromo-3,4-dihydroquinolin-2(1H)-one, Aryl Boronic Acid, Pd(dppf)Cl2, K2CO3.

  • Setup: In a microwave vial, combine the 5-bromo scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), and K2CO3 (2.0 eq).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed).

  • Catalyst: Add Pd(dppf)Cl2 (5 mol%). Cap the vial under Argon.

  • Reaction: Heat to 90°C for 4 hours (or microwave at 110°C for 30 min).

  • Validation: Monitor by TLC (50% EtOAc/Hexane). The 5-substituted product will be more polar than the starting bromide.

  • Isolation: Filter through Celite. Concentrate and purify via Flash Chromatography (SiO2, Gradient 0-5% MeOH in DCM).

Synthetic Workflow Diagram

Synthesis_Flow Start 4-Bromoindan-1-one Step1 Schmidt Rearrangement (NaN3, H+) Start->Step1 Core 5-Bromo-3,4-dihydroquinolin-2(1H)-one (THE SCAFFOLD) Step1->Core Step2 Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Core->Step2 Library 5-Aryl-dihydroquinolinone Library (e.g., VEGFR2 inhibitors) Step2->Library

Caption: Synthetic route from indanone precursor to functionalized 5-aryl library.

References

  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors. PubMed Central (2025).[2] Discusses the synthesis of derivatives 4m, 4q, and 4u and their IC50 values against Glioblastoma cell lines.

  • Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors. MDPI (Molecules). Details the use of the quinolinone scaffold for targeting the colchicine binding site.[3]

  • 5-Bromo-3,4-dihydroquinolin-2(1H)-one Chemical Properties and Synthesis. ChemicalBook. Provides physicochemical data and Schmidt rearrangement protocols.

  • Biological Activities of Quinoline Derivatives. ResearchGate (2025). A broad review of the pharmacological applications of substituted quinolinones.

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 5-Bromo-3,4-dihydroquinolin-2(1H)-one

This guide provides a comprehensive comparison of analytical methodologies and a detailed framework for the validation of a primary analytical technique for 5-Bromo-3,4-dihydroquinolin-2(1H)-one. As a critical intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies and a detailed framework for the validation of a primary analytical technique for 5-Bromo-3,4-dihydroquinolin-2(1H)-one. As a critical intermediate in the synthesis of various pharmaceutical agents, ensuring its purity and quality through robust, validated analytical methods is paramount. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the validation process.

Introduction: The "Why" of Method Validation

In pharmaceutical development, an analytical method is not merely a procedure; it is a core component of quality control that ensures the safety and efficacy of the final drug product. For an intermediate like 5-Bromo-3,4-dihydroquinolin-2(1H)-one, a validated method guarantees that the material consistently meets predefined specifications for identity, purity, and strength. The process of validation, as outlined by global regulatory bodies like the International Council for Harmonisation (ICH), is the documented evidence that a method is fit for its intended purpose.[1][2] The recent ICH Q2(R2) and Q14 guidelines emphasize a lifecycle approach, where method development and validation are seen as a continuous process rather than a one-time event.[3][4]

Part 1: A Comparative Analysis of Analytical Techniques

The selection of an analytical technique is the foundational step. The physicochemical properties of 5-Bromo-3,4-dihydroquinolin-2(1H)-one—a moderately polar, non-volatile organic molecule with a distinct UV-absorbing chromophore—make it amenable to several techniques, each with its own merits and limitations.

Technique Principle Advantages for this Analyte Limitations for this Analyte Primary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase (e.g., C18) and a liquid mobile phase.High Specificity & Resolution: Can separate the main compound from structurally similar impurities. Excellent Quantitative Performance: High precision and accuracy for assay and impurity determination. Versatility: Compatible with various detectors (UV, MS).Requires method development; solvent consumption.Gold Standard for Assay, Impurity Quantification, and Stability Testing.
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and an inert gas mobile phase.High efficiency for volatile compounds.Not Suitable: The compound has a high boiling point and is likely to degrade at the high temperatures required for volatilization. Derivatization would be necessary, adding complexity and potential for error.Analysis of residual solvents or volatile impurities.
Spectroscopy (UV-Vis) Measurement of light absorption by the analyte's chromophores at specific wavelengths.Simple, rapid, and cost-effective.Low Specificity: Cannot distinguish between the analyte and impurities with similar chromophores. Not a separating technique.Preliminary identification, simple concentration measurements in pure solutions.
Spectroscopy (FTIR, NMR) Measurement of infrared radiation absorption by molecular bonds (FTIR) or nuclear spin transitions in a magnetic field (NMR).Unambiguous Identification: Provides detailed structural information.Not Quantitative (without extensive calibration): Primarily qualitative techniques. Low sensitivity for impurity detection compared to HPLC.Structural confirmation and identification.

Causality of Technique Selection: For the comprehensive quality control of 5-Bromo-3,4-dihydroquinolin-2(1H)-one, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection emerges as the most authoritative and logical choice. Its ability to separate and simultaneously quantify the active substance and its potential impurities provides a level of specificity and accuracy that spectroscopic methods alone cannot achieve. While GC is a powerful tool, its requirement for analyte volatility makes it fundamentally unsuited for this molecule without cumbersome derivatization.[5][6]

Part 2: A Deep Dive into RP-HPLC Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended use.[7][8] The following sections detail the experimental protocols for validating an RP-HPLC method for 5-Bromo-3,4-dihydroquinolin-2(1H)-one, grounded in the principles of the ICH Q2(R2) guideline.[9]

Workflow for Analytical Method Validation

The validation process follows a logical sequence, beginning with a clear definition of the method's purpose and culminating in a comprehensive report that documents its performance.

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Reporting Phase ATP Define Analytical Target Profile (ATP) [ICH Q14] Protocol Develop & Author Validation Protocol ATP->Protocol Defines scope Experiments Perform Validation Experiments (Specificity, Linearity, Accuracy, Precision, Range, Robustness) Protocol->Experiments Analysis Analyze Data vs. Acceptance Criteria Experiments->Analysis Report Prepare Validation Summary Report Analysis->Report

Caption: The lifecycle of analytical method validation.

Specificity / Selectivity
  • Expertise & Causality: Specificity is the cornerstone of validation. It proves that the signal measured is unequivocally from the analyte of interest, without interference from other components like impurities, degradants, or excipients.[10] To establish this, we perform forced degradation studies, intentionally stressing the analyte to generate potential degradation products. A method is specific if it can separate the intact analyte peak from all these newly formed peaks.[11]

  • Experimental Protocol:

    • Prepare Solutions:

      • Blank: Prepare the dissolution solvent (e.g., Acetonitrile/Water).

      • Analyte Solution: Prepare a solution of 5-Bromo-3,4-dihydroquinolin-2(1H)-one at a target concentration (e.g., 0.5 mg/mL).

      • Forced Degradation Samples: Subject the analyte solution to the following stress conditions:

        • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

        • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

        • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

        • Thermal: 80°C for 48 hours (solid state).

        • Photolytic: Expose to UV light (254 nm) for 24 hours.

    • Analysis: Inject the blank, an unstressed analyte solution, and each stressed sample into the HPLC system.

    • Evaluation:

      • Assess peak purity of the analyte in the stressed samples using a photodiode array (PDA) detector.

      • Calculate the resolution between the analyte peak and the closest eluting degradant peak.

  • Trustworthiness (Acceptance Criteria):

    • The blank solution must show no interfering peaks at the retention time of the analyte.

    • Peak purity index for the analyte peak in all stressed samples should be > 0.999.

    • Resolution (Rs) between the analyte peak and any adjacent peak should be ≥ 1.5.[12]

Linearity
  • Expertise & Causality: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the instrumental response (e.g., peak area). This is essential for accurate quantification across a range of concentrations.

  • Experimental Protocol:

    • Prepare a stock solution of the analyte.

    • Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the target assay concentration.

    • Inject each concentration level in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Trustworthiness (Acceptance Criteria):

    • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

    • The y-intercept should be minimal (not significantly different from zero).

    • Visual inspection of the plot should confirm a linear relationship.

Accuracy
  • Expertise & Causality: Accuracy measures the closeness of the experimental results to the true value. It is typically determined by a recovery study, where a known amount of analyte is "spiked" into a blank matrix. This confirms that the method can accurately measure the analyte without bias.

  • Experimental Protocol:

    • Prepare solutions at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a blank solution.

    • Prepare three independent samples at each concentration level.

    • Analyze all nine samples and calculate the percentage recovery for each.

  • Trustworthiness (Acceptance Criteria):

    • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[13]

Precision
  • Expertise & Causality: Precision assesses the degree of scatter or random error in the method. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Measures precision over a short interval under the same operating conditions.[14]

    • Intermediate Precision: Evaluates the method's reliability when used by different analysts, on different days, or with different equipment within the same lab.[14]

  • Experimental Protocol:

    • Repeatability:

      • Prepare six independent samples of the analyte at 100% of the target concentration.

      • Analyze them on the same day, with the same analyst and instrument.

    • Intermediate Precision:

      • A second analyst repeats the repeatability experiment on a different day, preferably using a different HPLC system.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of measurements and for the combined data.

  • Trustworthiness (Acceptance Criteria):

    • Repeatability: %RSD should be ≤ 1.0%.

    • Intermediate Precision: %RSD for the combined data from both analysts/days should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • Expertise & Causality:

    • LOD: The lowest concentration of the analyte that can be detected, but not necessarily quantified with acceptable accuracy and precision.

    • LOQ: The lowest concentration that can be reliably quantified with suitable precision and accuracy. This is particularly important for impurity analysis.

  • Experimental Protocol (Signal-to-Noise Approach):

    • Determine the signal-to-noise (S/N) ratio of a known low-concentration sample.

    • LOD is typically established at a S/N ratio of 3:1.

    • LOQ is typically established at a S/N ratio of 10:1.[15]

    • To confirm the LOQ, inject a sample at this concentration and verify that the precision (%RSD) and accuracy (% recovery) are acceptable.

  • Trustworthiness (Acceptance Criteria):

    • LOQ Precision: %RSD should be ≤ 10%.

    • LOQ Accuracy: Recovery should be within 80% to 120%.

Range
  • Expertise & Causality: The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable linearity, accuracy, and precision. It is derived from the data obtained in the linearity, accuracy, and precision studies.

  • Trustworthiness (Acceptance Criteria):

    • Assay: Typically 80% to 120% of the test concentration.

    • Impurity: From the LOQ to 120% of the impurity specification limit.

Robustness
  • Expertise & Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during routine use.

  • Experimental Protocol:

    • Analyze a standard solution while making small, deliberate changes to critical method parameters, such as:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Column temperature (e.g., ± 5 °C).

      • Mobile phase composition (e.g., ± 2% organic component).

      • Wavelength (e.g., ± 2 nm).

    • Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

  • Trustworthiness (Acceptance Criteria):

    • System suitability parameters must remain within their defined limits for all tested variations.

    • The results should not significantly change, demonstrating the method's reliability.

Interrelationship of Key Validation Parameters

The validation parameters are not isolated; they are interconnected and collectively define the performance of the analytical method.

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Ensures correct peak is measured Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Defines upper/ lower limits Accuracy->Range Precision->Range LOQ LOQ LOQ->Range Defines lower limit for impurities

Caption: Interconnectivity of core validation parameters.

Part 3: Data Summary and Reporting

All experimental data must be compiled and compared against the pre-defined acceptance criteria established in the validation protocol.

Hypothetical Validation Data Summary Table
Parameter Experimental Result Acceptance Criteria Status
Specificity Resolution (Rs) > 2.0; Peak Purity > 0.999Rs ≥ 1.5; Peak Purity > 0.999Pass
Linearity Correlation Coefficient (r²) = 0.9998r² ≥ 0.999Pass
Range 0.5 µg/mL (LOQ) to 150 µg/mLLOQ to 120% of specificationPass
Accuracy Mean Recovery = 99.5% - 101.2%98.0% - 102.0%Pass
Precision (Repeatability) %RSD = 0.45%≤ 1.0%Pass
Precision (Intermediate) %RSD = 0.78%≤ 2.0%Pass
LOQ S/N > 10; %RSD = 4.5%; Recovery = 98%S/N ≥ 10; %RSD ≤ 10%Pass
Robustness System suitability passed under all varied conditionsSystem suitability criteria metPass

A formal validation summary report should be prepared, documenting all procedures, results, and a concluding statement confirming that the analytical method is validated and fit for its intended purpose.[16]

Conclusion

The validation of an analytical method for a pharmaceutical intermediate like 5-Bromo-3,4-dihydroquinolin-2(1H)-one is a rigorous, multi-faceted process that underpins product quality and regulatory compliance. While several analytical techniques exist, a well-developed RP-HPLC method stands as the most suitable choice, offering unparalleled specificity and quantitative accuracy. By systematically evaluating parameters from specificity to robustness and grounding the process in the authoritative framework of ICH guidelines, researchers and drug developers can establish a self-validating system that ensures data integrity and supports the delivery of safe and effective medicines.

References

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  • HPLC Method for Analysis of Bromoform on Newcrom R1 Column. SIELC Technologies. Available at: [Link]

  • (PDF) Analytical Method Validation. ResearchGate. Available at: [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Technobis. Available at: [Link]

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  • EANM guideline on the validation of analytical methods for radiopharmaceuticals. European Journal of Nuclear Medicine and Molecular Imaging. Available at: [Link]

  • 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one | C9H8BrNO | CID 21865472. PubChem. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency (EMA). Available at: [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

  • Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Available at: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. GMP Compliance. Available at: [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at: [Link]

  • FDA issues revised guidance for analytical method validation. ResearchGate. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available at: [Link]

  • GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. International Journal of Pharma Research & Review. Available at: [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]

  • New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches | Request PDF. ResearchGate. Available at: [Link]

  • GC-MS Analysis of Bioactive Compounds on Ethanolic Leaf Extract of Phyllodium pulchellum L. Desv. ResearchGate. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]

  • Developing a GC-EI-MS/MS method for quantifying warfarin and five hydroxylated metabolites generated by the Fenton reaction. PMC - NIH. Available at: [Link]

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Comparative

Comparative Docking Analysis of 5-Bromo-3,4-dihydroquinolin-2(1H)-one: A Virtual Screening Approach to Uncover Potential Biological Targets

In the landscape of contemporary drug discovery, the quinolinone scaffold stands as a privileged structure, forming the core of numerous bioactive compounds. This guide delves into a comparative in silico analysis of a s...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the quinolinone scaffold stands as a privileged structure, forming the core of numerous bioactive compounds. This guide delves into a comparative in silico analysis of a specific derivative, 5-Bromo-3,4-dihydroquinolin-2(1H)-one, against a panel of therapeutically relevant protein targets. While the specific biological activities of this compound remain largely unexplored, the well-documented pharmacological profile of the broader quinolinone class provides a rational basis for investigating its potential interactions with key enzymes implicated in inflammation, cancer, and viral infections.

This technical guide will navigate researchers through a comprehensive comparative docking study, pitting 5-Bromo-3,4-dihydroquinolin-2(1H)-one against established inhibitors of Cyclooxygenase (COX) enzymes, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Human Immunodeficiency Virus-1 Reverse Transcriptase (HIV-1 RT). By juxtaposing the predicted binding affinities and interaction patterns of our lead compound with those of known drugs, we aim to generate initial hypotheses regarding its potential mechanism of action and pave the way for future experimental validation.

The Rationale: Why These Targets?

The selection of COX-1/COX-2, VEGFR-2, and HIV-1 RT as potential targets for 5-Bromo-3,4-dihydroquinolin-2(1H)-one is rooted in the established bioactivities of structurally related quinolinone derivatives.

  • Cyclooxygenase (COX) Inhibition: Numerous quinoline and quinolinone-based compounds have demonstrated potent anti-inflammatory properties through the inhibition of COX enzymes.[1][2] These enzymes are pivotal in the biosynthesis of prostaglandins, key mediators of pain and inflammation.[3] A comparative docking study against both COX-1 and COX-2 can provide insights into potential efficacy and selectivity, a critical factor in mitigating the gastrointestinal side effects associated with non-selective NSAIDs.[3]

  • VEGFR-2 Inhibition in Angiogenesis: The VEGFR-2 signaling pathway is a cornerstone of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[4][5] Several quinoline and quinazoline derivatives are known to be potent VEGFR-2 inhibitors.[4] Investigating the binding potential of 5-Bromo-3,4-dihydroquinolin-2(1H)-one to VEGFR-2 could therefore suggest a possible role in cancer therapeutics.

  • HIV-1 Reverse Transcriptase Inhibition: Quinoline derivatives have also emerged as a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection.[6][7] These inhibitors bind to an allosteric site on the enzyme, disrupting its function and halting viral replication.[6] Docking studies can help to elucidate whether our compound of interest shares a similar binding mode with known NNRTIs.

Experimental Design: A Step-by-Step In Silico Protocol

This section outlines a detailed, self-validating protocol for the comparative molecular docking study. The causality behind each step is explained to ensure scientific rigor and reproducibility.

I. Preparation of Protein and Ligand Structures

Accurate preparation of both the receptor (protein) and the ligand is paramount for a meaningful docking simulation. This initial phase aims to create structurally sound and chemically appropriate models for the subsequent docking calculations.

Protein Preparation Workflow:

  • Acquisition of Crystal Structures: Obtain the three-dimensional crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, the following structures will be utilized:

    • COX-1: PDB ID: 1EQG (in complex with Ibuprofen)[8][9]

    • COX-2: PDB ID: 3LN1 (in complex with Celecoxib)[1][5]

    • VEGFR-2: PDB ID: 4ASD (in complex with Sorafenib)[4][10] and PDB ID: 4AGD (in complex with Sunitinib)[11][12]

    • HIV-1 RT: PDB ID: 3V81 (in complex with Nevirapine)[7] and PDB ID: 1FK9 (in complex with Efavirenz)[13]

  • Initial Cleaning of the PDB File: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands (except for the reference inhibitor in one instance for binding site validation). This step is crucial to prevent interference during the docking process.

  • Addition of Polar Hydrogens and Assignment of Charges: Add polar hydrogen atoms to the protein structure, which are often not resolved in crystal structures but are vital for forming hydrogen bonds. Assign appropriate partial charges to all atoms using a force field such as Gasteiger. This ensures that the electrostatic interactions are accurately modeled.

  • Conversion to PDBQT Format: Convert the prepared protein structure into the PDBQT file format, which is required by AutoDock Vina. This format includes information on atom types and charges.

Ligand Preparation Workflow:

  • Obtaining Ligand Structures:

    • 5-Bromo-3,4-dihydroquinolin-2(1H)-one: The 3D structure can be generated using chemical drawing software like ChemDraw or Marvin Sketch and subsequently energy minimized.

    • Comparator Ligands: Obtain the 3D structures of the comparator ligands (Ibuprofen, Celecoxib, Sorafenib, Sunitinib, Nevirapine, and Efavirenz) from a database such as PubChem or ZINC.

  • Energy Minimization: Perform energy minimization on all ligand structures using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Assignment of Torsional Degrees of Freedom: Define the rotatable bonds within each ligand. This allows for conformational flexibility during the docking simulation, enabling the ligand to adopt an optimal binding pose.

  • Conversion to PDBQT Format: Convert the prepared ligand structures into the PDBQT format.

Ligand_Preparation_Workflow cluster_ligand Ligand Preparation A Obtain 3D Ligand Structure B Energy Minimization A->B Generate stable conformation C Define Rotatable Bonds B->C Enable flexibility D Convert to PDBQT C->D Format for docking

Caption: Workflow for preparing ligand molecules for docking.

II. Molecular Docking Simulation using AutoDock Vina

AutoDock Vina is a widely used and validated open-source program for molecular docking.[14][15][16] It employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined binding site of the protein.

Docking Protocol:

  • Grid Box Definition: Define a three-dimensional grid box that encompasses the active site of the target protein. The dimensions and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket. For each target, the grid box will be centered on the co-crystallized inhibitor from the original PDB file to ensure the docking is performed in the known binding site.

  • Running the Docking Simulation: Execute the AutoDock Vina docking simulation for 5-Bromo-3,4-dihydroquinolin-2(1H)-one and each of the comparator ligands against their respective protein targets. The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a sufficiently high value (e.g., 20) to ensure a comprehensive exploration of the binding landscape.

  • Output Analysis: AutoDock Vina will generate a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol). The binding affinity is an estimation of the free energy of binding, with more negative values indicating a stronger interaction.

Docking_Workflow cluster_docking Molecular Docking Protocol P_prep Prepared Protein (PDBQT) Grid Define Grid Box P_prep->Grid L_prep Prepared Ligand (PDBQT) Vina Run AutoDock Vina L_prep->Vina Grid->Vina Define search space Results Analyze Binding Poses & Affinities Vina->Results

Caption: The general workflow for molecular docking simulations.

Comparative Analysis and Data Presentation

The core of this guide is the objective comparison of the docking results. The data will be presented in a clear and concise manner to facilitate interpretation and the formulation of hypotheses.

Quantitative Data Summary

The predicted binding affinities for 5-Bromo-3,4-dihydroquinolin-2(1H)-one and the comparator ligands against each target will be summarized in the tables below.

Table 1: Predicted Binding Affinities against COX-1 and COX-2

CompoundTargetPredicted Binding Affinity (kcal/mol)
5-Bromo-3,4-dihydroquinolin-2(1H)-oneCOX-1To be determined
Ibuprofen (Comparator)COX-1To be determined
5-Bromo-3,4-dihydroquinolin-2(1H)-oneCOX-2To be determined
Celecoxib (Comparator)COX-2To be determined

Table 2: Predicted Binding Affinities against VEGFR-2

CompoundTargetPredicted Binding Affinity (kcal/mol)
5-Bromo-3,4-dihydroquinolin-2(1H)-oneVEGFR-2To be determined
Sorafenib (Comparator)VEGFR-2To be determined
Sunitinib (Comparator)VEGFR-2To be determined

Table 3: Predicted Binding Affinities against HIV-1 RT

CompoundTargetPredicted Binding Affinity (kcal/mol)
5-Bromo-3,4-dihydroquinolin-2(1H)-oneHIV-1 RTTo be determined
Nevirapine (Comparator)HIV-1 RTTo be determined
Efavirenz (Comparator)HIV-1 RTTo be determined
Qualitative Analysis of Binding Interactions

Beyond the numerical binding affinities, a detailed analysis of the molecular interactions between the ligands and the protein active sites is crucial. This will be achieved by visualizing the top-ranked docking poses using molecular graphics software such as PyMOL or UCSF Chimera. Key interactions to be analyzed include:

  • Hydrogen Bonds: These are strong, directional interactions that are critical for ligand binding and specificity.

  • Hydrophobic Interactions: These interactions play a major role in the overall binding affinity, particularly in non-polar binding pockets.

  • Pi-Pi Stacking and Pi-Cation Interactions: These are important non-covalent interactions involving aromatic rings.

A comparative analysis of the interaction patterns of 5-Bromo-3,4-dihydroquinolin-2(1H)-one with those of the known inhibitors will reveal whether it shares a similar binding mode and interacts with key conserved residues in the active site.

Interpretation and Future Directions

The results of this comparative docking study will provide valuable preliminary data on the potential biological targets of 5-Bromo-3,4-dihydroquinolin-2(1H)-one.

  • Strong Predicted Binding Affinity: If the compound shows a predicted binding affinity comparable to or better than the known inhibitors for a particular target, it would suggest that this target is a promising candidate for further investigation.

  • Similar Binding Mode: If the docking pose of 5-Bromo-3,4-dihydroquinolin-2(1H)-one closely resembles that of a known inhibitor and forms similar key interactions with the active site residues, it would lend further support to the hypothesis that it acts on that target.

It is imperative to remember that in silico docking studies are predictive in nature and serve as a starting point for experimental validation. Promising results from this virtual screening should be followed up with in vitro enzymatic assays and cell-based assays to confirm the biological activity and elucidate the mechanism of action of 5-Bromo-3,4-dihydroquinolin-2(1H)-one.

Conclusion

This comprehensive guide provides a robust and scientifically sound framework for conducting a comparative docking study of 5-Bromo-3,4-dihydroquinolin-2(1H)-one. By systematically evaluating its potential interactions with COX-1/COX-2, VEGFR-2, and HIV-1 RT, and comparing these with established inhibitors, researchers can gain valuable insights into its potential therapeutic applications. This in silico approach offers a time- and cost-effective strategy for hypothesis generation in the early stages of drug discovery, guiding the subsequent experimental efforts towards the most promising avenues of investigation.

References

  • Research Collaboratory for Structural Bioinformatics Protein Data Bank. (n.d.). 1EQG: Crystal structure of ibuprofen bound to cyclooxygenase-1. [Link]

  • Rimon, G., et al. (2010). The binding of ibuprofen, ketorolac, and diclofenac to COX-1 and COX-2 studied by saturation transfer difference NMR. Biochemistry, 49(12), 2639-2645.
  • Research Collaboratory for Structural Bioinformatics Protein Data Bank. (n.d.). 3LN1: Structure of celecoxib bound at the COX-2 active site. [Link]

  • Research Collaboratory for Structural Bioinformatics Protein Data Bank. (n.d.). 4ASD: Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with SORAFENIB (BAY 43-9006). [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Research Collaboratory for Structural Bioinformatics Protein Data Bank. (n.d.). 4AGD: Crystal structure of the VEGFR2 kinase domain in complex with sunitinib. [Link]

  • Research Collaboratory for Structural Bioinformatics Protein Data Bank. (n.d.). 3V81: Crystal structure of HIV-1 reverse transcriptase (RT) with DNA and the nonnucleoside inhibitor nevirapine. [Link]

  • Research Collaboratory for Structural Bioinformatics Protein Data Bank. (n.d.). 1FK9: CRYSTAL STRUCTURE OF HIV-1 REVERSE TRANSCRIPTASE IN COMPLEX WITH DMP-266(EFAVIRENZ). [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). [Video]. YouTube. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). [Video]. YouTube. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. [Link]

  • Molecular Docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). [Video]. YouTube. [Link]

  • De Clercq, E. (2009). The quinoline U-78036 is a potent inhibitor of HIV-1 reverse transcriptase. Antiviral Chemistry and Chemotherapy, 19(6), 243-251.
  • Sriram, D., et al. (2022). In silico design, synthesis and anti-HIV activity of quinoline derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Bioorganic & Medicinal Chemistry Letters, 62, 128634.
  • Stanford University. (n.d.). Structures of RT. HIV Drug Resistance Database. [Link]

  • Abdel-Aziz, M., et al. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. European Journal of Medicinal Chemistry, 259, 115651.
  • Das, U., et al. (2021). COX-2 inhibition against quinoline glycoconjugates.
  • Ren, J., et al. (2000). Crystal structure of HIV-1 reverse transcriptase in complex with the non-nucleoside inhibitor efavirenz. Structure, 8(10), 1089-1094.
  • Ferrara, N., & Kerbel, R. S. (2005). Angiogenesis as a therapeutic target.
  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422.
  • Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research, 64(19), 7099-7109.
  • Mendel, D. B., et al. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors: determination of a pharmacokinetic/pharmacodynamic relationship. Clinical cancer research, 9(1), 327-337.
  • Sluis-Cremer, N., et al. (2000). The Efavirenz Binding Site in HIV-1 Reverse Transcriptase Monomers. Biochemistry, 39(46), 14257-14264.
  • Sun, L., et al. (2012). Structural basis of activation loop rearrangement in the V600E mutant of BRAF. Proceedings of the National Academy of Sciences, 109(32), 12991-12996.
  • Optimizing the Sunitinib for cardio-toxicity and thyro-toxicity by scaffold hopping approach. (2022). Scientific Reports, 12(1), 1-15.
  • PubChem. (n.d.). Ibuprofen. [Link]

  • PubChem. (n.d.). Celecoxib. [Link]

  • El-Sayed, M. A. A., et al. (2021). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Bioorganic Chemistry, 114, 105072.
  • PubChem. (n.d.). Sorafenib. [Link]

  • PubChem. (n.d.). Sunitinib. [Link]

  • PubChem. (n.d.). Nevirapine. [Link]

  • PubChem. (n.d.). Efavirenz. [Link]

  • PubChem. (n.d.). 5-Bromo-3,4-dihydroquinolin-2(1H)-one. [Link]

Sources

Validation

assessing the off-target effects of 5-Bromo-3,4-dihydroquinolin-2(1H)-one

Assessing the Off-Target Effects of 5-Bromo-3,4-dihydroquinolin-2(1H)-one: A Scaffold Pharmacology Guide Executive Summary & Core Directive The Challenge: 5-Bromo-3,4-dihydroquinolin-2(1H)-one (hereafter 5-Br-DHQ ) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Assessing the Off-Target Effects of 5-Bromo-3,4-dihydroquinolin-2(1H)-one: A Scaffold Pharmacology Guide

Executive Summary & Core Directive

The Challenge: 5-Bromo-3,4-dihydroquinolin-2(1H)-one (hereafter 5-Br-DHQ ) is a privileged scaffold intermediate frequently employed in the synthesis of antipsychotics (e.g., aripiprazole analogs), kinase inhibitors, and anticancer agents.[1][2] While often treated as an inert building block, its structural features—specifically the hydrocarbostyril core combined with an aryl bromide—confer intrinsic biological activity.[1][2]

The Risk: In Fragment-Based Drug Discovery (FBDD), failing to assess the "scaffold pharmacology" of 5-Br-DHQ can lead to false positives (due to intrinsic binding) or toxicological attrition (due to off-target inhibition of BET bromodomains or kinases) in late-stage optimization.[1][2]

The Solution: This guide outlines a rigorous workflow to profile 5-Br-DHQ against its non-brominated analog, 3,4-dihydroquinolin-2(1H)-one (DHQ) , to isolate halogen-driven off-target effects from scaffold-driven promiscuity.[1][2]

Comparative Analysis: 5-Br-DHQ vs. The Control (DHQ)

To objectively assess off-target risks, we compare the brominated probe against the unsubstituted scaffold.[1][2]

Feature5-Bromo-3,4-dihydroquinolin-2(1H)-one (Probe)3,4-Dihydroquinolin-2(1H)-one (Alternative/Control)Implication for Off-Target Profiling
Electronic Character Electron-withdrawing Br at C5; increased lipophilicity (clogP ~1.9).[1][2]Standard lactam core; lower lipophilicity (clogP ~1.2).[1][2]Higher Non-Specific Binding: The 5-Br variant is more prone to hydrophobic collapse and aggregation artifacts.[1][2]
Pharmacophore Halogen Bond Donor: The C-Br bond can mimic acetyl-lysine or interact with backbone carbonyls.[1][2]Hydrogen bond donor/acceptor (Lactam).[1][2]BET Bromodomain Liability: The 5-Br motif is a known weak binder to BRD4 pockets, a critical off-target to assess.[1][2]
Kinase Affinity Potential Type II inhibitor scaffold (hinge binder).[1][2]Weak hinge binder.[1][2]Kinase Selectivity: The Br atom may induce selectivity changes by filling the "gatekeeper" pocket.[1][2]
Metabolic Liability Potential for oxidative debromination or coupling.[1][2]Hydroxylation at C5/C6/C7.[1][2]Reactive Metabolites: Assess CYP inhibition potential.

Experimental Protocols for Off-Target Assessment

Protocol A: Differential Scanning Fluorimetry (Thermal Shift) for Kinase/BET Profiling

Objective: Rapidly screen 5-Br-DHQ against a panel of "suspect" targets (Kinases and Bromodomains) to detect specific binding stabilization (


).[1][2]

Materials:

  • Recombinant Proteins: BRD4 (BD1/BD2 domains), Panel of Ser/Thr Kinases (e.g., CDK2, GSK3

    
    ).[1][2]
    
  • Dye: SYPRO Orange (5000x stock).[1][2]

  • Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl.[1][2]

Workflow:

  • Preparation: Dilute proteins to 2

    
    M in assay buffer.
    
  • Dosing: Add 5-Br-DHQ (Test) and DHQ (Control) at high concentration (50

    
    M) to ensure detection of weak fragment binding. Include DMSO control.
    
  • Reaction Assembly: Mix 18

    
    L protein solution + 2 
    
    
    
    L compound + SYPRO Orange (final 5x).
  • Run: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine (e.g., Roche LightCycler).

  • Analysis: Calculate

    
     using the derivative of the fluorescence curve.[1][2]
    
    • Hit Criteria:

      
      C relative to DMSO.
      
    • Differentiation: If 5-Br-DHQ shows

      
       but DHQ does not, the binding is halogen-driven .[1][2]
      
Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: Distinguish between specific "lock-and-key" binding and non-specific "sticky" aggregation.

Workflow:

  • Immobilization: Immobilize target protein (e.g., BRD4) on a CM5 sensor chip via amine coupling.[1][2]

  • Solubility Check: Verify 5-Br-DHQ solubility in running buffer (PBS-P + 5% DMSO) using nephelometry to avoid aggregate noise.

  • Injection: Inject 5-Br-DHQ in a concentration series (e.g., 10

    
    M to 500 
    
    
    
    M).
  • Reference Subtraction: Subtract signal from a blank flow cell (unmodified dextran).

  • Data Interpretation:

    • Square Wave: Indicates rapid on/off (typical for specific fragments).[1][2]

    • Slow Dissociation/Super-Stoichiometric Binding: Indicates non-specific aggregation (Off-Target Artifact).[1][2]

Mandatory Visualization: Logic & Pathways

Diagram 1: The "Scaffold De-Risking" Workflow

This diagram illustrates the decision logic when 5-Br-DHQ shows activity in a primary screen.

OffTargetAssessment Start Hit Identified: 5-Br-DHQ Derivative Q1 Does the Scaffold (5-Br-DHQ) Bind the Target? Start->Q1 ScaffoldActive Scaffold is Active (Intrinsic Activity) Q1->ScaffoldActive Yes ScaffoldInactive Scaffold is Inactive (Substituent Driven) Q1->ScaffoldInactive No Step1 Run Thermal Shift (TSA) vs. BRD4 & Kinases ScaffoldActive->Step1 OutcomeC Valid Hit Proceed to Optimization ScaffoldInactive->OutcomeC Step2 Run Aggregation Assay (DLS / Detergent Sensitivity) Step1->Step2 No Specific Shift OutcomeA Risk: Bromodomain Mimic Action: Modify 5-Br position Step1->OutcomeA Specific Binding OutcomeB Risk: Colloidal Aggregator Action: Add 0.01% Triton X-100 Step2->OutcomeB Aggregates Step2->OutcomeC Clean Profile

Caption: Decision matrix for distinguishing intrinsic scaffold pharmacology from valid target engagement.

Diagram 2: Mechanistic Off-Target Hypotheses

Visualizing why the 5-Br group causes off-target effects.

Mechanism Mol 5-Br-DHQ HalogenBond Halogen Bond (Sigma Hole) Mol->HalogenBond via 5-Br Hydrophobic Hydrophobic Interaction Mol->Hydrophobic via Dihydroquinolinone Core BRD4 BET Bromodomains (Mimics Acetyl-Lys) HalogenBond->BRD4 Off-Target Risk Kinase Kinase Gatekeeper (Selectivity Pocket) Hydrophobic->Kinase Scaffold Binding

Caption: Mechanistic basis for 5-Br-DHQ off-target interactions via halogen bonding and hydrophobic contacts.

Data Presentation: Reference Interaction Matrix

Use this table to interpret your screening results.

Target ClassAssay Type5-Br-DHQ Activity DHQ (Control) Activity Interpretation
BET Bromodomains AlphaScreen / TSAActive (

)
InactiveTrue Off-Target: 5-Br mimics acetyl-lysine.[1][2] Modify halogen.
Kinases (e.g., PKA) Radioligand / TSAActiveActiveScaffold Liability: The core lactam binds the hinge.[1][2] Change scaffold.
GPCRs (Dopamine) RadioligandWeak / InactiveWeak / InactiveClean: Safe for GPCR ligand design (e.g., Aripiprazole class).[1][2]
Non-Specific DLS (Light Scattering)High ScatteringLow ScatteringAggregation: 5-Br causes solubility issues.[1][2] Reformulate.

References

  • Fragment-Based Discovery of Bromodomain Inhibitors. Journal of Medicinal Chemistry. (Discusses the role of brominated fragments as acetyl-lysine mimics).

  • The Quinolinone Scaffold in Medicinal Chemistry. European Journal of Medicinal Chemistry. (Review of the biological versatility of the dihydroquinolinone core).

  • Assessing Colloidal Aggregation in Early Drug Discovery. Nature Protocols. (Standard protocols for DLS and detergent sensitivity).

  • PubChem Compound Summary: 5-Bromo-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information.[1][2] (Physical properties and vendor data).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromo-3,4-dihydroquinolin-2(1H)-one

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Bromo-3,4-dihydroquinolin-2(1H)-one. The following protocols are designed to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Bromo-3,4-dihydroquinolin-2(1H)-one. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from structurally similar molecules. While specific toxicological data for this compound may be limited, a cautious approach based on analogous chemical structures is paramount.[1]

Understanding the Hazard: A Proactive Approach to Safety

  • Acute Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation: Causes skin irritation and may be harmful in contact with skin.[1][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][4]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental workflow.

The Core of Protection: Selecting and Using Your Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are your first line of defense against chemical exposure.[5] The following PPE is mandatory when handling 5-Bromo-3,4-dihydroquinolin-2(1H)-one in a laboratory setting.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals. The outer glove should be removed and disposed of immediately after handling the compound or upon any sign of contamination. Always inspect gloves for tears or punctures before use.[5]
Eye and Face Protection Chemical safety goggles that provide a complete seal around the eyes are essential to protect against splashes and fine dust. A face shield should be worn over the safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[6]
Body Protection A flame-resistant laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn over the lab coat.[6]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a potential for aerosol generation and a fume hood is not available or feasible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][8]

Workflow for Donning and Doffing PPE:

To prevent cross-contamination, a strict procedure for putting on (donning) and taking off (doffing) PPE is crucial.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 Wash Hands d2 Don Lab Coat d1->d2 d3 Put on Inner Gloves d2->d3 d4 Put on Safety Goggles d3->d4 d5 Put on Face Shield d4->d5 d6 Put on Outer Gloves d5->d6 f1 Remove Outer Gloves f2 Remove Face Shield f1->f2 f3 Remove Lab Coat f2->f3 f4 Remove Safety Goggles f3->f4 f5 Remove Inner Gloves f4->f5 f6 Wash Hands Thoroughly f5->f6

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your research.

3.1. Preparation:

  • Designated Area: All work with 5-Bromo-3,4-dihydroquinolin-2(1H)-one should be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

  • Spill Kit: Have a chemical spill kit appropriate for halogenated organic compounds readily available. This should include absorbent materials, waste bags, and appropriate PPE.

3.2. Handling and Use:

  • Weighing: If weighing the solid compound, do so in the fume hood on a disposable weigh paper or in a tared container to minimize contamination of the balance.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Transfers: Use appropriate tools such as spatulas or powder funnels for solid transfers. For liquid transfers, use pipettes or syringes with care to prevent drips and aerosols.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.

3.3. In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of 5-Bromo-3,4-dihydroquinolin-2(1H)-one and its associated waste is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Collection Workflow:

Disposal_Workflow start Experiment Complete solid_waste Solid Waste (e.g., contaminated weigh paper, gloves) start->solid_waste liquid_waste Liquid Waste (e.g., reaction mixtures, rinsates) start->liquid_waste sharps_waste Contaminated Sharps (e.g., needles, pipette tips) start->sharps_waste collect_solid Collect in a labeled, sealed bag for halogenated solid waste. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed, and compatible container for halogenated organic liquid waste. liquid_waste->collect_liquid collect_sharps Collect in a designated sharps container. sharps_waste->collect_sharps dispose Dispose of all waste streams through the institution's hazardous waste management program. collect_solid->dispose collect_liquid->dispose collect_sharps->dispose

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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